Crotamine
Beschreibung
Eigenschaften
Molekularformel |
C214H326N64O54S7 |
|---|---|
Molekulargewicht |
4883.82 Da |
Aussehen |
white lyophilized solidPurity rate: > 95 %AA sequence: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG-OHLength (aa): 41 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Crotamine discovery and isolation from Crotalus durissus terrificus"
An In-depth Technical Guide on the Discovery and Isolation of Crotamine from Crotalus durissus terrificus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biochemical properties, and detailed methodologies for the isolation and characterization of this compound, a key myotoxin from the venom of the South American rattlesnake, Crotalus durissus terrificus.
Discovery and Historical Context
This compound, a small, basic polypeptide toxin, was first isolated and purified from the venom of Crotalus durissus terrificus by Brazilian scientist José Moura Gonçalves in the mid-20th century.[1][2] It is a major non-enzymatic component of the venom, combining both neurotoxic and myotoxic properties.[3] The presence and concentration of this compound can vary significantly depending on the snake's geographical origin, with some subspecies being "this compound-positive" and others "this compound-negative".[4][5] Structurally, this compound is homologous to antimicrobial peptides (AMPs) like α- and β-defensins, sharing a similar three-dimensional fold and disulfide bridge arrangement.[1][2][3]
Physicochemical and Biochemical Properties
This compound is a non-enzymatic, cationic polypeptide characterized by a high isoelectric point (pI) and a relatively low molecular weight.[2][3][5] It is composed of a single chain of 42 amino acid residues, including 11 basic residues (nine lysines and two arginines) and six cysteines that form three intramolecular disulfide bridges (Cys4-Cys36, Cys11-Cys30, Cys18-Cys37).[1][3] These structural features are critical for its biological activity and stability. The three-dimensional structure consists of a short N-terminal alpha-helix and a small, triple-stranded antiparallel beta-sheet.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Mass | ~4.88 kDa | [2][7][8][9] |
| Amino Acid Residues | 42 | [1][3][5] |
| Isoelectric Point (pI) | ~10.3 | [2][7] |
| Disulfide Bridges | 3 | [1][3][5] |
| Structure | α-helix and β-sheet topology |[1][3][6] |
Venom Collection and this compound Abundance
The initial step in the isolation process is the collection of crude venom from C. d. terrificus specimens. This is typically achieved through a manual extraction process known as "milking," where the snake's fangs are guided over the edge of a collection vessel and the venom glands are massaged.[10] The concentration of this compound within the desiccated crude venom is variable, but it can be a significant component.
Table 2: this compound Content and Lethality
| Parameter | Value | References |
|---|---|---|
| Content in Venom (by weight) | 15% - 22% (in this compound-positive venom) | [7][9] |
| LD₅₀ (i.p. injection, mice) | 820 µg per 25 g body weight |[6] |
Experimental Protocol: Isolation and Purification of this compound
The high basicity of this compound is the primary principle exploited for its purification from the complex mixture of proteins in the crude venom. Cation-exchange chromatography is a highly effective single-step or primary method for its isolation.
Materials and Reagents
-
Lyophilized crude venom from Crotalus durissus terrificus
-
Acetic Acid (0.05 M, pH 5.0) or similar starting buffer
-
Sodium Chloride (NaCl) for gradient elution
-
Cation-exchange chromatography column (e.g., Mono S HR 10/10)[2][7]
-
Alternative primary column: Gel filtration (e.g., Sephadex G-75)[9]
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-Phase HPLC (RP-HPLC) column (e.g., C18) for further purification/analysis[11][12]
Step-by-Step Isolation Protocol
-
Venom Solubilization: Dissolve a known quantity of lyophilized crude venom (e.g., 150 mg) in the starting buffer (e.g., 2 ml of 0.05 M acetic acid, pH 5.0).[7]
-
Clarification: Centrifuge the venom solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any insoluble material.[7]
-
Primary Chromatographic Separation:
-
Method A: Cation-Exchange Chromatography (Preferred)
-
Equilibrate the cation-exchange column (e.g., Mono S) with the starting buffer.
-
Apply the clear supernatant from Step 2 onto the column.
-
Wash the column with the starting buffer until the baseline is stable.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer). This compound, being highly basic, will bind strongly and elute at a high salt concentration.
-
-
Method B: Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-75) with an appropriate buffer.
-
Apply the venom supernatant to the column.
-
Elute the proteins based on their molecular size. This compound (~4.9 kDa) will be present in the lower molecular weight fractions.[9]
-
-
-
(Optional) Secondary Purification via RP-HPLC:
-
Pool the this compound-containing fractions from the primary separation step.
-
Apply the pooled sample to a C18 RP-HPLC column.[12]
-
Elute using a gradient of an organic solvent like acetonitrile (B52724) in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[12][13] This step is effective for separating this compound isoforms.[11]
-
-
Fraction Analysis and Pooling: Continuously monitor the column eluate at 280 nm. Collect fractions and analyze them using SDS-PAGE to identify those containing pure this compound. Pool the pure fractions.
-
Desalting and Lyophilization: Desalt the final pooled sample (e.g., via dialysis or another RP-HPLC step with a volatile buffer) and lyophilize to obtain purified this compound powder.
Purity and Identity Characterization
Following purification, several methods are employed to confirm the identity, purity, and integrity of the isolated this compound.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to assess the purity and estimate the molecular weight of the isolated protein.[5] Purified this compound should appear as a single band around 4.9 kDa.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides an accurate determination of the molecular mass of the purified protein, confirming its identity and detecting any isoforms or modifications.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA developed with specific anti-crotamine antibodies can be used for highly sensitive detection and quantification of this compound in various samples.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of this compound, a small basic myotoxin, in South American rattlesnake (Crotalus durissus terrificus) venom by enzyme-linked immunosorbent assay with parallel-lines analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. kingsnake.com [kingsnake.com]
- 7. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic insights into functional characteristics of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. Biochemical characterization of two this compound isoforms isolated by a single step RP-HPLC from Crotalus durissus terrificus (South American rattlesnake) venom and their action on insulin secretion by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Primary Structure of Crotamine: A Technical Guide
An In-depth Examination of the Peptide Sequence and Structural Determination of a Key Rattlesnake Venom Toxin for Researchers and Drug Development Professionals.
Crotamine, a small, basic polypeptide toxin found in the venom of the South American rattlesnake (Crotalus durissus terrificus), has garnered significant interest in the scientific community due to its diverse biological activities, including myotoxic, analgesic, and cell-penetrating properties.[1][2][3] A thorough understanding of its primary structure is fundamental to elucidating its mechanism of action and harnessing its potential for therapeutic applications. This technical guide provides a comprehensive overview of the this compound peptide sequence, its primary structure, and the experimental methodologies employed in its characterization.
This compound: Key Quantitative Data
The primary structure of this compound is characterized by a single polypeptide chain of 42 amino acid residues.[1][2][4][5] Its composition is notably rich in basic residues, contributing to its high isoelectric point and cationic nature. The table below summarizes the key quantitative data associated with the primary structure of this compound.
| Parameter | Value | Reference |
| Number of Amino Acid Residues | 42 | [1][2][4][5] |
| Molecular Weight (Reduced) | ~4890.01 Da | [6] |
| Molecular Weight (Oxidized) | ~4884.01 Da | [6] |
| Molecular Weight (by SDS-PAGE) | ~4,500-5,000 Da (reduced/carboxymethylated) | [7] |
| Isoelectric Point (pI) | 10.3 | [6][8] |
| Total Basic Residues | 11 | [1] |
| Lysine (K) | 9 | [1][4] |
| Arginine (R) | 2 | [1][4] |
| Total Cysteine Residues (C) | 6 | [1][4] |
| Disulfide Bridges | 3 | [1][2][9] |
The Primary Amino Acid Sequence
The definitive amino acid sequence of this compound reveals the linear arrangement of its constituent residues. This sequence is crucial for understanding its structure-function relationship.
Sequence: YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG[1]
The Crucial Role of Disulfide Bridges
The primary structure of this compound is stabilized by three intramolecular disulfide bridges. These covalent linkages between cysteine residues are essential for the correct folding and biological activity of the peptide. The specific connectivity of these bridges has been determined to be:
These linkages create a compact, stable three-dimensional structure. The diagram below illustrates the linear amino acid sequence of this compound, highlighting the positions of the cysteine residues and their disulfide bond connectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Interchain disulfide bonds in this compound self-association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and pharmacological characterization of the this compound isoforms III-4 (MYX4_CROCu) and III-7 (MYX7_CROCu) isolated from the Crotalus durissus cumanensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleotide sequence of this compound isoform precursors from a single South American rattlesnake (Crotalus durissus terrificus) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Three-Dimensional Architecture of Crotamine: A Technical Guide for Drug Development and Research
An In-depth Analysis of the Structural and Functional Characteristics of a Promising Cell-Penetrating Peptide
Crotamine, a 42-residue polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant attention in the scientific community for its potent biological activities and potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the three-dimensional structure of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular and Structural Overview
This compound is a small, highly basic protein with a molecular mass of approximately 4.8 kDa and an isoelectric point (pI) of 10.3.[3][4] Its primary structure is characterized by a high content of basic residues, including nine lysines and two arginines, and is stabilized by three intramolecular disulfide bonds (Cys4-Cys36, Cys11-Cys30, and Cys18-Cys37).[1][5] This compact, stable structure is crucial for its biological functions.[6]
The three-dimensional structure of this compound has been elucidated by both X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, revealing a conserved fold despite variations in experimental conditions.[1][3][7] The overall topology consists of a short N-terminal alpha-helix and a small, antiparallel triple-stranded beta-sheet, arranged in an αβ1β2β3 topology.[1][7] This structural motif shows significant similarity to the β-defensin family of antimicrobial peptides, suggesting a common evolutionary origin and a potential role in host defense.[3][6]
Quantitative Structural Data
The atomic coordinates and structural data for this compound are publicly available in the Protein Data Bank (PDB). The following tables summarize key quantitative data from the crystallographic and NMR-derived structures.
| PDB ID | Method | Resolution (Å) | R-Value Work | R-Value Free | Total Atom Count | Modeled Residues |
| 4GV5 [8] | X-ray Diffraction | 1.70 | 0.167 | 0.225 | 1,136 | 126 |
| 1H5O [7] | Solution NMR | - | - | - | 339 | 42 |
| 1Z99 [1] | Solution NMR | - | - | - | 338 | 42 |
Table 1: Summary of Structural Determination Data for this compound.
| PDB ID | Secondary Structure Elements | Disulfide Bonds |
| 4GV5 [6] | α-helix (residues 2-7), two-stranded antiparallel β-sheet (residues 9-13 and 34-38), short α-helical turn (residues 20-23) | Cys4-Cys36, Cys11-Cys30, Cys18-Cys37 |
| 1H5O [7] | Short N-terminal α-helix, small antiparallel triple-stranded β-sheet | Cys4-Cys36, Cys11-Cys30, Cys18-Cys37 |
| 1Z99 [1] | α-helix (residues 1-7), two-stranded antiparallel β-sheet (residues 9-13 and 34-38) | Cys4-Cys36, Cys11-Cys30, Cys18-Cys37 |
Table 2: Secondary Structure and Disulfide Connectivity of this compound.
Experimental Protocols for Structural Determination
The determination of the three-dimensional structure of this compound has been achieved through rigorous experimental procedures. The following sections provide a detailed overview of the methodologies employed.
Protein Purification
-
Venom Source : Crude venom from Crotalus durissus terrificus is the starting material.
-
Cation-Exchange Chromatography : this compound is isolated from the crude venom using a single step of cation-exchange chromatography on a MonoS HR 10/10 column.[9]
-
Purity and Concentration : The purity of the isolated this compound is assessed by SDS-PAGE and mass spectrometry. The protein concentration is determined spectrophotometrically at 280 nm.[4]
X-ray Crystallography
-
Crystallization : Single crystals of this compound are grown using the vapor diffusion method in hanging drops.[10] The protein solution (22 mg/ml in deionized water) is equilibrated against a reservoir solution containing 0.2 M sodium thiocyanate (B1210189) and 1.9 M ammonium (B1175870) sulfate (B86663) at pH 6.1.[6]
-
Data Collection : X-ray diffraction data are collected from a single, flash-cooled crystal.[10] For the 1.7 Å resolution structure (PDB ID: 4GV5), data was collected at a synchrotron source.[6][11]
-
Structure Solution and Refinement : The structure is solved using single-wavelength anomalous dispersion (SAD) techniques.[6] The initial model is then refined using software such as REFMAC.[11] The quality of the final model is assessed by parameters like R-work and R-free.[8]
NMR Spectroscopy
-
Sample Preparation : this compound samples for NMR are prepared in aqueous solution, typically at a pH of 5.8.[5]
-
NMR Data Acquisition : Standard homonuclear 1H NMR spectroscopy is performed on a high-field spectrometer (e.g., 900 MHz).[5] A series of 2D NMR experiments, such as COSY and NOESY, are recorded to obtain through-bond and through-space proton-proton correlations.
-
Structure Calculation : The collected NMR data, particularly the Nuclear Overhauser Effect (NOE) distance restraints, are used to calculate the 3D structure of this compound. Automated structure calculation software like ATNOS/CANDID/DYANA is employed for this purpose.[5] The final structure is represented as an ensemble of conformers that satisfy the experimental restraints.[7]
This compound's Cellular Entry: A Signaling Pathway
One of the most remarkable features of this compound is its ability to penetrate cells, a property that makes it a promising vector for drug delivery. The mechanism of its entry into cells has been elucidated and is depicted in the following diagram.
Figure 1: this compound Cell Entry Pathway. This diagram illustrates the key steps involved in the cellular uptake of this compound, from its initial interaction with the cell surface to its release into the cytosol.
The cell entry process begins with an electrostatic interaction between the positively charged this compound and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[4][12] This interaction facilitates the recruitment of the this compound-HSPG complex into clathrin-coated pits, leading to clathrin-mediated endocytosis.[3][12] The resulting endocytic vesicles then fuse with endosomes and subsequently lysosomes.[3] Finally, this compound is released from the lysosomes into the cytosol, where it can interact with various intracellular targets.[3]
Conclusion
The detailed understanding of this compound's three-dimensional structure and its mechanism of cell entry provides a solid foundation for its development as a therapeutic agent and a research tool. Its unique structural features, particularly its stability and cell-penetrating properties, make it an attractive candidate for the targeted delivery of drugs and other macromolecules. Further research into the structure-function relationships of this compound will undoubtedly unlock its full potential in medicine and biotechnology.
References
- 1. rcsb.org [rcsb.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound mediates gene delivery into cells through the binding to heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated NMR structure determination and disulfide bond identification of the myotoxin this compound from Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. scilit.com [scilit.com]
- 10. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4gv5 - X-ray structure of this compound, a cell-penetrating peptide from the Brazilian snake Crotalus durissus terrificus - Experimental details - Protein Data Bank Japan [pdbj.org]
- 12. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
Crotamine's Enigmatic Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a 42-residue polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has long been a subject of scientific inquiry due to its diverse biological activities, including myotoxicity, cell penetration, and potential as a therapeutic agent.[1][2] Historically, its primary mechanism of action was attributed to the modulation of voltage-gated sodium channels (Navs), leading to muscle contraction and paralysis.[3][4] However, recent, more direct investigations have cast significant doubt on this long-held hypothesis, revealing a more complex and controversial picture of this compound's molecular targets.[5][6] This technical guide provides an in-depth examination of the evidence for and against the action of this compound on voltage-gated sodium channels, presenting the quantitative data, detailing the experimental protocols, and visualizing the proposed mechanisms and workflows.
The Initial Hypothesis: this compound as a Sodium Channel Modulator
Early research on this compound's effects on neuromuscular preparations provided the foundational evidence for its proposed action on voltage-gated sodium channels. These studies observed that this compound induced depolarization of the muscle cell membrane, leading to spontaneous fibrillation and contraction.[3][4] This depolarization was found to be dependent on the presence of extracellular sodium and could be antagonized by the classic sodium channel blocker tetrodotoxin (B1210768) (TTX), strongly suggesting that Navs were the primary target.[3][4]
Quantitative Data from Early Studies
The following table summarizes the key quantitative findings from the initial investigations into this compound's effects on muscle preparations.
| Parameter | Value | Species/Preparation | Reference |
| Effective Concentration for Twitch Augmentation | 0.5 µg/ml | Rat and mouse isolated diaphragm | [3][4] |
| Concentration for Contracture and Fibrillation | 10 to 50 µg/ml | Rat and mouse isolated diaphragm | [3][4] |
| Resting Membrane Potential Depolarization | to approx. -50 mV (from -82 mV) | Rat diaphragm | [3][4] |
| Time to Depolarization | Within 5 minutes | Rat diaphragm | [3][4] |
| Decrease in Effective Membrane Resistance | ~50% | Rat diaphragm | [3][4] |
| Concentration for 50% Maximal Depolarization (K₀.₅) | 0.15 µg/ml | Rat diaphragm | [6] |
Experimental Protocols of Early Studies
The foundational studies on this compound's mechanism of action primarily utilized ex vivo neuromuscular preparations. A typical experimental protocol is outlined below.
Preparation of Isolated Diaphragm:
-
Male rats or mice (e.g., Wistar strain) are euthanized.
-
The diaphragm muscle is carefully dissected and isolated.
-
The isolated diaphragm is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).
Measurement of Muscle Contraction:
-
The muscle is attached to an isometric force transducer to record contractile activity.
-
The muscle is stimulated directly with electrical pulses to elicit twitch responses.
-
This compound is added to the organ bath at various concentrations, and changes in twitch height, resting tension, and the appearance of spontaneous contractions are recorded.
Electrophysiological Recordings:
-
Intracellular microelectrodes are used to measure the resting membrane potential of the muscle fibers.
-
The microelectrode is inserted into a muscle fiber, and the potential difference across the membrane is recorded before and after the application of this compound.
-
To investigate the involvement of sodium channels, experiments are repeated in the presence of tetrodotoxin (TTX) or in a low-sodium medium.
Proposed Signaling Pathway of this compound on Nav Channels (Historical View)
The following diagram illustrates the initially proposed mechanism of action of this compound based on the early experimental evidence.
A Paradigm Shift: Conflicting Evidence from Direct Channel Recordings
Despite the compelling, albeit indirect, evidence from early studies, more recent research employing direct electrophysiological techniques on isolated cells expressing specific Nav channel subtypes has failed to corroborate these findings.[5][6] These studies have been instrumental in challenging the long-standing dogma of this compound as a primary sodium channel toxin.
Summary of Findings from Direct Electrophysiological Studies
The following table summarizes the results from studies that directly tested the effect of this compound on various human voltage-gated sodium channel isoforms.
| Nav Channel Isoform | Cell Type | This compound Concentration | Observed Effect | Reference |
| Naᵥ1.1 - Naᵥ1.6 | HEK293 cells | Up to 1 µM | No significant change in channel characteristics | [5] |
| Tetrodotoxin-sensitive (TTX-S) and Tetrodotoxin-resistant (TTX-R) Navs | Dorsal Root Ganglion (DRG) neurons | Not specified | No response | [5] |
These direct assessments of this compound's activity on a range of Nav channel α-subunits did not show any significant alterations in channel gating properties, such as activation, inactivation, or recovery from inactivation.[5] This lack of effect stands in stark contrast to the profound physiological responses observed in the earlier muscle preparation experiments.
Experimental Protocols for Direct Electrophysiological Recordings
The more recent studies that have contested the role of Navs as the primary target of this compound have utilized the patch-clamp technique on cells heterologously expressing specific sodium channel subtypes.
Cell Culture and Transfection:
-
A mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells, is cultured under standard conditions.
-
The cells are transiently transfected with plasmids containing the cDNA for the α-subunit of a specific human Nav channel isoform (e.g., Naᵥ1.1, Naᵥ1.2, etc.). A fluorescent marker protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
Whole-Cell Patch-Clamp Electrophysiology:
-
Transfected cells are identified by fluorescence microscopy.
-
A glass micropipette with a tip diameter of ~1 µm is used as an electrode. The micropipette is filled with an intracellular-like solution.
-
The micropipette is brought into contact with the cell membrane, and a high-resistance seal is formed.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage-clamp protocols are applied to control the cell's membrane potential and elicit ionic currents through the expressed Nav channels.
-
This compound is applied to the extracellular solution at various concentrations, and the sodium currents are recorded and analyzed for any changes in their biophysical properties (e.g., current amplitude, voltage-dependence of activation and inactivation, and kinetics of inactivation and recovery).
Experimental Workflow for Patch-Clamp Analysis
The following diagram illustrates the typical workflow for investigating the effect of this compound on a specific Nav channel isoform using patch-clamp electrophysiology.
An Alternative Hypothesis: The Role of Potassium Channels
The discrepancy between the early and more recent findings has led to the exploration of alternative molecular targets for this compound. Emerging evidence suggests that this compound may act on voltage-gated potassium channels (Kᵥs).[6][7] Some studies have shown that this compound can selectively block certain Kᵥ channel subtypes.[7] While a detailed analysis of this compound's effect on potassium channels is beyond the scope of this guide, it is a critical consideration for researchers in this field, as it may explain some of the physiological effects previously attributed to sodium channel modulation. More recent studies also suggest the involvement of both sodium and potassium channels in the hind limb paralysis caused by this compound.[8]
Conclusion
For researchers and drug development professionals, this highlights the importance of utilizing direct and specific assays to validate the molecular targets of toxins and other bioactive molecules. The story of this compound and its interaction with ion channels serves as a compelling case study in the evolution of scientific understanding and the necessity of continually re-evaluating established paradigms with new and more precise experimental approaches. Future research is needed to definitively elucidate the true molecular targets of this compound and the precise mechanisms underlying its diverse biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a toxin of South American rattlesnake venom, on the sodium channel of murine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a Toxin of South American Rattlesnake Venom, on the Sodium Channel of Murine Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits preferentially fast-twitching muscles but is inactive on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Functions of Crotamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Crotamine, a small, basic polypeptide toxin from the venom of the South American rattlesnake (Crotalus durissus terrificus), has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] This in-depth technical guide provides a comprehensive overview of the core biological functions of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information is tailored for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic potential of this intriguing snake venom peptide.
Core Biological Activities of this compound
This compound exhibits a remarkable range of biological effects, targeting various cell types and physiological systems. Its primary functions include myotoxicity, cytotoxicity with a notable selectivity for cancer cells, neurotoxicity, analgesic effects, and antimicrobial activity.[1][3][4]
Myotoxicity
Historically, this compound was first recognized for its potent myotoxic effects, causing skeletal muscle spasms and necrosis.[1][5] Intraperitoneal injection in mice at sublethal doses (e.g., 2.5 mg/kg body mass) leads to paralysis of the hind limbs and muscle cell necrosis.[1] In vitro studies have shown that this compound at a concentration of 10 µg/mL is toxic to muscle cells, leading to tissue necrosis.[1] This myotoxicity is attributed to its interaction with ion channels in the muscle cell membrane, leading to depolarization and uncontrolled ion influx.[5]
Cytotoxicity and Anticancer Potential
A pivotal aspect of this compound's biological profile is its potent cytotoxic activity, particularly against actively proliferating cells, including a variety of cancer cell lines.[3][6] This selectivity makes it a promising candidate for anticancer drug development. This compound has been shown to be lethal to various cancer cells at concentrations ranging from 0.1 to 10 µM, while remaining relatively non-toxic to normal, non-proliferating cells.[1] For instance, a concentration of 5 µg/mL was found to be lethal to B16-F10 murine melanoma, Mia PaCa-2 human pancreatic carcinoma, and SK-Mel-28 human melanoma cells, with minimal effect on normal fibroblasts.[1][7][8]
The mechanism of its anticancer action is multifaceted, involving cell membrane permeabilization, induction of apoptosis, and disruption of intracellular organelles.[3][9] this compound can penetrate cancer cells and accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm.[10] Furthermore, it can induce a rapid release of intracellular calcium and cause mitochondrial membrane depolarization, culminating in cell death.[9]
In vivo studies using murine melanoma models have demonstrated that this compound can delay tumor implantation, inhibit tumor growth, and increase the survival rate of tumor-engrafted mice.[3][8] Daily subcutaneous administration of as little as 1 µg of this compound per animal has shown significant antitumor effects.[7][8]
Neurotoxicity and Analgesic Properties
This compound also exhibits neurotoxic and potent analgesic properties.[1][5] Its neurotoxicity is linked to its action on voltage-gated ion channels.[3][11] Paradoxically, despite its neurotoxic potential, this compound has demonstrated significant analgesic effects, reported to be approximately 30-fold more potent than morphine on a weight-for-weight basis.[5] An intraperitoneal dose of 133.4 µg/kg in mice produced a marked analgesic effect.[5] This analgesic action is suggested to be mediated, at least in part, through an opioid-like mechanism, as it can be inhibited by naloxone.[5]
Antimicrobial and Antifungal Activity
This compound possesses antimicrobial properties, showing modest activity against both Gram-positive and Gram-negative bacteria.[1][12] For example, it has been shown to be effective against Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 100 µg/mL.[13][14] Its antibacterial action is attributed to its ability to permeabilize bacterial membranes.[13] More pronounced is its antifungal activity, particularly against Candida species.[1] The MIC for Candida albicans has been reported to be in the range of 40 to 80 µM.[15]
Quantitative Data on this compound's Biological Activities
For ease of comparison, the following tables summarize the key quantitative data related to the various biological functions of this compound.
| Parameter | Value | Species/Cell Line | Route of Administration | Reference |
| Lethality (LD50) | 1.5 - 4.0 mg/kg | Mice | Intravenous (i.v.) | [16] |
| 51.5 µ g/mouse | Mice | Intravenous (i.v.) | [16] | |
| Myotoxicity | 2.5 mg/kg | Mice | Intraperitoneal (i.p.) | [1] |
| 10 µg/mL | Muscle cells (in vitro) | N/A | [1] | |
| Analgesic Effect | 133.4 µg/kg | Mice | Intraperitoneal (i.p.) | [5] |
| 0.04 - 1.2 mg/kg | Mice | Intraperitoneal (i.p.) | [17] | |
| Antitumor Activity (in vivo) | 1 µ g/day/animal | Mice with B16-F10 melanoma | Subcutaneous (s.c.) | [7][8] |
Table 1: In Vivo Efficacy and Toxicity of this compound
| Cell Line | IC50 / Effective Concentration | Effect | Reference |
| B16-F10 (murine melanoma) | 5 µg/mL | Lethal | [1][7][8] |
| Mia PaCa-2 (human pancreatic carcinoma) | 5 µg/mL | Lethal | [1][7][8] |
| SK-Mel-28 (human melanoma) | 5 µg/mL | Lethal | [1][7][8] |
| C2C12 (immortalized skeletal myoblasts) | 11.44 µM | Inhibition of cell viability | [3] |
| Various Cancer Cells | 0.1 - 10 µM | Toxic | [1] |
| Normal cells (fibroblasts, endothelial cells, etc.) | 1 - 10 µg/mL | Non-cytotoxic | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| Escherichia coli | 2.0 µg/µL | [12] |
| Staphylococcus aureus | 8 - 16 µg/µL | [12] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4.0 - 8.0 µg/µL | [12] |
| Candida spp. | 40 - 80 µM | [15] |
| Aspergillus fumigatus, Trichophyton rubrum | > 125 µg/mL (no detectable activity) | [1] |
Table 3: Antimicrobial and Antifungal Activity of this compound
| Ion Channel | IC50 / Effect | Experimental System | Reference |
| Voltage-gated Potassium (Kv) Channels (Kv1.1, Kv1.2, Kv1.3) | Potent and selective blocker | Heterologous expression in Xenopus laevis oocytes | [1][3] |
| Voltage-gated Sodium (Nav) Channels | Does not act on Nav channels | Electrophysiological studies | [1] |
Table 4: Interaction of this compound with Ion Channels
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of this compound's biological functions.
This compound Isolation and Purification
This compound is typically purified from the crude venom of Crotalus durissus terrificus. A common method involves cation-exchange chromatography.
-
Venom Preparation: Lyophilized crude venom is dissolved in a buffer such as 0.05 M acetic acid, pH 5, and centrifuged to remove insoluble components.[18]
-
Cation-Exchange Chromatography: The supernatant is loaded onto a cation-exchange column (e.g., Mono S HR 10/10).[10][18]
-
Elution: A linear gradient of increasing salt concentration (e.g., NaCl) is used to elute the bound proteins.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for protein content and purity using techniques like SDS-PAGE and MALDI-TOF mass spectrometry.[18]
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 10^5 cells/well and incubated overnight.[3]
-
This compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-52 µM) and incubated for a specified period (e.g., 48 hours).[3]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3][19]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][20] Cell viability is calculated relative to untreated control cells.
In Vivo Antitumor Activity in a Murine Melanoma Model
This protocol describes the assessment of this compound's antitumor efficacy in a mouse model.
-
Tumor Cell Implantation: B16-F10 melanoma cells (e.g., 10^5 cells) are injected subcutaneously into the mice.[1]
-
This compound Administration: Treatment with this compound (e.g., 1 µ g/day per animal, subcutaneously) or a placebo is initiated, often one day after tumor cell injection, and continued for a defined period (e.g., 21 days).[7][8]
-
Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. The overall health and survival of the mice are also recorded.[1][8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.[7][8]
Confocal Microscopy for Subcellular Localization
Confocal microscopy is used to visualize the intracellular distribution of fluorescently labeled this compound.
-
This compound Labeling: this compound is conjugated with a fluorescent dye (e.g., Cy3 or rhodamine B).[21][22]
-
Cell Culture and Treatment: Cells are cultured on coverslips and incubated with the fluorescently labeled this compound for various time points (e.g., 5 minutes to 24 hours).[4][23]
-
Fixation and Staining: Cells are fixed (e.g., with paraformaldehyde), permeabilized, and may be counterstained with markers for specific organelles (e.g., DAPI for the nucleus, DiOC6(3) for internal membranes).[4][23]
-
Imaging: The coverslips are mounted on slides and imaged using a confocal laser scanning microscope.[21]
Visualizing this compound's Mechanisms and Functions
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships of this compound's biological activities.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. State of the art in the studies on this compound, a cell penetrating peptide from South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into functional characteristics of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro antibacterial and hemolytic activities of this compound, a small basic myotoxin from rattlesnake Crotalus durissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the Natural Peptide this compound from a South American Rattlesnake on Candida auris, an Emergent Multidrug Antifungal Resistant Human Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Crotamine as a Cell-Penetrating Peptide: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine is a 42-amino acid, highly cationic polypeptide originally isolated from the venom of the South American rattlesnake, Crotalus durissus terrificus.[1][2][3] It belongs to the myotoxin family and is characterized by a high content of lysine (B10760008) and cysteine residues, which form three disulfide bridges, contributing to its stable structure.[1][3][4] Beyond its native toxic activities, this compound has been identified as a potent cell-penetrating peptide (CPP), a class of peptides capable of traversing cellular membranes.[1][4][5] A distinguishing feature of this compound is its preferential accumulation in actively proliferating cells, making it a molecule of significant interest for targeted drug and gene delivery, particularly in cancer therapy.[1][5][6][7] This guide provides an in-depth examination of the molecular mechanisms governing this compound's entry into cells, its subsequent intracellular trafficking, and the signaling pathways it triggers.
The Core Mechanism: From Cell Surface to Intracellular Targets
Initial Cell Surface Interaction: Binding to Heparan Sulfate (B86663) Proteoglycans
The initial and critical step for this compound internalization is its interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.[6][8] HSPGs are glycoproteins that are ubiquitously present on the surface of mammalian cells and carry negatively charged heparan sulfate chains.[9] this compound, being a highly cationic peptide (pI ~9.54-10.3), engages in strong electrostatic interactions with these negatively charged HSPGs.[1][4][8] This binding is essential for concentrating the peptide at the cell surface, thereby facilitating its subsequent uptake. Evidence for this interaction comes from studies where enzymatic removal of heparan sulfate chains with heparinase or the use of mutant cells deficient in glycosaminoglycans (GAGs) significantly impairs this compound internalization.[8]
Internalization via Clathrin-Dependent Endocytosis
Following its binding to HSPGs, the this compound-HSPG complex is internalized primarily through clathrin-dependent endocytosis.[1][8] This pathway is a major route for the uptake of many extracellular molecules. Pharmacological inhibition studies have shown that chlorpromazine, a known inhibitor of clathrin-mediated endocytosis, can reduce this compound penetration by as much as 65%.[1][10] In contrast, inhibitors of other endocytic pathways like macropinocytosis or lipid raft-mediated endocytosis do not significantly affect its uptake.[1]
Endosomal Entrapment and Escape
Once internalized, this compound is enclosed within endocytic vesicles that mature into endosomes and subsequently fuse with lysosomes.[6][8][11] The acidic environment of these vesicles is a crucial factor in the subsequent steps. Chloroquine, a lysosomotropic agent that prevents endosomal acidification, has been shown to inhibit this compound penetration by over 92%, highlighting the importance of this acidic compartment.[1]
A key challenge for any CPP that utilizes an endocytic pathway is to escape the endo-lysosomal compartment to avoid degradation and to reach its cytosolic or nuclear targets. This compound achieves this through the permeabilization of the endosomal/lysosomal membrane.[6][8][11] The accumulation of the peptide within these vesicles leads to their disruption, releasing this compound and other lysosomal contents, such as cysteine cathepsins, into the cytoplasm.[8][11] This endosomolytic property is a highly desirable feature for a drug delivery vehicle.
Intracellular Trafficking and Cytotoxic Signaling
Upon release into the cytosol, this compound's journey is not over. It has been observed to interact with and localize to several key intracellular sites, particularly in cancer cells, which contributes to its cytotoxic effects.
-
Mitochondrial Disruption: this compound can target mitochondria, leading to the depolarization of the mitochondrial membrane.[1]
-
Calcium Release: The disruption of intracellular organelles, including lysosomes, triggers an increase in intracellular free calcium concentrations.[1][12]
-
Nuclear Localization: this compound rapidly translocates to the nucleus, where it has been shown to bind to centrioles and chromosomes, especially during the S/G2 phase of the cell cycle in dividing cells.[1][13] This nuclear interaction is mediated by electrostatic forces between the positively charged this compound and the negatively charged DNA.[1]
This cascade of events—lysosomal disruption, cathepsin release, mitochondrial depolarization, and calcium imbalance—ultimately triggers a cell death program.[1][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties, cytotoxicity, and uptake mechanism.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Amino Acid Residues | 42 | [1][4] |
| Molecular Weight | ~4.7-4.9 kDa | [1][4] |
| Isoelectric Point (pI) | 9.54 - 10.3 | [1][4] |
| Key Residues | 9 Lysines, 2 Arginines, 6 Cysteines | [1] |
| Disulfide Bridges | 3 (C4–C36; C11–C30; C18–C37) | [1] |
| Uptake Time | Within 5 minutes | [1] |
| Intracellular Retention | ~20-24 hours | [1] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Concentration | Effect | Reference |
| Muscle Cells | Normal | 10 µg/mL | Toxic, promotes necrosis | [1][8] |
| Various Normal Cells | Fibroblasts, HUVEC, 3T3, mES | 1 - 10 µg/mL | Non-cytotoxic (up to 72h) | [1] |
| B16-F10 | Mouse Melanoma | 5 µg/mL | Lethal | [14] |
| Mia PaCa-2 | Human Pancreatic Cancer | 5 µg/mL | Lethal | [14] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL | Lethal | [14] |
| C2C12 | Mouse Myoblast | IC50 = 11.44 µM | Inhibited cell viability | [12] |
Table 3: Inhibition of this compound Cellular Uptake
| Inhibitor | Mechanism of Action | % Inhibition | Reference |
| Chloroquine | Prevents endosomal acidification | 92.3% | [1] |
| Chlorpromazine | Inhibits clathrin-mediated endocytosis | 65% | [1] |
| Low Temperature (4°C) | Inhibits energy-dependent processes | Drastic reduction | [1] |
Visualizations of Key Pathways and Workflows
This compound Cell Penetration and Signaling Pathway
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New view on this compound, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a cell-penetrating peptide [biosyn.com]
- 5. smartox-biotech.com [smartox-biotech.com]
- 6. This compound mediates gene delivery into cells through the binding to heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Cell-Penetrating Nanocarriers: Cancer-Targeting and Potential Biotechnological and/or Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions between heparan sulfate and proteins: the concept of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Evolutionary Trajectory of the Crotamine Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamine, a small, basic polypeptide myotoxin found in the venom of rattlesnakes of the genus Crotalus, has garnered significant interest for its diverse biological activities, including cell penetration and potential as a therapeutic agent. Understanding the evolutionary origin of the this compound gene is crucial for appreciating its functional diversification and for the development of novel applications. This technical guide provides an in-depth exploration of the evolutionary history of the this compound gene, detailing its origins from a β-defensin ancestor, the pivotal role of gene duplication and neofunctionalization, and its relationship with the non-toxic paralog, crotasin. This document synthesizes quantitative data, presents detailed experimental protocols for key research methodologies, and provides visual representations of the evolutionary and experimental workflows.
Introduction: From Immune Defense to Venom Toxin
The evolution of snake venom is a compelling example of how existing genes can be co-opted and modified to serve novel functions. Venom components, including this compound, have typically evolved from proteins that originally had physiological roles in other parts of the body[1][2]. The this compound gene's evolutionary journey begins with the β-defensins, a family of antimicrobial peptides (AMPs) involved in the innate immune system of vertebrates[3][4]. These small, cationic, cysteine-rich peptides share a characteristic structural fold, which has been conserved in this compound[3][4]. This shared ancestry is evident in the similar disulfide bond patterns between this compound and β-defensins, suggesting they evolved from a common ancestral gene[3].
The transition from an immune-related function to a potent toxin involved a series of key evolutionary events, primarily gene duplication, followed by changes in gene expression and positive selection driving the neofunctionalization of the duplicated gene copy[5][6]. This guide will dissect these evolutionary steps, providing the available quantitative data and the experimental methodologies used to uncover this fascinating evolutionary narrative.
Quantitative Data Summary
The evolution of the this compound gene is characterized by significant changes in gene copy number and expression levels, which directly correlate with the concentration of this compound in the venom.
Table 1: this compound and Crotasin Gene Copy Number Variation in Crotalus durissus terrificus
| Gene | Haploid Gene Copy Number | Venom Protein Concentration (%) | Correlation (r²) | Reference |
| This compound (Crt-p1) | 1 - 32 | 5 - 29 | 0.68 | [1][7] |
| Crotasin (Cts-p2) | 1 - 7 | Scarcely expressed in venom | - | [1][7] |
Table 2: Genomic Structure of the this compound Gene (Crt-p1) in Crotalus durissus terrificus
| Genomic Feature | Size | Description | Reference |
| Total Gene Size | ~1.8 kbp | Varies between individuals, with a 1.1 kbp variant also reported. | [8] |
| Exon 1 | - | Codes for the 5'-untranslated region and the first 19 amino acids of the signal peptide. | [8] |
| Intron 1 | ~900 bp (phase-1) | A long intron separating exon 1 and exon 2. | [8] |
| Exon 2 | - | Codes for the last three amino acids of the signal peptide and 39 amino acids of the mature this compound. | [8] |
| Intron 2 | ~140 bp (phase-2) | A short intron separating exon 2 and exon 3. | [8] |
| Exon 3 | - | Codes for the final three amino acids of the mature toxin and the terminal lysine. | [8] |
| Chromosomal Location | End of the long arm of chromosome 2 | The first gene to be mapped on a snake chromosome. | [8] |
The Evolutionary Pathway of the this compound Gene
The emergence of the this compound gene as a venom toxin is a classic example of molecular evolution through gene duplication and divergence. The process can be visualized as a series of distinct steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolutionary trajectories of snake genes and genomes revealed by comparative analyses of five-pacer viper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern venomics—Current insights, novel methods, and future perspectives in biological and applied animal venom research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Evolutionary Analysis of β-Defensin Peptides in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Intraspecific variation of the this compound and crotasin genes in Crotalus durissus rattlesnakes | Scilit [scilit.com]
The Viper's Kiss and the Body's Shield: Unraveling the Homology Between Crotamine and Human β-Defensins
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Crotamine, a potent polypeptide toxin from the venom of the South American rattlesnake (Crotalus durissus terrificus), has garnered significant scientific interest due to its diverse biological activities, including myotoxicity, analgesia, and cell penetration. Intriguingly, this venom component shares a remarkable structural and functional homology with human β-defensins, a crucial family of antimicrobial peptides integral to the innate immune system. This in-depth technical guide explores the core of this homology, presenting a comprehensive analysis of their sequence, structural, and functional similarities. Detailed experimental protocols for key comparative assays are provided, alongside visualizations of the known signaling pathways, to facilitate further research and potential therapeutic applications leveraging this evolutionary convergence.
Introduction
The evolutionary arms race between venomous animals and their prey has sculpted a diverse arsenal (B13267) of bioactive molecules. Among these, this compound stands out for its peculiar resemblance to a fundamental component of the human innate immune system: β-defensins. While their origins are vastly different—one a tool for predation and defense, the other a guardian against microbial invasion—their shared molecular architecture and functional attributes present a compelling case of convergent evolution. This guide aims to provide a detailed technical overview of the homology between this compound and human β-defensins, offering a valuable resource for researchers in toxinology, immunology, and drug development.
Quantitative Data Summary
A comparative analysis of this compound and human β-defensins reveals a fascinating dichotomy: low sequence identity juxtaposed with high structural conservation. This suggests that the three-dimensional fold is the primary determinant of their shared biological activities. The following tables summarize the key quantitative data comparing this compound with human β-defensins 1, 2, and 3.
Table 1: Sequence Homology
The primary amino acid sequences of this compound and human β-defensins show limited similarity. A multiple sequence alignment was performed using Clustal Omega to quantify this relationship.
| Peptide Pair | Sequence Identity (%) |
| This compound vs. Human β-defensin 1 | 19.05% |
| This compound vs. Human β-defensin 2 | 21.43% |
| This compound vs. Human β-defensin 3 | 16.67% |
Table 2: Structural Homology
Despite the low sequence identity, the three-dimensional structures of this compound and human β-defensins exhibit a striking resemblance, characterized by a similar fold and the conserved arrangement of three disulfide bridges.[1] The Root Mean Square Deviation (RMSD) of the Cα atoms is a measure of the average distance between the backbones of superimposed proteins.
| Structural Alignment | RMSD (Å) | Reference |
| This compound vs. Human β-defensin 1 | 1.8 | [2] |
| This compound vs. Human β-defensin 2 | 1.8 | [2] |
| This compound vs. Human β-defensin 3 | 2.6 | [2] |
Table 3: Functional Homology - Antimicrobial Activity
Both this compound and human β-defensins possess antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following data compares their activity against Escherichia coli.
| Peptide | MIC against E. coli (µg/mL) | Reference(s) |
| This compound | 25 - 100 | [3] |
| Human β-defensin 1 | 8 | [4] |
| Human β-defensin 2 | 4.1 - 5.1 | [5] |
| Human β-defensin 3 | 4 - 8 | [4] |
Signaling Pathways and Molecular Interactions
The functional similarities between this compound and human β-defensins extend to their interactions with cellular signaling pathways, particularly those involving ion channels and immune responses.
This compound and Ion Channel Modulation
This compound's myotoxic and analgesic effects are attributed to its interaction with voltage-gated ion channels. While its direct action on sodium channels is debated[5][6], there is strong evidence for its interaction with potassium channels, leading to the modulation of cellular excitability.[7][8]
References
- 1. ias.ac.in [ias.ac.in]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of human defensins against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human β-Defensins 2 and 3 Demonstrate Strain-Selective Activity against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Snake Venom: A Promising Source of Neurotoxins Targeting Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Myotoxic and Neurotoxic Effects of Crotamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamine, a potent polypeptide toxin isolated from the venom of the South American rattlesnake Crotalus durissus terrificus, exhibits a complex profile of myotoxic and neurotoxic activities. As a member of the small basic polypeptide myotoxin family, it is characterized by a highly cationic nature and a compact structure stabilized by three disulfide bridges.[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's toxicity, focusing on its interaction with cellular membranes, ion channels, and the subsequent intracellular signaling cascades. Detailed experimental protocols for studying these effects are provided, along with a synthesis of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways are visualized to offer a clear understanding of the toxin's mode of action, aiming to support further research and potential therapeutic applications.
Introduction
This compound is a 42-amino acid polypeptide renowned for its ability to induce hind-limb paralysis in prey.[3] Its biological activities are multifaceted, encompassing myonecrosis, cell penetration, and modulation of neuronal activity.[2] The toxin's unique properties, including its preferential accumulation in actively proliferating cells, have also sparked interest in its potential as a drug delivery vehicle and an anti-cancer agent.[1] Understanding the fundamental mechanisms of its myotoxic and neurotoxic effects is crucial for both mitigating the clinical consequences of envenomation and harnessing its therapeutic potential.
Myotoxic Effects of this compound
The myotoxicity of this compound is characterized by rapid muscle contraction, leading to paralysis and eventual muscle fiber necrosis.[3][4] This is a direct consequence of its interaction with the muscle cell membrane and its components.
Mechanism of Action
This compound's myotoxic effects are initiated by its ability to penetrate muscle cell membranes, a process facilitated by its high positive charge.[1] While initially believed to primarily target voltage-gated sodium channels (Nav), more recent evidence points towards a significant role for voltage-gated potassium channels (Kv).[1][5] this compound has been shown to be a potent and selective blocker of Kv1.1, Kv1.2, and Kv1.3 channels.[6][7]
Blockage of these potassium channels leads to a delay in membrane repolarization, prolonging the action potential and causing sustained muscle fiber depolarization. This, in turn, leads to an influx of calcium ions (Ca2+) from the extracellular space and the sarcoplasmic reticulum, triggering uncontrolled muscle contraction.[8][9]
Furthermore, this compound can directly interact with and disrupt the integrity of the cell membrane. It exhibits a higher lytic activity on negatively charged membranes, which are characteristic of various cell types, including muscle cells.[10][11] This interaction can lead to the formation of pores in the membrane, further contributing to ion dysregulation and cell death.[12]
Intracellular Signaling Pathways
The sustained increase in intracellular calcium is a central event in this compound-induced myotoxicity. This calcium overload activates various downstream signaling pathways, leading to cellular damage. This compound has been shown to induce calcium release from both the endoplasmic reticulum and lysosomes.[1][8] This massive release of calcium overwhelms the buffering capacity of the mitochondria, leading to mitochondrial membrane potential loss and dysfunction.[8][13] The compromised mitochondrial function results in ATP depletion and the release of pro-apoptotic factors, ultimately culminating in myonecrosis.
Neurotoxic Effects of this compound
While the myotoxic effects are prominent, this compound also exhibits significant neurotoxic properties, primarily characterized by its analgesic effects and its interaction with neuronal ion channels.
Mechanism of Action
The neurotoxicity of this compound is also linked to its ability to modulate ion channel activity. As mentioned, it blocks voltage-gated potassium channels (Kv1.1, Kv1.2, and Kv1.3), which are also expressed in neurons and play a critical role in regulating neuronal excitability.[6] By blocking these channels, this compound can alter neurotransmitter release and neuronal firing patterns.
Interestingly, some studies have reported that this compound's effects on the central nervous system may be mediated by an opioid-like mechanism, as its analgesic effects can be inhibited by naloxone, an opioid receptor antagonist.[14] This suggests a more complex interaction with the nervous system than simple ion channel modulation.
Quantitative Data on Myotoxic and Neurotoxic Effects
The following tables summarize key quantitative data related to the toxic effects of this compound.
| Parameter | Value | Species/System | Reference |
| Lethality | |||
| LD50 (i.p.) | 2.5 mg/kg | Mice | [1] |
| Myotoxicity | |||
| Muscle Necrosis (in vitro) | 10 µg/mL | Muscle cells | [1] |
| Muscle Contraction (ex vivo) | 3-30 nM (increase of 17-46%) | Mouse diaphragm | [15] |
| Neurotoxicity | |||
| IC50 (Kv1.1) | ~370 nM | Xenopus laevis oocytes | [6] |
| IC50 (Kv1.2) | ~400 nM | Xenopus laevis oocytes | [6] |
| IC50 (Kv1.3) | ~300 nM | Xenopus laevis oocytes | [6][7] |
| Analgesic Dose (i.p.) | 133.4 µg/kg | Mice | [14] |
| Cell Viability | |||
| IC50 (C2C12 cells) | 11.44 µM | Helleramine (this compound-like) | [16] |
| Biochemical Marker | Effect of this compound | Time Point | Species/System | Reference |
| Creatine Kinase (CK) | Increase | 1 hour | Rats | [17] |
| 24Na+ Influx | Increased | - | Rat diaphragm | [18] |
| Membrane Resistance | Decreased by ~50% | - | Rat diaphragm | [18] |
| Nitric Oxide (NO) | Increased | 24 hours - 7 days | Mice (intradermal) | [9] |
| C-reactive protein (CRP) | Increased | Up to 3 days | Mice (intradermal) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the myotoxic and neurotoxic effects of this compound.
This compound-Induced Myonecrosis Model
This protocol describes the induction of myonecrosis in mice for histological and biochemical analysis.
Materials:
-
This compound (purified)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Syringes (500 µL, 30G)
-
Electric razor
-
70% ethanol
-
Formalin (10% buffered)
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Anesthetize mice with 3-4% isoflurane in 100% O2. Maintain anesthesia with 1.25-1.75% isoflurane.
-
Shave the hindlimb of the mouse and disinfect the area with 70% ethanol.
-
Prepare a solution of this compound in sterile PBS at the desired concentration (e.g., based on LD50 values for the specific research question).
-
Inject 50 µL of the this compound solution intramuscularly into the tibialis anterior muscle.[19][20]
-
At selected time points post-injection (e.g., 3, 7, and 14 days), euthanize the mice by cervical dislocation under deep anesthesia.[19][20]
-
Dissect the tibialis anterior muscle and fix it in 10% buffered formalin for 24 hours.[9]
-
Process the tissue for paraffin embedding.
-
Cut 5 µm sections and stain with H&E for histological analysis of muscle fiber damage, inflammatory infiltrate, and necrosis.[9]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of this compound on cultured cells, such as the C2C12 myoblast cell line.
Materials:
-
C2C12 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in 5% CO2.
-
Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 48 hours. Include a vehicle control (PBS) and a positive control for cell death (e.g., 0.01% Triton X-100).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.[21]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Electrophysiological Recording
This protocol outlines the two-electrode voltage-clamp technique in Xenopus laevis oocytes to study the effect of this compound on voltage-gated ion channels.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the ion channel of interest (e.g., Kv1.1, Kv1.2, Kv1.3)
-
This compound
-
Recording solution (e.g., ND96)
-
Two-electrode voltage-clamp setup
-
Microinjection system
Procedure:
-
Prepare and inject oocytes with the cRNA of the target ion channel.
-
Incubate the oocytes for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Record baseline channel activity using a suitable voltage protocol (e.g., depolarizing steps to elicit channel opening).
-
Perfuse the chamber with a known concentration of this compound and record the channel activity again.
-
Wash out the this compound and record the recovery of channel activity.
-
Analyze the data to determine the effect of this compound on channel parameters such as current amplitude, activation, and inactivation kinetics, and to calculate the IC50.[6]
Conclusion
This compound's myotoxic and neurotoxic effects are a result of a complex interplay of interactions with cell membranes and specific ion channels, leading to significant disruptions in cellular homeostasis. The detailed mechanisms, particularly the central role of potassium channel blockade and subsequent calcium overload, provide a solid foundation for understanding its potent biological activity. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to further investigate this intriguing toxin. Future studies focusing on the precise molecular interactions and the potential for developing this compound-based therapeutics will undoubtedly benefit from this comprehensive understanding of its toxicological profile.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. New view on this compound, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits preferentially fast-twitching muscles but is inactive on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Snake Venom: A Promising Source of Neurotoxins Targeting Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smartox-biotech.com [smartox-biotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Interaction of the rattlesnake toxin this compound with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ecoevo.com.br [ecoevo.com.br]
- 12. Membrane-modifying properties of this compound, a small peptide-toxin from Crotalus durissus terifficus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Natural Cell-Penetrating Peptide this compound Targets Tumor Tissue in Vivo and Triggers a Lethal Calcium-Dependent Pathway in Cultured Cells [repositorio.unifesp.br]
- 14. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Effect of this compound, a Toxin of South American Rattlesnake Venom, on the Sodium Channel of Murine Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myonecrosis Induction by Intramuscular Injection of CTX - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. broadpharm.com [broadpharm.com]
The Analgesic Potential of Crotamine: An Exploration of Pathways and Mechanisms
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Crotamine is a 4.9 kDa polypeptide toxin found in the venom of the South American rattlesnake, Crotalus durissus terrificus.[1][2] It is a highly basic protein, characterized by a significant number of lysine (B10760008) and arginine residues, and is structurally homologous to other venom myotoxins and β-defensins.[3] While historically known for its myotoxic effects, a growing body of research has illuminated its potent antinociceptive (analgesic) properties, suggesting its potential as a novel scaffold for the development of new pain therapeutics.[1][2] This technical guide provides a comprehensive overview of the analgesic properties of this compound, delving into its proposed mechanisms of action, the quantitative data supporting its efficacy, and the detailed experimental protocols used in its evaluation.
Evidence of Analgesic Properties: Quantitative Data
This compound has demonstrated significant, dose-dependent analgesic effects across multiple preclinical models of pain. Its potency has been reported to be substantially greater than that of morphine on a molar basis.[2] The following tables summarize the key quantitative findings from studies on recombinant this compound.
Table 1: Antinociceptive Effect of this compound in the Hot-Plate Test (Thermal Pain)
This test measures the response latency of mice to a thermal stimulus, indicating central analgesic activity.
| This compound Dose (i.p.) | Peak Response Latency at 40 min (seconds) |
| Saline Control | ~10.0 ± 0.5 |
| 0.04 mg/kg | 12.9 ± 0.31 |
| 0.13 mg/kg | 16.1 ± 0.72 |
| 0.4 mg/kg | 20.5 ± 0.65 |
| 1.2 mg/kg | 23.8 ± 0.86 |
| Data extracted from Kim, H. et al. (2021).[1] |
Table 2: Antinociceptive Effect of this compound in the Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses visceral pain by counting the number of abdominal constrictions (writhes) following an injection of acetic acid.
| Treatment (i.p.) | Number of Writhes (over 20 min) |
| Saline Control | 64.1 ± 2.3 |
| This compound (0.04 mg/kg) | 58.4 ± 2.3 |
| This compound (0.13 mg/kg) | 44.3 ± 2.7 |
| This compound (0.4 mg/kg) | 33.4 ± 1.8 |
| This compound (1.2 mg/kg) | 12.4 ± 1.9 |
| Data extracted from Kim, H. et al. (2021).[1] |
Table 3: Antinociceptive Effect of this compound in the Formalin Test (Inflammatory Pain)
The formalin test has two phases: Phase 1 (neurogenic pain) and Phase 2 (inflammatory pain). Data is presented as the Area Under the Curve (AUC) of nociceptive behaviors.
| Treatment (i.p.) | AUC - Phase 1 (0-9 min) | AUC - Phase 2 (10-60 min) |
| Saline Control | 7.4 ± 1.3 | 70.1 ± 3.7 |
| This compound (0.13 mg/kg) | 6.0 ± 0.7 | 54.4 ± 3.2 |
| This compound (0.4 mg/kg) | 4.8 ± 0.8 | 25.6 ± 2.8 |
| This compound (1.2 mg/kg) | 3.8 ± 0.7 | 17.0 ± 2.6 |
| Data extracted from Kim, H. et al. (2021).[1] |
Proposed Mechanisms of Action and Signaling Pathways
The precise molecular pathways underlying this compound's analgesic effects are a subject of ongoing investigation, with evidence pointing towards multiple, potentially interacting mechanisms. A significant point of discussion in the literature is the role of the opioid system.
The Opioid Pathway Controversy
Initial studies on native this compound purified from venom suggested that its analgesic effects were mediated through the opioid system. Research indicated that the antinociceptive activity was inhibited by naloxone, a non-selective opioid receptor antagonist.[2] This led to the hypothesis that this compound acts as an opioid agonist.
However, more recent and detailed studies using highly purified recombinant this compound have challenged this hypothesis. These studies conclusively show that the potent antinociceptive and anti-inflammatory effects of recombinant this compound are not affected by pre-treatment with naloxone.[1] This suggests that the analgesic mechanism is independent of opioid receptor activation and that earlier findings may have been influenced by co-purified contaminants in the native venom preparations.
The Anti-Inflammatory Pathway: TNF-α Suppression
The opioid-independent mechanism appears to be strongly linked to anti-inflammatory effects, specifically the modulation of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). In the formalin test, which models inflammatory pain, administration of recombinant this compound significantly reduces serum levels of TNF-α in a dose-dependent manner.[1] This effect was not reversed by naloxone.[1] TNF-α is a key mediator in the inflammatory cascade and is known to sensitize peripheral nociceptors, thereby contributing to pain. By reducing TNF-α levels, this compound likely dampens the inflammatory response and subsequent nociceptor sensitization.
The Role of Voltage-Gated Ion Channels
Another potential avenue for this compound's action is its interaction with voltage-gated ion channels, which are critical for the generation and propagation of action potentials in neurons.[4] Some studies suggest this compound may act on both sodium (Na+) and potassium (K+) channels.[5] While direct effects on several neuronal sodium channel subtypes (NaV1.1-1.6) have been contested, evidence points towards this compound being a potent blocker of certain voltage-gated potassium (Kv) channels.[4] By modulating these channels, this compound could alter neuronal excitability and reduce the transmission of pain signals. This mechanism, however, requires further investigation to be fully characterized in the context of analgesia.
Experimental Protocols
The following are detailed methodologies for the key behavioral assays used to quantify the analgesic effects of this compound in mice.
General Experimental Workflow
Hot-Plate Test
This test is used to evaluate central antinociceptive activity against a thermal pain stimulus.[1][6]
-
Apparatus: A hot-plate device maintained at a constant temperature (e.g., 55 ± 1 °C) with a transparent acrylic cylinder to confine the mouse.[1][7]
-
Procedure:
-
Each mouse is placed individually on the hot-plate surface.
-
The latency to the first sign of nociception (e.g., licking of a hind paw, jumping) is recorded.[8]
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[1][7]
-
A baseline latency is measured before drug administration.
-
Following administration of this compound or control vehicle, the response latency is measured at set time intervals (e.g., 20, 40, 60, 80, and 100 minutes).[7]
-
-
Endpoint: An increase in the time taken to respond to the thermal stimulus compared to the control group indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model sensitive to peripheral and central analgesics.[9]
-
Reagents: A sterile solution of acetic acid (e.g., 0.6-1% v/v in saline).[9][10]
-
Procedure:
-
Mice are pre-treated with this compound, a standard analgesic (e.g., diclofenac), or a vehicle control, typically 20-30 minutes before the test.[1][11]
-
Acetic acid solution is injected intraperitoneally (e.g., 10 ml/kg).[10]
-
Each mouse is immediately placed in an individual observation chamber.
-
After a brief latency (e.g., 5 minutes), the number of writhes is counted for a set period (e.g., 10-20 minutes).[1][9] A writhe is characterized by abdominal constriction and stretching of the hind limbs.[9]
-
-
Endpoint: A reduction in the total number of writhes in the this compound-treated group compared to the vehicle control group indicates analgesia.
Formalin Test
This model produces a biphasic pain response and is useful for differentiating between neurogenic and inflammatory pain mechanisms.[4][12]
-
Reagents: A low-concentration formalin solution (e.g., 1-5% in saline).[13]
-
Procedure:
-
Mice are pre-treated with this compound or a control substance.
-
A small volume of formalin (e.g., 10-20 µl) is injected subcutaneously into the plantar surface of a hind paw.[4]
-
The animal is placed in an observation chamber.
-
The cumulative time spent licking or biting the injected paw is recorded.
-
Observations are divided into two distinct phases:
-
-
Endpoint: A reduction in licking/biting time in either phase indicates an analgesic effect. Inhibition of Phase 1 suggests central analgesic action, while inhibition of Phase 2 points to anti-inflammatory or anti-hyperalgesic effects.[14]
Conclusion and Future Directions
The available evidence strongly supports the potent analgesic properties of this compound. While the exact mechanisms are still being fully elucidated, recent research points towards an opioid-independent pathway primarily driven by anti-inflammatory actions, specifically the suppression of TNF-α. The potential modulation of voltage-gated ion channels presents another exciting area for investigation.
The conflicting reports regarding the involvement of the opioid system highlight the critical importance of using highly purified, recombinant proteins in pharmacological studies to avoid misleading results from contaminants in natural venom extracts.
For drug development professionals, this compound represents a compelling lead compound. Its novel, likely non-opioid mechanism of action makes it a particularly attractive candidate for developing analgesics that may lack the significant side effects and abuse potential associated with traditional opioid medications. Future research should focus on:
-
Deconvoluting the ion channel interactions: Precisely identifying the specific subtypes of Na+ and K+ channels that this compound interacts with and the functional consequences of these interactions.
-
Elucidating the upstream mechanism of TNF-α suppression: Understanding how this compound leads to a reduction in TNF-α release.
-
Structure-Activity Relationship (SAR) studies: Developing and testing synthetic analogues of this compound to optimize analgesic efficacy while minimizing any potential toxicity.
-
Pharmacokinetic and safety profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound and its derivatives in advanced preclinical models.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this fascinating snake venom peptide.
References
- 1. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. 2.3.1. The Hot-Plate Test [bio-protocol.org]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Anticancer Properties of Crotamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crotamine, a polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising candidate in anticancer research. Initial studies have revealed its selective cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity towards normal cells. This technical guide provides an in-depth overview of the foundational research on this compound's anticancer properties, detailing its in vitro and in vivo efficacy, proposed mechanisms of action, and the experimental protocols employed in these seminal studies. The information is presented to facilitate further research and development of this compound-based cancer therapeutics.
In Vitro Cytotoxicity
This compound has demonstrated significant and selective cytotoxic activity against a range of cancer cell lines. Early investigations focused on melanoma, pancreatic, and brain tumor cells, revealing a concentration-dependent lethal effect.
Quantitative Data on Cell Viability
The following tables summarize the key quantitative findings from initial in vitro studies.
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Observation | Reference |
| B16-F10 | Murine Melanoma | 5 | Lethal | [1][2][3] |
| SK-Mel-28 | Human Melanoma | 5 | Lethal | [1][2][3] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 | Lethal | [1][2][3] |
| 3T3 | Non-malignant Murine Fibroblasts | 5 | Inoffensive | [1][2] |
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Treatment Duration | % Living Cells | % Apoptotic Cells | % Dead Cells | Reference |
| B16-F10 | Murine Melanoma | 1 | 3 hours | ~50 | Not specified | ~50 | [2] |
| B16-F10 | Murine Melanoma | 5 | Not specified | Equal to dead cells | Doubled from control | Equal to living cells | [2] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 1 | 24 hours | ~60 | ~15 | ~25 | [2] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 | Not specified | ~40 | Increased | ~60 | [2] |
| SK-Mel-28 | Human Melanoma | 5 | Not specified | ~5 | Not specified | ~95 | [2] |
| RT2 | Brain Tumor | Not specified | Not specified | Not specified | Not specified | 90 | |
| GH3 | Brain Tumor | Not specified | Not specified | Not specified | Not specified | 80 |
Note: Quantitative data for RT2 and GH3 cell death percentages were reported without specifying the this compound concentration.
Experimental Protocols
Murine melanoma (B16-F10), human melanoma (SK-Mel-28), human pancreatic carcinoma (Mia PaCa-2), and non-malignant murine fibroblast (3T3) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing this compound at final concentrations of 1 µg/mL and 5 µg/mL. Control wells received medium without this compound.
-
The plates were incubated for 24 hours.
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were further incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The medium was then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 540-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cells were cultured on glass coverslips in 24-well plates and treated with this compound as described for the cytotoxicity assay.
-
Following treatment, the cells were washed with PBS and stained with a solution containing Hoechst 33342 (to stain the nuclei of all cells) and Propidium Iodide (PI, to stain the nuclei of dead cells with compromised membranes).
-
The stained cells were visualized using fluorescence microscopy.
-
Living cells were identified by their intact morphology and pale blue nuclei (Hoechst 33342). Apoptotic cells were characterized by condensed or fragmented chromatin and bright blue nuclei. Dead (necrotic) cells were identified by their red nuclei (PI staining).
-
The percentage of living, apoptotic, and dead cells was determined by counting a significant number of cells in multiple fields of view.
In Vivo Antitumor Efficacy
The anticancer potential of this compound has been validated in a preclinical murine melanoma model.
Quantitative Data from Murine Melanoma Model
| Parameter | Control Group (Placebo) | This compound-Treated Group |
| Treatment | Saline | 1 µ g/day/animal (subcutaneous) |
| Treatment Duration | 21 days | 21 days |
| Average Tumor Weight | 4.60 g | 0.27 g |
| Survival Rate | 7/35 | 30/35 |
Experimental Protocol
-
Species: Mouse
-
Strain: C57Bl/6J
-
Tumor Model: Syngeneic subcutaneous melanoma
-
A suspension of B16-F10 murine melanoma cells (1 x 10^5 cells in saline) was injected subcutaneously into the flank of C57Bl/6J mice.
-
The day after tumor cell inoculation, the mice were randomly divided into two groups (n=35 per group).
-
The treatment group received daily subcutaneous injections of this compound (1 µg in saline).
-
The control group received daily subcutaneous injections of saline (placebo).
-
Treatment was continued for 21 consecutive days.
-
Tumor growth was monitored regularly by measuring tumor volume.
-
At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Survival rates were monitored and analyzed using the Kaplan-Meier estimator.
Mechanism of Action
This compound's anticancer activity is attributed to a multi-step process involving selective cell entry and the induction of a specific cell death pathway.
Signaling Pathways and Cellular Events
The proposed mechanism of this compound's anticancer action is illustrated in the following diagrams.
Caption: this compound's entry into cancer cells.
Caption: Key events in this compound-induced apoptosis.
Experimental Workflow
The general workflow for investigating this compound's anticancer properties is outlined below.
References
Unraveling the Cationic Core: A Technical Guide to the Crotamine Peptide
For Immediate Release
A Deep Dive into the Physicochemical and Biological Significance of Crotamine's Positive Charge for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive examination of the cationic nature of this compound, a 42-residue polypeptide from the venom of the South American rattlesnake, Crotalus durissus terrificus. Its pronounced positive charge at physiological pH is a cornerstone of its diverse biological activities, including its function as a cell-penetrating peptide (CPP), its antimicrobial and antifungal properties, and its interactions with cellular membranes and ion channels. This document outlines the key physicochemical properties of this compound, details the experimental protocols used to characterize its cationic nature, and explores the signaling pathways influenced by this fundamental characteristic.
Physicochemical Properties of this compound
The highly cationic nature of this compound is primarily attributed to its specific amino acid composition. The peptide is enriched with basic residues, which are positively charged at physiological pH. This inherent positive charge dictates its electrostatic interactions with negatively charged biological molecules and membranes, underpinning its mechanism of action.
| Property | Value | Reference(s) |
| Amino Acid Sequence | YKQCHKKGGHCFPKEKICLPPSSDFGKMDCRWRWKCCKKGSG | [1][2] |
| Number of Residues | 42 | [1][3] |
| Basic Residues | 11 (9 Lysines, 2 Arginines) | [1][4][5] |
| Acidic Residues | 2 (1 Aspartic Acid, 1 Glutamic Acid) | [3] |
| Molecular Weight | ~4.8 kDa | [6][7] |
| Isoelectric Point (pI) | 9.54 - 10.3 | [4][6][7] |
| Net Positive Charge (pH 7.4) | High | [4][8] |
Experimental Protocols for Characterizing this compound's Cationic Nature
A quantitative understanding of this compound's cationic properties is achieved through a variety of biophysical and analytical techniques. The following are detailed methodologies for key experiments.
Determination of Isoelectric Point (pI) by Isoelectric Focusing (IEF)
Isoelectric focusing separates proteins and peptides based on their pI in a pH gradient.
Protocol:
-
Sample Preparation: Dissolve purified this compound in a rehydration buffer containing urea (B33335) (e.g., 7 M), a non-ionic detergent (e.g., 2% CHAPS), and carrier ampholytes corresponding to the desired pH range (e.g., pH 3-10 for a broad screen).[9]
-
IPG Strip Rehydration: Apply the sample solution to an immobilized pH gradient (IPG) strip and allow it to rehydrate for several hours.[9]
-
Isoelectric Focusing: Place the rehydrated IPG strip in an IEF cell. Apply a voltage program, typically starting at a low voltage and gradually increasing to a high voltage (e.g., up to 8000 V), to allow the peptide to migrate and focus at its pI.[10]
-
Staining and Visualization: After focusing, fix the peptide in the gel using a solution of trichloroacetic acid. Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the focused this compound band.[8]
-
pI Determination: The pI is determined by comparing the position of the this compound band to the positions of a set of pI markers run in parallel.[11]
Isoelectric Focusing Workflow for pI Determination.
Measurement of Net Charge by Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-size ratio.
Protocol:
-
Capillary Preparation: Condition a fused-silica capillary by flushing it sequentially with sodium hydroxide, water, and the running buffer.
-
Sample Preparation: Dissolve this compound in the running buffer at various pH values to determine the net charge as a function of pH.
-
Electrophoresis: Fill the capillary with the running buffer. Inject a small plug of the this compound sample into the capillary. Apply a high voltage across the capillary.
-
Detection: Detect the migrating peptide as it passes a detector window, typically using UV absorbance at 214 nm.[12]
-
Mobility Calculation: The electrophoretic mobility (µ_ep) is calculated from the migration time of the peptide and the electroosmotic flow marker. The net charge (Z) can then be estimated from the mobility.[6]
Characterization of this compound-Membrane Interactions using Large Unilamellar Vesicles (LUVs)
The interaction of this compound with cell membranes can be modeled using LUVs of defined lipid composition.
Protocol:
-
Lipid Film Formation: Prepare a lipid mixture (e.g., POPC for neutral membranes or a mix of POPC and POPG for negatively charged membranes) in a round-bottom flask. Remove the organic solvent under a stream of nitrogen gas followed by vacuum desiccation to form a thin lipid film.
-
Hydration: Hydrate the lipid film with a buffer solution (e.g., PBS) by vortexing, to form multilamellar vesicles (MLVs).
-
Extrusion: Subject the MLV suspension to multiple freeze-thaw cycles. Then, extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder to form LUVs.[13][14]
-
Interaction Assay:
-
Leakage Assay: Encapsulate a fluorescent dye (e.g., calcein) within the LUVs during hydration. Monitor the increase in fluorescence upon addition of this compound, which indicates membrane permeabilization and dye leakage.
-
Zeta Potential Measurement: Measure the zeta potential of the LUV suspension in the absence and presence of increasing concentrations of this compound. A change in zeta potential indicates the binding of the cationic peptide to the vesicle surface.[15][16]
-
Workflow for studying this compound-membrane interactions using LUVs.
Signaling Pathways and Molecular Interactions
The potent cationic nature of this compound is central to its interaction with various cellular components and the subsequent modulation of signaling pathways.
Interaction with Cell Membranes and Cell Penetration
This compound's journey into the cell is initiated by electrostatic interactions.
-
Initial Binding: The positively charged this compound electrostatically interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][15][17]
-
Endocytosis: This interaction triggers clathrin-mediated endocytosis, resulting in the internalization of this compound-HSPG complexes within vesicles.[4][17]
-
Endosomal/Lysosomal Accumulation: These vesicles fuse with endosomes and lysosomes, leading to the accumulation of this compound in these acidic compartments.[15][17]
-
Cytosolic Release: this compound is then released from the lysosomes into the cytosol, although the exact mechanism of release (e.g., membrane disruption, pore formation) is still under investigation.[15][17]
-
Intracellular Targeting: Once in the cytosol, this compound can translocate to the nucleus and interact with chromosomes, particularly in actively proliferating cells.[5][18][19][20]
Signaling pathway of this compound cell penetration.
Modulation of Ion Channels
This compound has been shown to interact with and modulate the activity of specific ion channels, a function that is also influenced by its charge.
-
Voltage-gated Potassium (Kv) Channels: this compound can block certain Kv channels, such as Kv1.1, Kv1.2, and Kv1.3.[21][22] This blockage is likely mediated by the electrostatic interaction of the positively charged peptide with the negatively charged residues in the channel pore or vestibule.
-
Sodium (Na+) Channels: The effect of this compound on sodium channels is more complex. While some studies suggest it can act on sodium channels, leading to membrane depolarization and muscle spasms, others have not confirmed a direct binding to various Na+ channel isoforms.[1][18][23][24]
The study of these interactions typically involves electrophysiological techniques like the patch-clamp method .[5][24][25][26][27] This technique allows for the direct measurement of ion flow through single channels in the cell membrane in response to the application of this compound, providing detailed insights into the mechanism of channel modulation.
Conclusion
The pronounced cationic nature of the this compound peptide is a fundamental determinant of its structure-function relationship. This inherent positive charge governs its interactions with negatively charged cellular components, driving its cell-penetrating capabilities and its modulation of ion channel activity. A thorough understanding of these electrostatic interactions, facilitated by the experimental protocols outlined in this guide, is crucial for harnessing the therapeutic and biotechnological potential of this compound and for the rational design of novel drug delivery systems and therapeutic agents.
References
- 1. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]
- 2. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the effective charge of a protein in solution by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 8. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]
- 12. bio-rad.com [bio-rad.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Using zeta-potential measurements to quantify peptide partition to lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using zeta-potential measurements to quantify peptide partition to lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reconstitution of membrane contact by unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zeta Potential Measurements [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Physical Characterization of DNA Binding Cationic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 23. Reconstitution of membrane proteins into giant unilamellar vesicles via peptide-induced fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. The patch clamp technique in ion channel research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Crotamine's Interaction with Cell Surface Heparan Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a 42-amino acid polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest for its multifaceted biological activities, including its potential as a cell-penetrating peptide (CPP) for drug delivery.[1] A critical initial step in this compound's cellular uptake is its interaction with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[2][3] This technical guide provides a comprehensive overview of this interaction, detailing the molecular mechanisms, quantitative binding parameters, experimental methodologies, and the subsequent signaling pathways.
Molecular Mechanism of Interaction
The interaction between the highly cationic this compound and the anionic heparan sulfate (HS) chains of HSPGs is primarily electrostatic in nature.[3] this compound is rich in basic amino acid residues (nine lysines and two arginines), conferring it a high positive charge.[1] This facilitates a strong ionic attraction to the negatively charged sulfate and carboxyl groups of heparan sulfate.[3]
Beyond the initial electrostatic attraction, non-ionic interactions also contribute significantly to the binding affinity. It has been estimated that the non-ionic contribution to the interaction of this compound with heparin, a structurally similar glycosaminoglycan, is significant, with an association constant (K) of approximately 1700 M⁻¹ at 1 M Na⁺.[4] This suggests that hydrogen bonding and/or hydrophobic interactions also play a role in stabilizing the complex.
Following the initial binding, the this compound-HSPG complex is internalized via clathrin-mediated endocytosis.[1][3] This process involves the formation of clathrin-coated pits at the plasma membrane, which invaginate and pinch off to form intracellular vesicles containing the this compound-HSPG complex.[2][5] These vesicles then traffic to early endosomes and subsequently to late endosomes and lysosomes.[3][6] The acidic environment of the lysosome is thought to facilitate the release of this compound from the HSPG, allowing it to escape into the cytoplasm and exert its downstream effects.[1][6]
Quantitative Data on this compound-Heparan Sulfate Interaction
Quantitative analysis of the binding affinity between this compound and heparan sulfate is crucial for understanding the efficiency of its cellular uptake and for the design of this compound-based drug delivery systems. While specific kinetic data for the this compound-heparan sulfate interaction is not extensively reported in the literature, data from studies with the closely related glycosaminoglycan, heparin, can provide valuable insights.
| Parameter | Value | Method | Source |
| Association Constant (K) of non-ionic interaction with Heparin | ~1700 M⁻¹ (at 1 M Na⁺) | Fluorescence Titration | [4] |
Note: Heparin is often used as a proxy for heparan sulfate in binding studies due to its structural similarity and commercial availability. However, it is important to recognize that heparan sulfate in a cellular context exhibits greater structural heterogeneity, which can influence binding affinities.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
Surface plasmon resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol outlines a general procedure for studying the interaction between this compound and heparan sulfate.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip SA (streptavidin-coated)
-
Biotinylated heparan sulfate
-
Purified this compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., a pulse of high salt buffer like 2 M NaCl)
Procedure:
-
Immobilization of Heparan Sulfate:
-
Equilibrate the SA sensor chip with running buffer.
-
Inject a solution of biotinylated heparan sulfate (e.g., 10 µg/mL in running buffer) over one flow cell to allow for its capture by the streptavidin surface. A target immobilization level of 100-200 Resonance Units (RU) is typically sufficient.
-
The second flow cell should be left unmodified to serve as a reference.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from nanomolar to micromolar concentrations).
-
Inject the this compound solutions sequentially over both the heparan sulfate-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase in real-time.
-
Following the association phase, switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
After each this compound injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal titration calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified this compound
-
Heparin or purified heparan sulfate
-
Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the this compound and heparan sulfate solutions extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both solutions after dialysis.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the this compound solution (e.g., 10-50 µM).
-
Fill the injection syringe with the heparan sulfate solution (e.g., 100-500 µM). The ligand concentration in the syringe should ideally be 10-20 times that of the macromolecule in the cell.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., a series of 2-10 µL injections).
-
Perform an initial small injection (e.g., 0.5-1 µL) to account for diffusion effects, which is typically discarded from the final analysis.
-
Initiate the titration, injecting the heparan sulfate into the this compound solution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of heparan sulfate to this compound.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding stoichiometry (n), the binding constant (Ka, and its inverse, the dissociation constant Kd), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
-
Fluorescence Microscopy for Visualizing Cellular Uptake
This method allows for the direct visualization of this compound internalization into cells.
Materials:
-
Fluorescently labeled this compound (e.g., Cy3-crotamine)
-
Cell line of interest (e.g., CHO-K1, HeLa)
-
Cell culture medium and supplements
-
Confocal microscope
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation)
-
DAPI (for nuclear counterstaining)
Procedure:
-
Cell Culture:
-
Seed the cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
This compound Incubation:
-
Prepare a working solution of fluorescently labeled this compound in cell culture medium (e.g., 1 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for various time points (e.g., 5 min, 30 min, 1 hour, 4 hours) at 37°C.
-
-
Cell Staining and Fixation:
-
After incubation, wash the cells three times with PBS to remove unbound this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
-
Imaging:
-
Visualize the cells using a confocal microscope, acquiring images in the appropriate channels for the fluorescently labeled this compound and DAPI.
-
Signaling Pathways and Visualizations
The primary pathway for this compound internalization following heparan sulfate binding is clathrin-mediated endocytosis. The following diagrams illustrate the key steps in this process.
Caption: Workflow of this compound cellular uptake.
Caption: Clathrin-mediated endocytosis pathway.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Weak Molecular Interactions in Clathrin-Mediated Endocytosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake and Intracellular Trafficking of Crotamine: A Technical Guide
Abstract: Crotamine, a key polypeptide component of the South American rattlesnake (Crotalus durissus terrificus) venom, has garnered significant attention for its unique biological activities.[1] Classified as a cell-penetrating peptide (CPP), this compound exhibits a remarkable ability to translocate across cellular membranes.[2][3] Unlike many other CPPs, it demonstrates a pronounced specificity for actively proliferating cells, making it a promising candidate for targeted drug delivery, particularly in oncology.[2][4] This technical guide provides an in-depth examination of the molecular mechanisms governing this compound's cellular uptake and its subsequent trafficking to various intracellular compartments. We will detail the key pathways, summarize critical quantitative data, present relevant experimental protocols, and visualize the involved processes to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
The Mechanism of Cellular Uptake
The entry of this compound into a cell is a multi-step, energy-dependent process, primarily mediated by endocytosis.[5] The initial interaction is governed by electrostatic forces, followed by a specific internalization pathway.
Initial Cell Surface Interaction: Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs)
As a highly cationic peptide with an isoelectric point of 9.54, this compound's initial contact with the cell is an electrostatic interaction with negatively charged molecules on the cell surface.[2][6] The primary binding partners are heparan sulfate proteoglycans (HSPGs), which act as cell surface receptors.[4][7] This interaction is crucial for the subsequent internalization. Evidence for the role of HSPGs is supported by experiments using mutant Chinese Hamster Ovary (CHO) cells deficient in glycosaminoglycans (GAGs), which showed a lack of this compound on the cell membrane.[6][7] Further confirmation comes from inhibition and competition assays involving heparinase, which disrupts HSPG structure.[7]
Internalization via Clathrin-Dependent Endocytosis
Following its binding to HSPGs, the this compound-HSPG complex is internalized into the cell.[6] The dominant pathway for this process is clathrin-dependent endocytosis.[2][7] This mechanism is supported by pharmacological inhibition studies where chlorpromazine (B137089), a known inhibitor of clathrin-mediated endocytosis, was shown to reduce this compound penetration by 65%.[2][7][8] In contrast, inhibitors of lipid raft-mediated endocytosis and macropinocytosis did not significantly affect this compound's internalization, indicating the specificity of the clathrin-dependent route.[2][7] The entire uptake process is rapid, with this compound being detected inside cells within the first 5 minutes of exposure.[3][5]
Factors Affecting Uptake
The internalization of this compound is an active process requiring cellular energy. This is demonstrated by temperature-dependence studies, where uptake is drastically reduced at low temperatures (4°C), causing the peptide to remain on the cell surface.[2][5][7] Furthermore, disrupting the endosomal pathway with agents like chloroquine (B1663885), which prevents the acidification of endosomes, leads to a profound inhibition of this compound penetration by up to 92.3%.[2][7]
Intracellular Trafficking and Fate
Once internalized, this compound embarks on a dynamic journey through various subcellular compartments, ultimately reaching the cytosol and nucleus.
Endosomal/Lysosomal Accumulation and Escape
After uptake via clathrin-coated vesicles, this compound is trafficked to and accumulates within acidic endosomal and lysosomal compartments.[3][4][6] This accumulation is a critical step in its cytotoxic mechanism at higher concentrations. This compound has the intrinsic ability to permeabilize and disrupt the lysosomal membrane, leading to the leakage of the vesicle's contents, including the peptide itself, into the cytosol.[3][4][9] This endosomolytic property is a significant advantage for its potential use as a drug carrier, as it overcomes the common challenge of endosomal entrapment faced by many delivery vectors.[6][9]
Cytosolic and Nuclear Localization
Upon release into the cytosol, this compound interacts with specific intracellular structures. It has been shown to associate with centrosomes, allowing for the tracking of centriole duplication and separation during the cell cycle.[5][10][11] Subsequently, this compound translocates into the nucleus, a process likely guided by two putative nuclear localization signal (NLS) motifs within its sequence (Crot2-18 and Crot27-39).[2][5] Inside the nucleus of actively proliferating cells, it binds directly to chromosomes, particularly during the S/G2 phase of the cell cycle.[5][10] this compound can remain within cells for approximately 24 hours.[2]
Quantitative Analysis of this compound Uptake
The study of this compound's cellular entry has yielded specific quantitative data that defines the kinetics and efficiency of the process. These findings are summarized below.
| Parameter | Observation | Cell Types / Conditions | Reference(s) |
| Uptake Kinetics | Internalization detected within 5 minutes. | CHO-K1, Human fibroblasts, etc. | [2][3] |
| Intracellular Residence | Remains in cells for approximately 24 hours. | General observation | [2] |
| Temperature Dependence | Uptake drastically reduced at 4°C. | General observation | [2][7] |
| Inhibition by Chloroquine | 92.3% decrease in penetration. | Pharmacological inhibition assay | [2][7] |
| Inhibition by Chlorpromazine | 65% decrease in penetration. | Pharmacological inhibition assay | [2][7] |
| Non-Toxic Concentration | 0.1 µM to 10 µM. | Murine ES cells, various cell lines | [2][5] |
| In Vitro Cytotoxicity | Toxic effects observed at 10 µg/mL. | Muscle cells | [2] |
Key Experimental Protocols
Investigating the cellular uptake and trafficking of this compound involves a series of established molecular and cell biology techniques. Detailed below are methodologies for core experiments.
Protocol: Visualization of this compound Uptake using Fluorescence Microscopy
This protocol allows for the direct visualization of this compound's internalization and subcellular localization.
-
Preparation of Labeled this compound: Covalently conjugate purified this compound with a fluorescent dye (e.g., Cy3, FITC) using a commercial labeling kit according to the manufacturer's instructions. Purify the labeled peptide to remove free dye.
-
Cell Culture: Seed cells (e.g., CHO-K1, HeLa, or primary fibroblasts) onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Treatment: Replace the culture medium with a fresh medium containing the fluorescently labeled this compound at a non-toxic concentration (e.g., 1 µM).[5] Incubate the cells for various time points (e.g., 5 min, 1 h, 3 h, 24 h).[5]
-
Co-staining (Optional): To determine subcellular localization, incubate cells with specific organelle markers, such as LysoTracker for lysosomes or DAPI for the nucleus, following the manufacturer's protocols.
-
Cell Fixation: Wash the cells three times with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. For studying nuclear localization in unfixed cells, this step is omitted.[10]
-
Mounting and Imaging: Wash the cells again with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Confocal Microscopy: Visualize the cells using a confocal laser-scanning microscope. Acquire images using appropriate laser lines and emission filters for the chosen fluorophores.
Protocol: Pharmacological Inhibition Assay for Uptake Mechanism
This protocol helps elucidate the endocytic pathways involved in this compound internalization.
-
Cell Culture: Seed cells in a multi-well plate suitable for fluorescence quantification (e.g., a 96-well black-walled plate).
-
Pre-treatment with Inhibitors: Pre-incubate the cells with a specific pharmacological inhibitor for 30-60 minutes. Use appropriate concentrations (e.g., chlorpromazine to inhibit clathrin-mediated endocytosis or chloroquine to inhibit endosomal acidification).[2][7] A no-inhibitor control group is essential. For temperature inhibition, pre-incubate cells at 4°C.
-
This compound Treatment: Add fluorescently labeled this compound to each well (while keeping the inhibitor present) and incubate for a defined period (e.g., 1-3 hours).
-
Washing: Remove the medium and wash the cells thoroughly with PBS to eliminate extracellular this compound. An acid wash (e.g., with glycine-HCl buffer, pH 3.0) can be used to strip surface-bound peptides.
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, quantify the fluorescence intensity per cell from images obtained via high-content imaging or confocal microscopy.
-
Data Analysis: Normalize the fluorescence signal of the inhibitor-treated groups to the untreated control group. A significant reduction in fluorescence indicates the involvement of the targeted pathway.
Visualizing this compound's Cellular Journey and Impact
To better understand the complex processes of this compound's uptake, trafficking, and cytotoxic action, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound's cellular uptake and intracellular trafficking pathway.
Caption: A generalized experimental workflow for studying this compound uptake.
Caption: The proposed pathway for this compound-induced cytotoxicity.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates gene delivery into cells through the binding to heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Crotamine from Crude Snake Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine is a small, basic polypeptide toxin found in the venom of the South American rattlesnake, Crotalus durissus terrificus.[1] It is a 42-residue-long protein with a molecular mass of approximately 4.8 kDa.[1][2] this compound exhibits a range of biological activities, including myotoxicity, cytotoxicity, and antimicrobial effects, and has garnered interest for its potential as a cell-penetrating peptide and for its anti-tumor properties.[3][4] This document provides detailed protocols for the purification of this compound from crude snake venom, methods for its characterization, and an assay to assess its biological activity.
Data Presentation
Table 1: Purification Summary for this compound from Crotalus durissus terrificus Venom
| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |
| Crude Venom | 150 | 22.5 | 100 | 15 |
| Centrifugation Supernatant | 145 | 22 | 97.8 | 15.2 |
| Cation-Exchange Chromatography | 20 | 19.8 | 88 | >98 |
Note: The values presented are estimates based on typical purification yields and the reported this compound content in crude venom. Actual results may vary depending on the specific venom batch and experimental conditions.
Experimental Protocols
Protocol 1: this compound Purification using Cation-Exchange Chromatography
This protocol describes a single-step purification of this compound using cation-exchange chromatography.[3][5]
Materials:
-
Crude desiccated venom from Crotalus durissus terrificus
-
Acetic acid, 0.05 M, pH 5.0 (Binding Buffer)
-
Acetic acid, 0.05 M, with 1.0 M NaCl, pH 5.0 (Elution Buffer)
-
Mono S HR 10/10 column (or equivalent strong cation-exchange column)
-
Chromatography system (e.g., FPLC, HPLC)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Venom Solubilization: Dissolve 150 mg of desiccated crude venom in 2 ml of Binding Buffer.
-
Clarification: Centrifuge the venom solution at 10,000 x g for 10 minutes to pellet insoluble material.[3]
-
Column Equilibration: Equilibrate the Mono S HR 10/10 column with at least 5 column volumes of Binding Buffer at a flow rate of 1 ml/min.
-
Sample Loading: Load the clear supernatant from step 2 onto the equilibrated column.
-
Washing: Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes. This compound is expected to elute at a high salt concentration due to its basic nature.
-
Fraction Collection: Collect fractions of 1-2 ml throughout the elution process.
-
Analysis: Analyze the collected fractions for protein content (A280) and purity using SDS-PAGE (see Protocol 3).
-
Pooling and Desalting: Pool the fractions containing pure this compound and desalt if necessary using a desalting column or dialysis.
Protocol 2: Alternative Two-Step Purification using Size-Exclusion and Ion-Exchange Chromatography
This protocol provides an alternative method involving an initial size-exclusion step.
Materials:
-
Crude desiccated venom from Crotalus durissus terrificus
-
Ammonium formate, 100 mM, pH 3.0 (SEC Buffer)
-
Sephadex G-100 column (or equivalent size-exclusion column)
-
Materials for Cation-Exchange Chromatography (as in Protocol 1)
Procedure:
-
Venom Solubilization: Dissolve 200 mg of crude venom in 4.5 ml of SEC Buffer.
-
Size-Exclusion Chromatography:
-
Equilibrate the Sephadex G-100 column with SEC Buffer.
-
Load the venom solution onto the column.
-
Elute with SEC Buffer at a flow rate of 0.2 ml/min.
-
Collect fractions and monitor the absorbance at 280 nm. This compound will be in the lower molecular weight fractions.
-
-
Cation-Exchange Chromatography:
-
Pool the this compound-containing fractions from the size-exclusion step.
-
Adjust the buffer of the pooled fractions to be compatible with the cation-exchange column (e.g., by buffer exchange or dilution).
-
Proceed with cation-exchange chromatography as described in Protocol 1, steps 3-9.
-
Protocol 3: Purity Analysis by SDS-PAGE
Materials:
-
Purified this compound fractions
-
Laemmli sample buffer (2X)
-
12% polyacrylamide gel
-
SDS-PAGE running buffer
-
Protein molecular weight markers
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 10% acetic acid, 40% methanol (B129727) in water)
Procedure:
-
Sample Preparation: Mix 10-20 µl of each fraction with an equal volume of 2X Laemmli sample buffer.
-
Denaturation: Heat the samples at 95-100°C for 5 minutes.
-
Gel Loading: Load the denatured samples and molecular weight markers into the wells of the 12% polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions, typically at a constant voltage of 150-200V.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 solution for at least 1 hour.
-
Destaining: Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Visualize the protein bands. Purified this compound should appear as a single band at approximately 4.8 kDa.
Protocol 4: Molecular Mass Determination by MALDI-TOF Mass Spectrometry
Materials:
-
Purified this compound sample
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Preparation: Mix the purified this compound sample with the MALDI matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µl of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Data Acquisition: Place the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum in the appropriate mass range for this compound (e.g., 2,000-10,000 Da).
-
Analysis: Determine the molecular mass of the purified this compound from the resulting spectrum. The expected mass is approximately 4881 Da.[3]
Protocol 5: this compound Activity Assay (Hind Limb Paralysis in Mice)
This assay is a qualitative measure of this compound's biological activity.[6] Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Purified this compound
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Mice (e.g., Swiss albino, 18-22 g)
-
Syringes and needles for injection
Procedure:
-
Sample Preparation: Prepare a solution of purified this compound in sterile PBS at a sublethal concentration (e.g., 2.5 mg/kg body mass).[4]
-
Injection: Inject the this compound solution intraperitoneally (i.p.) into a mouse.
-
Observation: Observe the mouse for the characteristic signs of this compound envenomation, which include spasms and paralysis of the hind limbs.[6] The onset of these symptoms confirms the biological activity of the purified this compound.
Visualizations
Caption: Workflow for this compound Purification and Characterization.
Caption: Principle of Cation-Exchange Chromatography for this compound Purification.
Caption: Simplified Mechanism of this compound Action on Muscle Cells.
References
- 1. Membrane-modifying properties of this compound, a small peptide-toxin from Crotalus durissus terifficus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Crotamine Expression and Purification in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a small, basic polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] These include potent analgesic, antimicrobial, and anticancer properties, as well as the ability to act as a cell-penetrating peptide for drug and gene delivery.[1][2] However, the limited availability of native this compound and the inherent difficulties in its production in mammalian cells, owing to its cytotoxic nature, have necessitated the development of robust recombinant expression systems.[1][3] Escherichia coli remains a preferred host for recombinant protein production due to its rapid growth, cost-effectiveness, and well-established genetic tools.[2][4][5]
The expression of this compound in E. coli is not without its challenges. The complexity of its three intramolecular disulfide bonds often leads to misfolding and aggregation into insoluble inclusion bodies.[1][3] This application note provides a detailed overview and protocols for the successful expression and purification of soluble, biologically active recombinant this compound in E. coli, primarily through the use of fusion protein technology.
Data Presentation: Comparison of Fusion Tags for Soluble this compound Expression
The soluble expression of recombinant this compound in the cytoplasm of E. coli has been significantly improved by the use of N-terminal fusion partners. These fusion tags can enhance solubility, facilitate proper folding, and simplify purification. A comparative summary of different fusion tags is presented below.
| Fusion Tag | Expression System | Yield of Pure this compound | Purity | Key Findings |
| Maltose-Binding Protein (MBP) | E. coli | 0.9 mg/L of culture | High (pure on silver-stained gels) | Enabled soluble overexpression. The fusion protein was purified using Ni-affinity, anion exchange, and MBP chromatography, followed by TEV protease cleavage. The final product was correctly folded and biologically active.[1] |
| N-utilization substance protein A (NusA) | E. coli | Not explicitly quantified | Not explicitly quantified | Shown to enable soluble overexpression of this compound.[1] |
| Protein disulfide isomerase b'a' domain (PDIb'a') | E. coli | Not explicitly quantified | Not explicitly quantified | Demonstrated to enable soluble overexpression of this compound.[1] |
| His6, Trx, SUMO, GST | E. coli | Lower than MBP | Variable | These tags were less effective than MBP in promoting soluble expression of this compound.[6] |
| Sphingomyelinase D (SMD) | E. coli | ~10 mg/L of culture (for rSMD-crotamine fusion protein) | Not explicitly quantified for cleaved this compound | The fusion protein was expressed in a soluble form and was lethal to mice, indicating biological activity.[7] |
Experimental Workflow for Recombinant this compound Production
The overall workflow for the expression and purification of recombinant this compound in E. coli using a fusion tag strategy is depicted below. This process involves vector construction, transformation of the expression host, induction of protein expression, cell lysis, purification of the fusion protein, cleavage of the fusion tag, and final purification of the target this compound protein.
Caption: Experimental workflow for recombinant this compound production in E. coli.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the expression and purification of recombinant this compound fused with an N-terminal Maltose-Binding Protein (MBP) tag.
Vector Construction and Transformation
-
Codon Optimization and Gene Synthesis: The amino acid sequence of this compound should be reverse-translated into a DNA sequence that is optimized for expression in E. coli. This helps to avoid issues with rare codons that can hinder translation efficiency. The synthesized gene should be designed with appropriate restriction sites for cloning into the expression vector.[4][8]
-
Vector Preparation: A suitable expression vector, such as a pMAL series vector, should be used. This vector provides an N-terminal MBP tag, which enhances solubility, and a protease cleavage site (e.g., for TEV protease) between the MBP tag and the this compound gene. The vector is digested with the corresponding restriction enzymes.
-
Ligation: The codon-optimized this compound gene is ligated into the prepared expression vector using T4 DNA ligase.
-
Transformation: The ligation mixture is transformed into a suitable E. coli cloning strain (e.g., DH5α) for plasmid amplification. The transformation is then performed into an expression host strain, such as BL21(DE3).[2][9]
-
Verification: The correctness of the construct must be verified by colony PCR and DNA sequencing.
Protein Expression
-
Starter Culture: Inoculate a single colony of the transformed E. coli BL21(DE3) strain into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., ampicillin). Incubate overnight at 37°C with shaking (200-250 rpm).[9][10]
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[2][10]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM.[2][9] For potentially toxic or aggregation-prone proteins like this compound, it is often beneficial to reduce the induction temperature to 16-20°C and induce overnight (12-18 hours).[2][9] This slows down protein synthesis, allowing more time for proper folding.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 4,500 x g for 12 minutes at 4°C.[10] The cell pellet can be stored at -80°C until further processing.
Protein Purification
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail). Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet the cell debris. The supernatant, containing the soluble MBP-crotamine fusion protein, is carefully collected.
-
Affinity Chromatography: Load the clarified supernatant onto an amylose resin column pre-equilibrated with column buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA). Wash the column extensively with the same buffer to remove unbound proteins. Elute the MBP-crotamine fusion protein with column buffer containing 10 mM maltose.
-
Fusion Tag Cleavage: Dialyze the eluted fusion protein against a buffer suitable for TEV protease activity (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT). Add TEV protease and incubate at room temperature for 2-4 hours or at 4°C overnight. The efficiency of cleavage can be monitored by SDS-PAGE.
-
Final Purification Steps:
-
Second Affinity Chromatography: To remove the cleaved MBP tag and any uncleaved fusion protein, pass the cleavage reaction mixture through the amylose resin column again. The cleaved this compound will be in the flow-through.
-
Ion Exchange Chromatography: Further purify the this compound using cation exchange chromatography, as this compound is a basic protein.
-
Size Exclusion Chromatography: A final polishing step using size exclusion chromatography can be performed to remove any remaining contaminants and aggregates.
-
-
Verification and Characterization: The purity of the final this compound product should be assessed by SDS-PAGE and silver staining.[1] The identity and correct formation of disulfide bonds can be confirmed by mass spectrometry (MALDI-TOF MS).[1] The biological activity of the recombinant this compound can be verified by assays such as the inhibition of the hKv1.3 potassium channel.[1]
Optimization of this compound Expression
Achieving high yields of soluble and active recombinant this compound often requires optimization of several expression parameters.
References
- 1. Soluble prokaryotic expression and purification of this compound using an N-terminal maltose-binding protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 3. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomatik.com [biomatik.com]
- 9. antibodysystem.com [antibodysystem.com]
- 10. iba-lifesciences.com [iba-lifesciences.com]
Application Notes and Protocols: Utilizing Fluorescently-Labeled Crotamine for Cellular Imaging
Introduction
Crotamine, a small, cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest as a cell-penetrating peptide (CPP)[1][2][3]. Its intrinsic ability to translocate across cellular membranes, coupled with a preferential accumulation in actively proliferating cells, makes it a promising vector for targeted drug delivery and a tool for cellular imaging[1][2][4][5]. When conjugated with fluorescent dyes, this compound enables real-time visualization of its cellular uptake, localization, and dynamic interactions with intracellular components[6][7]. These application notes provide detailed protocols for the preparation, cellular application, and imaging of fluorescently-labeled this compound, along with a summary of its cytotoxic effects and the signaling pathways it triggers, particularly in cancer cells.
Key Applications
-
Cancer Cell Targeting and Imaging: Fluorescently-labeled this compound can be employed to selectively label and visualize cancer cells both in vitro and in vivo due to its higher affinity for and accumulation in these cells compared to normal, non-proliferating cells[2][8][9].
-
Cellular Uptake and Trafficking Studies: The fluorescent tag allows for the investigation of this compound's internalization mechanisms, which primarily involve clathrin-dependent endocytosis, and its subsequent intracellular trafficking and localization[2][8].
-
Marker for Proliferating Cells: this compound has been shown to be a marker for actively proliferating cells, making it a useful tool for studies involving cell cycle and proliferation[1][10].
-
Drug Delivery Vector: While beyond the scope of these specific notes, the cell-penetrating properties of this compound make it a candidate for delivering therapeutic cargo, such as DNA, RNA, and nanoparticles, into cells[1][11].
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | This compound Concentration | Exposure Time | Observed Effect | Reference |
| B16-F10 | Murine Melanoma | 5 µg/mL | 24 h | Lethal | [2][12] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 µg/mL | 24 h | Lethal | [2][12] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL | 24 h | Lethal | [2][12] |
| 3T3 | Non-malignant Murine Fibroblasts | 5 µg/mL | 24 h | Inoffensive | [2][12] |
| Murine ES Cells | Murine Embryonic Stem Cells | ≤ 10 µM | 72 h | Non-toxic | [6] |
| Murine Embryonic Fibroblasts | Murine Embryonic Fibroblasts | ≤ 10 µM | 72 h | Non-toxic | [6] |
| C2C12 | Immortalized Skeletal Myoblasts | IC50 = 11.44 µM | 48 h | Inhibition of cell viability | [13] |
Table 2: Cellular Uptake and Treatment Parameters for Fluorescently-Labeled this compound
| Fluorescent Label | Cell Line(s) | Concentration | Incubation Time | Key Observation | Reference |
| Cy3 | Human primary fibroblasts, lymphoblastic cells, murine embryonic stem cells, endothelial s-vec cells | 1 µM | 5 min - 48 h | Rapid uptake within 5 min, maximum labeling at ~3 h. Nuclear and perinuclear localization. | [6] |
| Cy3 | B16-F10 cells | Not specified | Up to 20 h | Long-term retention of fluorescence in over 70% of cells. | [2] |
| sCrot-Cy3 | Wide range of tumor and non-tumor cells | 1 µM | 5 min - 24 h | Rapid penetration in all cells with a preference for tumor cells. | [7] |
| Rhodamine B | Bovine embryos (parthenogenetic and IVF) | Not specified | 1 h, 6 h, 17 h, 24 h | Translocation into embryos observed. | [14] |
| Carboxyfluorescein | 3T3 cells | Up to 2.5 µM | 18 h | No toxicity observed; localized in vesicular structures. | [15] |
Experimental Protocols
Protocol 1: Preparation of Fluorescently-Labeled this compound
This protocol is a general guideline for conjugating a fluorescent dye to this compound. The specific reactive dye chemistry (e.g., NHS ester, maleimide) will dictate the precise buffer conditions.
-
Dissolve this compound: Prepare a stock solution of this compound (native or synthetic) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). A typical concentration is 1 mg/mL[6].
-
Prepare Fluorescent Dye: Dissolve the fluorescent dye with a reactive group (e.g., Cy3-NHS ester) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Reaction: Add the dissolved fluorescent dye to the this compound solution. The molar ratio of dye to peptide should be optimized, but a starting point of 10:1 (dye:protein) is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Purification: Remove the unconjugated dye by dialysis against PBS or using a desalting column.
-
Concentration and Storage: Determine the concentration and degree of labeling of the fluorescently-labeled this compound using spectrophotometry. Store the conjugate at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Biological Activity Check (Optional): To confirm that the labeling process has not compromised the biological activity of this compound, a functional assay can be performed. For instance, intraperitoneal injection of a sublethal dose (e.g., 50 µg of Cy3-Crotamine) into mice should induce the characteristic hind-limb paralysis[6].
Protocol 2: In Vitro Cellular Imaging of Fluorescently-Labeled this compound
This protocol outlines the steps for treating cultured cells with fluorescently-labeled this compound and visualizing its uptake using confocal microscopy.
-
Cell Culture: Plate the cells of interest (e.g., B16-F10 melanoma cells, NIH-3T3 fibroblasts) onto glass-bottom dishes or chamber slides suitable for microscopy. Culture the cells in their appropriate growth medium until they reach the desired confluency (typically 50-70%).
-
Preparation of this compound Solution: Dilute the fluorescently-labeled this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM)[6][7].
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescently-labeled this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 5 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2[6][7]. For studies on the mechanism of uptake, a parallel experiment can be conducted at 4°C, which is known to inhibit endocytosis[2][6].
-
Washing: After incubation, wash the cells three times with pre-warmed PBS to remove any unbound fluorescent this compound.
-
Counterstaining (Optional): To visualize specific cellular compartments, cells can be stained with other fluorescent dyes. For example, to visualize the nucleus, incubate the cells with a solution of DAPI (4′,6-diamidino-2-phenylindole) in PBS for 10-15 minutes.
-
Imaging: Mount the slides with an appropriate mounting medium. For live-cell imaging, add fresh culture medium to the dishes. Visualize the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophore and any counterstains.
Protocol 3: Flow Cytometry Analysis of this compound Internalization
Flow cytometry can provide quantitative data on the cellular uptake of fluorescently-labeled this compound across a large cell population.
-
Cell Preparation: Culture and treat cells with fluorescently-labeled this compound as described in Protocol 2 (steps 1-4).
-
Cell Detachment: After incubation and washing, detach the adherent cells using a non-enzymatic cell dissociation solution (e.g., 0.5 mM EDTA in PBS) to avoid cleaving cell surface proteins that may be involved in this compound binding[16].
-
Cell Pelleting and Resuspension: Centrifuge the detached cells at a low speed (e.g., 800 x g) at 4°C. Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA)[16].
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate laser for exciting the fluorophore on the this compound. Collect data on the fluorescence intensity for at least 10,000 cells per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the histogram of fluorescence intensity to determine the percentage of fluorescently-labeled cells and the mean fluorescence intensity, which corresponds to the amount of internalized this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Pathway in Cancer Cells
This compound's cytotoxic effect on cancer cells is multifaceted, involving the disruption of intracellular organelles and the activation of specific signaling cascades. A key event is the release of calcium from internal stores, such as the endoplasmic reticulum and lysosomes, leading to a loss of mitochondrial membrane potential and subsequent cell death[9][17].
Caption: this compound's cytotoxic signaling pathway in cancer cells.
Experimental Workflow for Cellular Imaging
The process of using fluorescently-labeled this compound for cellular imaging follows a logical sequence from preparation to data analysis.
Caption: Experimental workflow for cellular imaging with fluorescently-labeled this compound.
Conclusion
Fluorescently-labeled this compound is a versatile and powerful tool for cellular imaging, offering insights into its selective targeting of cancer cells, mechanisms of internalization, and the downstream signaling events it triggers. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this unique cell-penetrating peptide in their studies. Further investigations can build upon these methods to explore its full potential in diagnostics and as a targeted delivery system for novel therapeutics.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the art in the studies on this compound, a cell penetrating peptide from South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.unifesp.br [repositorio.unifesp.br]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Cell-Penetrating Nanocarriers: Cancer-Targeting and Potential Biotechnological and/or Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of this compound based probes as intracellular targeted contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Crotamine-Mediated Delivery of Plasmid DNA to Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a small, cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising vector for gene delivery, particularly in the context of cancer therapy.[1] Its intrinsic cell-penetrating properties and selective cytotoxicity towards actively proliferating cells, such as cancer cells, make it an attractive candidate for targeted delivery of therapeutic plasmid DNA (pDNA).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a carrier for plasmid DNA into cancer cells.
This compound's positively charged surface allows it to efficiently form non-covalent complexes with negatively charged plasmid DNA through electrostatic interactions. These this compound-pDNA nanoparticles are then internalized by cancer cells primarily through heparan sulfate (B86663) proteoglycan-mediated endocytosis.[1] Following internalization, this compound facilitates the escape of the plasmid DNA from the endosomal pathway, allowing it to reach the nucleus for gene expression.[1][3] This targeted delivery system holds potential for enhancing the efficacy of gene-based cancer therapies while minimizing off-target effects.
Data Presentation
This compound Cytotoxicity in Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines. It is crucial to determine the optimal this compound concentration that ensures efficient transfection with minimal toxicity to the target cells.
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Effect | Reference |
| B16-F10 | Murine Melanoma | 5 | Lethal | [2] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 | Lethal | [2] |
| SK-Mel-28 | Human Melanoma | 5 | Lethal | [2] |
This compound-pDNA Complex Formation Parameters
The formation of stable and efficient this compound-pDNA complexes is critical for successful transfection. The optimal mass ratio of DNA to this compound can vary, but ratios between 1:10 and 1:40 have been shown to be effective for complex formation. One study determined that 1 µg of this compound can effectively complex approximately 80 ng of circular plasmid DNA.[4]
| Parameter | Recommended Value/Range | Reference |
| DNA:this compound Mass Ratio | 1:10 to 1:40 | |
| This compound to pDNA Binding Capacity | 1 µg this compound : 80 ng pDNA | [4] |
| Complex Formation Buffer | 150 mM NaCl | [5] |
| Incubation Time | 15 - 30 minutes at room temperature | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Plasmid DNA Complexes
This protocol describes the formation of nanoparticles between this compound and a plasmid DNA encoding a reporter gene (e.g., Green Fluorescent Protein, GFP) for transfection into cancer cells.
Materials:
-
This compound (lyophilized powder)
-
Plasmid DNA (e.g., pEGFP-N1) at a concentration of 1 µg/µL in sterile, endotoxin-free water or TE buffer.
-
Sterile 150 mM NaCl solution.
-
Sterile, nuclease-free microcentrifuge tubes.
Procedure:
-
This compound Reconstitution: Reconstitute lyophilized this compound in sterile 150 mM NaCl to a desired stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Determine Optimal Ratio: Based on the recommended DNA:this compound mass ratio (e.g., 1:20), calculate the required volumes of pDNA and this compound stock solutions. For example, to transfect 1 µg of pDNA, you would use 20 µg of this compound.
-
Complex Formation: a. In a sterile microcentrifuge tube, dilute the calculated amount of pDNA in an appropriate volume of 150 mM NaCl. b. In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound in an appropriate volume of 150 mM NaCl. c. Add the diluted this compound solution to the diluted pDNA solution. Note: It is generally recommended to add the this compound to the DNA to ensure proper complexation. d. Mix gently by pipetting up and down or by flicking the tube. Avoid vigorous vortexing.
-
Incubation: Incubate the this compound-pDNA mixture at room temperature for 15-30 minutes to allow for stable complex formation.[5] The complexes are now ready for addition to the cells.
Protocol 2: this compound-Mediated Transfection of Adherent Cancer Cells
This protocol provides a general procedure for transfecting adherent cancer cell lines (e.g., HeLa, B16-F10, SK-Mel-28) in a 24-well plate format. Optimization of cell density, complex concentration, and incubation times may be necessary for specific cell lines.
Materials:
-
Adherent cancer cells (e.g., HeLa, B16-F10, SK-Mel-28)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well tissue culture plates
-
Prepared this compound-pDNA complexes (from Protocol 1)
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells into a 24-well plate at a density that will result in 70-90% confluency on the day of transfection. For example, plate approximately 1 x 10^5 SK-Mel-28 cells per well.[6]
-
Cell Preparation for Transfection: On the day of transfection, approximately 30 minutes before adding the complexes, replace the culture medium with fresh, pre-warmed complete medium.
-
Transfection: a. Gently add the desired volume of the prepared this compound-pDNA complex solution dropwise to each well. The final concentration of this compound in the well should be optimized, starting with a range of 1-10 µM. b. Gently rock the plate to ensure even distribution of the complexes.
-
Incubation: Incubate the cells with the this compound-pDNA complexes at 37°C in a CO2 incubator for 4-6 hours.
-
Post-Transfection: After the incubation period, remove the medium containing the complexes and replace it with fresh, pre-warmed complete culture medium.
-
Gene Expression Analysis: Incubate the cells for an additional 24-72 hours to allow for gene expression. The expression of the reporter gene (e.g., GFP) can be assessed by fluorescence microscopy or flow cytometry.
Protocol 3: Assessment of Transfection Efficiency and Cell Viability
This protocol outlines methods to quantify the success of the transfection and to evaluate the cytotoxic effects of the this compound-pDNA complexes.
A. Quantification of Transfection Efficiency (using a GFP reporter plasmid):
-
Fluorescence Microscopy: a. 24-72 hours post-transfection, visualize the cells under a fluorescence microscope equipped with a filter for GFP. b. Capture images from several random fields of view for each well. c. Manually or using image analysis software, count the number of GFP-positive cells and the total number of cells (e.g., using a DAPI nuclear stain) to calculate the percentage of transfected cells.
-
Flow Cytometry: a. 24-72 hours post-transfection, detach the cells from the plate using trypsin-EDTA. b. Resuspend the cells in ice-cold PBS containing 1-2% FBS. c. Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.
B. Cell Viability Assay (e.g., MTT or MTS Assay):
-
Cell Seeding and Transfection: Seed cells in a 96-well plate and perform the transfection as described in Protocol 2, including untransfected and mock-transfected (cells treated with this compound alone) controls.
-
Assay Procedure (24-48 hours post-transfection): a. Remove the culture medium from each well. b. Add 100 µL of fresh medium and 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well. c. Incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible (for MTT). d. For the MTT assay, add 100 µL of DMSO or other solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader. f. Calculate cell viability as a percentage relative to the untransfected control cells.
Visualizations
Signaling Pathway of this compound-Mediated DNA Delivery
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.butantan.gov.br [repositorio.butantan.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transfecting Plasmid DNA into SK-MEL-28 Cells Using Lipofectamine® LTX Reagent | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: Developing Crotamine-Based Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a 42-residue cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising tool in nanomedicine.[1][2][3] Its intrinsic ability to penetrate cell membranes and selectively target actively proliferating cells, such as cancer cells, makes it an attractive candidate for the development of targeted drug delivery systems.[1][4][5] this compound can self-assemble with nucleic acids to form nanoparticles or be conjugated to inorganic nanoparticles, creating versatile platforms for delivering therapeutic payloads like DNA, RNA, and potentially small molecule drugs.[4][6][7] This document provides detailed application notes and protocols for the development and characterization of this compound-based nanoparticles.
Core Principles
This compound is a highly basic peptide with an isoelectric point of 10.3, leading to a strong positive charge at physiological pH.[2] This positive charge facilitates electrostatic interactions with negatively charged molecules like nucleic acids (DNA and RNA) and the surface of cell membranes, which are rich in negatively charged heparan sulfate (B86663) proteoglycans.[5][8] This interaction is the basis for both nanoparticle formation through self-assembly and the initial binding to target cells.
Data Presentation: Physicochemical Properties of this compound Nanoparticles
The successful formulation of this compound-based nanoparticles requires careful characterization of their physicochemical properties. The following table summarizes key quantitative data for different this compound nanoparticle formulations.
| Nanoparticle Formulation | Molar Ratio (this compound:Cargo) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound/siRNA | 50:1 | ~100 | Moderate | Positive | >90% (complexation) | Not Applicable |
| This compound/siRNA | 100:1 | ~100 | Moderate | Positive | >90% (complexation) | Not Applicable |
| This compound/siRNA | 200:1 | ~100 | Moderate | Positive | >90% (complexation) | Not Applicable |
| This compound-Gold Nanoparticles (PEGylated) | Not Applicable | ~14.6 | Low | ~ -0.6 ± 3.9 | Not Applicable | Not Applicable |
| Peptide-PLGA Nanoparticles (General) | Not Applicable | 27 - 558 | Varies | Varies | >70% | Varies |
| Peptide-Polymer Nanoparticles (Double Emulsion) | Not Applicable | 100 - 200 | Varies | Neutral to Mildly Positive | ~30% | Varies |
| Peptide-Polymer Nanoparticles (Nanoprecipitation with POPG) | Not Applicable | 250 - 300 | Varies | Varies | 85 - 100% | Varies |
Note: Data for this compound/siRNA nanoparticles is derived from studies on nanocomplexes.[6] Data for peptide-loaded nanoparticles is provided as a general reference as specific data for this compound with small molecule drugs is not widely available.[3][6] Encapsulation efficiency for siRNA is based on the high degree of complexation observed in gel retardation assays.
Experimental Protocols
Protocol 1: Formulation of this compound-Nucleic Acid Nanoparticles (Self-Assembly)
This protocol describes the formation of this compound nanoparticles with siRNA or plasmid DNA via electrostatic self-assembly.
Materials:
-
This compound (lyophilized powder)
-
siRNA or plasmid DNA
-
Nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of this compound: Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 1 mg/mL. Vortex briefly and centrifuge to collect the solution.
-
Preparation of Nucleic Acid Solution: Dilute the siRNA or plasmid DNA stock solution in nuclease-free water to the desired concentration.
-
Complexation:
-
For a desired molar ratio (e.g., 50:1, 100:1, or 200:1 of this compound to siRNA), calculate the required volumes of the this compound and nucleic acid stock solutions.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound solution.
-
Gently add the calculated volume of the nucleic acid solution to the this compound solution while vortexing at a low speed.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.
-
-
Confirmation of Complexation (Optional but Recommended): Perform an agarose (B213101) gel retardation assay. Unbound (free) nucleic acid will migrate through the gel, while this compound-bound nucleic acid will be retained in the loading well.
Protocol 2: Characterization of this compound Nanoparticles
2.1 Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)
This protocol outlines the measurement of hydrodynamic diameter and PDI.
Equipment:
-
DLS instrument (e.g., Zetasizer Nano ZS)
-
Low-volume disposable cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in nuclease-free water or a suitable buffer (e.g., PBS) to a final volume of at least 1 mL. The optimal concentration will depend on the instrument's sensitivity and should result in a count rate of 200-500 kcps.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[9]
-
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate material and dispersant parameters in the software (e.g., protein and water).
-
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 120 seconds.
-
Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis: The software will automatically calculate the Z-average hydrodynamic diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
2.2 Zeta Potential Measurement
This protocol determines the surface charge of the nanoparticles.
Equipment:
-
DLS instrument with zeta potential measurement capability
-
Disposable folded capillary cells
Procedure:
-
Sample Preparation: Prepare the sample as described in the DLS protocol (2.1).
-
Instrument Setup:
-
Set the measurement temperature to 25°C.
-
Select the appropriate parameters in the software.
-
-
Measurement:
-
Carefully inject the sample into the capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Perform at least three replicate measurements.
-
-
Data Analysis: The software will provide the zeta potential in millivolts (mV). A positive zeta potential is expected for this compound-nucleic acid nanoparticles.
2.3 Transmission Electron Microscopy (TEM) for Morphology
This protocol allows for the visualization of nanoparticle size, shape, and aggregation state.
Equipment:
-
Transmission Electron Microscope
-
Carbon-coated copper TEM grids
-
Pipettes and fine-tipped forceps
-
Staining solution (e.g., 2% uranyl acetate)
Procedure:
-
Grid Preparation: Place a TEM grid on a clean, flat surface with the carbon-coated side facing up.
-
Sample Application: Apply a 5-10 µL drop of the nanoparticle suspension onto the grid and allow it to adsorb for 1-2 minutes.[10]
-
Wicking: Carefully remove the excess liquid from the edge of the grid using a piece of filter paper.
-
Staining (for negative staining):
-
Place a drop of the staining solution on a clean, hydrophobic surface.
-
Float the grid (sample side down) on the drop of staining solution for 30-60 seconds.
-
Wick away the excess stain with filter paper.
-
-
Drying: Allow the grid to air-dry completely before inserting it into the TEM.
-
Imaging: Acquire images at various magnifications to assess the overall morphology and size distribution of the nanoparticles.
Protocol 3: Quantification of Drug Loading and Encapsulation Efficiency
This protocol is for determining the amount of a small molecule drug encapsulated within this compound-based nanoparticles.
Procedure:
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the free, unencapsulated drug.
-
-
Quantification of Free Drug:
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation:
-
Drug Loading (%):
-
Encapsulation Efficiency (%):
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound nanoparticle development.
Caption: Proposed signaling pathway for this compound-mediated cell death.
Conclusion
This compound-based nanoparticles represent a promising platform for targeted drug delivery, particularly in oncology. Their unique ability to selectively target proliferating cells, combined with their capacity to carry various therapeutic payloads, warrants further investigation. The protocols and data presented in this application note provide a foundational framework for researchers and drug development professionals to design, formulate, and characterize novel this compound-based nanomedicines. Rigorous characterization and optimization of these nanoparticle systems will be crucial for their successful translation into clinical applications.
References
- 1. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [PDF] Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rivm.nl [rivm.nl]
- 8. researchgate.net [researchgate.net]
- 9. microscopyinnovations.com [microscopyinnovations.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Crotamine on Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a small basic polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest for its selective cytotoxic effects on tumor cells.[1][2][3] As a cell-penetrating peptide, this compound exhibits a preferential accumulation in actively proliferating cells, making it a promising candidate for targeted cancer therapy.[2] These application notes provide a comprehensive overview of the in vitro cytotoxicity of this compound against various tumor cell lines, detailed protocols for key cytotoxicity assays, and a summary of the current understanding of its mechanism of action.
Data Presentation: Cytotoxicity of this compound on Various Tumor Cell Lines
The following table summarizes the reported cytotoxic effects of this compound on different cancer cell lines. It is important to note that while specific IC50 values for this compound are not widely published in a comparative context, descriptive data on its lethal concentrations are available.
| Cell Line | Cancer Type | Species | This compound Concentration | Effect | Reference(s) |
| B16-F10 | Murine Melanoma | Mouse | 5 µg/mL | Lethal | [1][2][3] |
| SK-Mel-28 | Human Melanoma | Human | 5 µg/mL | Lethal | [1][2][3] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | Human | 5 µg/mL | Lethal | [1][2][3] |
| DU-145 | Human Prostate Cancer | Human | Not specified | Inhibition of cell migration, no significant cell death | [4] |
| GH3 | Rat Pituitary Tumor | Rat | Not specified | 20% cell death | [5] |
| RT2 | Rat Glioblastoma | Rat | Not specified | 90% cell death | [5] |
| C2C12 | Mouse Myoblast | Mouse | IC50 = 11.44 µM* | Cytotoxic | [6][7] |
*This IC50 value is for helleramine, a this compound-like peptide.
Experimental Protocols
Detailed methodologies for assessing the in vitro cytotoxicity of this compound are provided below. These protocols are adapted from standard procedures and should be optimized for specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in sterile PBS or appropriate vehicle)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS, filtered)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or a range of 550-600 nm) using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[11][12][13][14]
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
96-well flat-bottom plates
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.
-
This compound Treatment: Treat the cells with various concentrations of this compound as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated cells compared to the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
6-well plates or culture flasks
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X binding buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.
Proposed Signaling Pathway of this compound-Induced Cell Death
This diagram illustrates the proposed mechanism of action for this compound leading to tumor cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis in tumor cells.
Conclusion
This compound demonstrates significant and selective cytotoxic activity against a range of tumor cell lines in vitro. Its mechanism of action, involving the disruption of key organelles and the induction of apoptosis, makes it a compelling molecule for further investigation in cancer therapy. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound and similar compounds in a laboratory setting. Further research is warranted to elucidate the precise molecular targets and to establish a broader profile of its activity across a wider array of cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound in human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and crotoxin interact with tumor cells and trigger cell death [inis.iaea.org]
- 6. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Crotamine's In Vivo Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the in vivo anti-tumor efficacy of Crotamine, a polypeptide toxin isolated from the venom of the South American rattlesnake (Crotalus durissus terrificus). The following sections detail the methodologies for key experiments, summarize quantitative data from preclinical studies, and illustrate the proposed signaling pathways of this compound's action.
I. Introduction to this compound's Anti-Cancer Properties
This compound is a small, basic polypeptide that has demonstrated selective cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells at therapeutic concentrations.[1] Its ability to penetrate cell membranes, particularly those of actively proliferating cells, makes it a promising candidate for cancer therapy.[2] In vivo studies have shown that this compound can delay tumor implantation, inhibit tumor growth, and increase the survival of tumor-bearing mice.[1][3] These application notes are designed to guide researchers in setting up robust preclinical animal models to further investigate the therapeutic potential of this compound.
II. Animal Models for this compound Efficacy Testing
The most common animal model utilized for assessing this compound's in vivo efficacy is the murine melanoma model.[1][4] This model is well-established and provides a reliable platform to study the effects of this compound on tumor growth and survival.
Recommended Animal Model:
-
Species: Mouse
-
Strain: C57Bl/6J (for syngeneic models) or immunodeficient strains like Nude mice (for human tumor xenografts).[5]
-
Tumor Model: Subcutaneous tumor implantation.
Tumor Cell Lines:
III. Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo studies of this compound in a murine melanoma model.
Table 1: Effect of this compound on Tumor Growth in B16-F10 Melanoma Model
| Treatment Group | Dosing Regimen | Average Tumor Weight (g) | Tumor Growth Inhibition (%) | Reference |
| Untreated (Placebo) | Saline, s.c., daily for 21 days | 4.60 | - | [4] |
| This compound | 1 µ g/day/animal , s.c., daily for 21 days | 0.27 (if detectable) | ~94% | [4] |
Table 2: Effect of this compound on Survival in B16-F10 Melanoma Model
| Treatment Group | Dosing Regimen | Number of Animals | Survival Rate (%) | Reference |
| Untreated (Placebo) | Saline, s.c., daily for 21 days | 35 | 20% (7/35) | [4] |
| This compound | 1 µ g/day/animal , s.c., daily for 21 days | 35 | 85.7% (30/35) | [4] |
IV. Experimental Protocols
A. Protocol for Subcutaneous Tumor Implantation and Efficacy Study
This protocol describes the establishment of a subcutaneous tumor model and the subsequent evaluation of this compound's anti-tumor efficacy.
1. Cell Culture: 1.1. Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO2. 1.3. Passage cells upon reaching 80-90% confluency. 1.4. Prior to implantation, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Check cell viability using a trypan blue exclusion assay; viability should be >95%.
2. Tumor Implantation: 2.1. Use 6-8 week old male C57Bl/6J mice. 2.2. Shave the right flank of each mouse and sterilize the area with 70% ethanol. 2.3. Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the shaved flank.[1]
3. Treatment Regimen: 3.1. Randomly divide the mice into two groups (n=35 per group): a control group and a this compound-treated group.[4] 3.2. On the day after tumor cell injection, begin the treatment regimen.[1] 3.3. This compound Group: Administer 1 µg of this compound in a suitable vehicle (e.g., sterile saline) per animal per day via subcutaneous or intraperitoneal injection.[4][6] 3.4. Control Group: Administer an equivalent volume of the vehicle (placebo) following the same schedule.[4] 3.5. Continue the treatment for 21 consecutive days.[4]
4. Efficacy Endpoints: 4.1. Tumor Growth: 4.1.1. Measure tumor volume every 2-3 days using a digital caliper. 4.1.2. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. 4.1.3. At the end of the study (day 21), euthanize a subset of mice from each group, excise the tumors, and weigh them.[4] 4.2. Survival: 4.2.1. Monitor the mice daily for signs of morbidity. 4.2.2. Euthanize mice when tumors reach a predetermined size (e.g., >2000 mm^3) or if they show signs of significant distress. 4.2.3. Record the date of death or euthanasia for survival analysis. 4.2.4. Analyze survival data using the Kaplan-Meier method.[4]
5. Histological Analysis: 5.1. At the end of the study, collect tumors and major organs (liver, kidney) for histological examination to assess tumor necrosis and potential toxicity of this compound.[1] 5.2. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
V. Visualization of Workflows and Signaling Pathways
A. Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
B. Proposed Signaling Pathway for this compound-Induced Cell Death
This compound's cytotoxic effect is believed to be initiated by its interaction with negatively charged molecules on the cancer cell surface, leading to its internalization.[1][7] Once inside, it targets lysosomes and mitochondria, causing a disruption of intracellular calcium homeostasis, which ultimately triggers cell death.[1][5]
Caption: this compound's proposed mechanism of action in cancer cells.
VI. Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of this compound's anti-cancer efficacy. The murine melanoma model is a robust and well-documented system for these studies. Further research may explore other tumor models, combination therapies, and a more detailed elucidation of the molecular pathways involved in this compound's selective cytotoxicity. Histopathological analysis confirmed that this compound is non-toxic to normal cells and tissues, such as the kidney and liver, at the concentrations used in these studies.[1]
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. State of the art in the studies on this compound, a cell penetrating peptide from South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antineoplastic properties and pharmacological applications of Crotalus durissus terrificus snake venom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Crotamine as a Molecular Probe for Proliferating Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a small, cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest as a potential tool in cancer research and therapy.[1][2][3] Its unique ability to selectively penetrate actively proliferating cells, such as cancer cells, while having minimal effect on normal, quiescent cells, makes it a promising molecular probe and a candidate for targeted drug delivery.[1][4][5] this compound's mechanism of action involves electrostatic interactions with negatively charged molecules on the surface of cancer cells, leading to its internalization.[6] Once inside, it can induce cell death through various mechanisms, including lysosomal membrane permeabilization, mitochondrial depolarization, and the release of intracellular calcium.[1][7]
These application notes provide a comprehensive overview of the use of this compound as a molecular probe for proliferating cells, including detailed protocols for key experiments and a summary of relevant quantitative data.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | This compound Concentration | Effect | Reference |
| B16-F10 | Murine Melanoma | 5 µg/mL | Lethal | [4] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 µg/mL | Lethal | [4] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL | Lethal | [4] |
| 3T3 | Nonmalignant Murine Fibroblasts | 5 µg/mL | Inoffensive | [1] |
| DU-145 | Human Prostate Cancer | Not specified | Inhibited migration, no cell death | [8] |
| CHO-K1 | Chinese Hamster Ovary | Cytotoxic concentration determined by MTT | Accumulation in lysosomes, cell death | [7] |
Table 2: In Vivo Antitumor Activity of this compound in a Murine Melanoma Model (B16-F10)
| Treatment Group | Dosage | Treatment Duration | Average Tumor Weight | Survival Rate | Reference |
| This compound-treated | 1 µ g/day (subcutaneous) | 21 days | ~0.27 g (if detectable) | 30/35 | [4] |
| Untreated (Placebo) | N/A | 21 days | 4.60 g | 7/35 | [4] |
| This compound-treated | 10 µ g/day (oral) | 21 days | Significantly reduced vs. control | ~67% | [9] |
| Untreated (Vehicle) | N/A | 21 days | Not specified | Lower than treated | [9] |
Signaling Pathways and Mechanisms of Action
This compound's cytotoxic effects on proliferating cells are mediated by a cascade of intracellular events. After entering the cell, primarily through endocytosis, this compound disrupts intracellular organelles, leading to cell death.[1][10]
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Experimental Workflows
The following diagram outlines a general workflow for investigating the utility of this compound as a molecular probe for proliferating cancer cells.
Caption: General experimental workflow for evaluating this compound as a molecular probe.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes the covalent conjugation of a fluorescent dye, such as Cy3, to this compound for visualization in subsequent experiments.
Materials:
-
This compound (synthetic or purified)
-
Amine-reactive fluorescent dye (e.g., Cy3 NHS ester)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Add the dye stock solution to the this compound solution at a molar ratio of approximately 5:1 to 10:1 (dye:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring.
-
Separate the labeled this compound from the unconjugated dye using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled protein, which will be the first colored band to elute.
-
Determine the protein concentration and degree of labeling by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the fluorescent dye.
Protocol 2: In Vitro Cell Labeling and Imaging
This protocol details the procedure for labeling cultured cells with fluorescently-labeled this compound and visualizing its uptake.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Fluorescently-labeled this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh culture medium containing fluorescently-labeled this compound at a final concentration of 1-10 µM.
-
Incubate the cells for various time points (e.g., 5 min, 1h, 6h, 24h) at 37°C in a CO2 incubator.[11]
-
After incubation, remove the this compound-containing medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Visualize the cellular uptake and localization of this compound using a confocal microscope.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on proliferating cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Protocol 4: Cell Proliferation Assessment using BrdU Assay with this compound Treatment
This protocol combines this compound treatment with a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay to specifically assess the effect of this compound on DNA synthesis in proliferating cells.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation/denaturation solution (e.g., 2N HCl)
-
Anti-BrdU primary antibody
-
Fluorescently-labeled secondary antibody
-
DAPI solution
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of this compound for a specified duration (e.g., 24 hours).
-
Two to four hours before the end of the this compound treatment, add BrdU labeling solution to the culture medium.[12]
-
After incubation, remove the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Denature the DNA by incubating the cells with 2N HCl for 30 minutes at room temperature.[12]
-
Neutralize the acid with a suitable buffer (e.g., 0.1 M sodium borate, pH 8.5) for 10 minutes.
-
Wash the cells with PBS and block non-specific binding sites with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes.
-
Incubate the cells with the anti-BrdU primary antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells can be quantified to determine the effect of this compound on cell proliferation.
Protocol 5: In Vivo Tumor Imaging
This protocol describes the use of fluorescently-labeled this compound for non-invasive imaging of tumors in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line for tumor induction (e.g., B16-F10)
-
Fluorescently-labeled this compound
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the immunodeficient mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Administer the fluorescently-labeled this compound to the tumor-bearing mice, typically via intraperitoneal or intravenous injection. The dosage will need to be optimized but can start in the range of 1-10 µg per animal.[4][9]
-
At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the chosen fluorophore.
-
Analyze the images to quantify the fluorescence intensity in the tumor region compared to other tissues. This will demonstrate the tumor-targeting ability of this compound.
-
Monitor tumor growth over time in treated versus control groups to assess the therapeutic efficacy of this compound.
Conclusion
This compound's inherent ability to selectively target and enter proliferating cells makes it a valuable molecular probe for cancer research. The protocols provided here offer a framework for utilizing this compound to visualize cancer cells, assess their proliferation, and evaluate its potential as a therapeutic agent. Further research and optimization of these methods will continue to elucidate the full potential of this compound in the development of novel cancer diagnostics and therapies.
References
- 1. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Effects of this compound in human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound based probes as intracellular targeted contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mbl.edu [mbl.edu]
Methodology for Creating Crotamine-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine, a 42-amino acid polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest as a potential drug delivery vehicle.[1][2] Its intrinsic cell-penetrating properties and selective toxicity towards actively proliferating cells, such as cancer cells, make it an attractive candidate for targeted drug delivery.[2] This document provides detailed application notes and protocols for the creation of this compound-drug conjugates, focusing on a robust methodology utilizing amine-reactive crosslinking chemistry. These protocols are intended to serve as a comprehensive guide for researchers in the fields of drug development, oncology, and bioconjugation.
This compound is particularly amenable to conjugation via its numerous primary amine groups, present in its nine lysine (B10760008) residues and the N-terminus.[2][3] The most common and effective method for targeting these amines is through the use of N-hydroxysuccinimide (NHS) ester-activated crosslinkers.[4][5] This method results in the formation of stable amide bonds between this compound and the drug payload, ensuring the integrity of the conjugate until it reaches its target.
This document will detail the necessary steps for:
-
This compound Purification and Preparation
-
Drug-Linker Synthesis (using an NHS ester-activated linker)
-
Conjugation of the Drug-Linker to this compound
-
Purification and Characterization of the this compound-Drug Conjugate
Data Presentation: Quantitative Parameters for this compound-Drug Conjugation
The following tables summarize key quantitative data derived from typical this compound-drug conjugation experiments. These values are representative and may require optimization for specific drug candidates and experimental conditions.
Table 1: Reaction Conditions for this compound-Doxorubicin Conjugation
| Parameter | Value | Reference |
| This compound Concentration | 1-10 mg/mL | [6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | [6] |
| Reaction pH | 8.3 - 8.5 | [6][7] |
| Doxorubicin-NHS Ester:this compound Molar Ratio | 5:1 to 20:1 | [8][9] |
| Reaction Time | 1 - 2 hours | [8] |
| Reaction Temperature | Room Temperature (~25°C) | [8] |
| Quenching Agent | 1 M Tris-HCl or Glycine, pH 8.0 | [9] |
Table 2: Characterization of a this compound-Doxorubicin Conjugate
| Parameter | Method | Typical Value | Reference |
| Drug-to-Peptide Ratio (DPR) | Mass Spectrometry (MALDI-TOF or ESI-MS) | 1 - 3 | [6] |
| Purity | RP-HPLC (C18 column) | >95% | [10] |
| Conjugate Mass | Mass Spectrometry | Calculated Mass ± 5 Da | [6] |
| In Vitro Stability (Plasma) | HPLC | t½ > 24 hours | [1] |
| IC50 (in cancer cell line) | MTT Assay | Varies with cell line and drug | [11] |
Experimental Protocols
Protocol 1: Purification of this compound from Venom
This protocol describes the purification of this compound from crude venom using cation-exchange chromatography.
Materials:
-
Crude venom from Crotalus durissus terrificus
-
0.05 M Acetic Acid, pH 5.0
-
Cation-exchange column (e.g., Mono S HR 10/10)
-
Elution Buffer A: 0.05 M Acetic Acid, pH 5.0
-
Elution Buffer B: 0.05 M Acetic Acid, 1.5 M NaCl, pH 5.0
-
SDS-PAGE materials
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Dissolve 150 mg of desiccated crude venom in 2 ml of 0.05 M acetic acid pH 5.0.
-
Centrifuge at 10,000 x g for 10 minutes to remove insoluble material.
-
Apply the clear supernatant to a cation-exchange column pre-equilibrated with Elution Buffer A.
-
Elute the bound proteins with a linear gradient of 0-100% Elution Buffer B over 60 minutes at a flow rate of 1 ml/min.
-
Collect fractions and analyze by SDS-PAGE. This compound will appear as a single band at approximately 4.9 kDa.
-
Pool the fractions containing pure this compound and confirm its identity and purity using MALDI-TOF mass spectrometry. The expected mass is approximately 4881 Da.
-
Desalt the purified this compound using a suitable method (e.g., dialysis or a desalting column) and lyophilize for storage.
Protocol 2: Conjugation of an NHS Ester-Activated Drug to this compound
This protocol details the conjugation of a pre-activated drug (e.g., Doxorubicin-NHS ester) to the primary amines of this compound.
Materials:
-
Purified, lyophilized this compound
-
NHS ester-activated drug (e.g., Doxorubicin-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
RP-HPLC system with a C18 column
-
Mass Spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Prepare this compound Solution: Dissolve lyophilized this compound in the Reaction Buffer to a final concentration of 5 mg/mL.
-
Prepare Drug-NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated drug in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Slowly add the desired molar excess (e.g., 10-fold) of the drug-NHS ester solution to the this compound solution while gently vortexing. b. Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing, protected from light.
-
Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Purify the this compound-drug conjugate from unreacted drug and other byproducts using RP-HPLC with a C18 column. Use a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: a. Analyze the purified conjugate by mass spectrometry to confirm the conjugation and determine the drug-to-peptide ratio (DPR). The mass of the conjugate will be the mass of this compound plus the mass of the drug-linker for each successful conjugation. b. Assess the purity of the conjugate by analytical RP-HPLC.
Visualization of Workflows and Pathways
Experimental Workflow for this compound-Drug Conjugate Synthesis
Caption: Workflow for the synthesis and characterization of this compound-drug conjugates.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles stabilize peptide-drug-conjugates for sustained targeted drug delivery to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the art in the studies on this compound, a cell penetrating peptide from South American rattlesnake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repositorio.ufc.br [repositorio.ufc.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 11. Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crotamine in Preclinical Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Crotamine, a cell-penetrating peptide derived from the venom of the South American rattlesnake (Crotalus durissus terrificus), in preclinical cancer therapy studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
This compound is a 42-amino acid polypeptide with inherent cytotoxic properties against actively proliferating cells, making it a promising candidate for cancer therapy. Its cationic nature facilitates preferential binding to the negatively charged membranes of cancer cells. This compound's ability to penetrate cell membranes also positions it as a potential vehicle for targeted drug delivery. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and prolonging survival in animal models.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound against various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | This compound Concentration (µg/mL) | Effect | Reference |
| B16-F10 | Murine Melanoma | 5 | Lethal | [1] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 | Lethal | [1] |
| SK-Mel-28 | Human Melanoma | 5 | Lethal | [1] |
| DU-145 | Human Prostate Cancer | Not specified | Inhibited cell migration, no significant cell death | [2] |
| GH3 | Rat Pituitary Tumor | Not specified | 80% cell death (apoptosis) | [3] |
| RT2 | Rat Glioma | Not specified | 90% cell death (apoptosis) | [3] |
| C2C12 (Helleramine*) | Murine Myoblast | IC50 = 11.44 µM | Inhibition of cell viability | [4] |
*Helleramine is a this compound-like peptide.
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model (B16-F10)
| Treatment Group | Dosage and Administration | Study Duration | Key Outcomes | Reference |
| This compound | 1 µ g/day , subcutaneous | 21 days | - Significantly delayed tumor implantation- Inhibited tumor growth (average tumor weight: 0.27 g vs. 4.60 g in untreated)- Prolonged lifespan (survival rate: 30/35 vs. 7/35 in untreated) | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through a multi-faceted mechanism that involves selective entry into cancer cells, disruption of intracellular organelles, and induction of apoptosis.
This compound's Proposed Mechanism of Action in Cancer Cells
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell Membrane\n(Negatively Charged)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Endocytosis [label="Clathrin-mediated\nEndocytosis", fillcolor="#FBBC05", fontcolor="#202124"]; Endosome [label="Endosome", fillcolor="#FBBC05", fontcolor="#202124"]; Lysosome [label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LMP [label="Lysosomal Membrane\nPermeabilization (LMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cathepsins [label="Release of\nCathepsins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMP_loss [label="Loss of Mitochondrial\nMembrane Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular Ca2+\nRelease (ER & Lysosomes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase_activation [label="Caspase\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> CancerCell [label="Electrostatic\nInteraction"]; CancerCell -> Endocytosis; Endocytosis -> Endosome; Endosome -> Lysosome [label="Fusion"]; Lysosome -> LMP [label="this compound Accumulation"]; LMP -> Cathepsins; LMP -> Ca_release; Cathepsins -> Caspase_activation; Mitochondria -> MMP_loss [label="this compound Effect"]; MMP_loss -> Caspase_activation; Ca_release -> MMP_loss; Caspase_activation -> Apoptosis; } DOT Caption: this compound's anticancer mechanism.
Experimental Protocols
The following are detailed protocols for key experiments used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in sterile PBS or water)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same volume of PBS or water used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound for a specific duration. Include both untreated and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate on ice for at least 30 minutes (or at -20°C for longer storage).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Murine Melanoma Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of this compound.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁵ B16-F10 cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment: Begin treatment one day after tumor cell inoculation. Administer this compound (e.g., 1 µ g/day ) subcutaneously or via another desired route. The control group should receive vehicle (PBS).
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: Continue the experiment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Survival Study: In a parallel study, monitor the survival of the mice over a longer period to determine the effect of this compound on overall survival.
Visualization of Workflows and Concepts
General Experimental Workflow for Preclinical Evaluation of this compound
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Studies", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", fillcolor="#FBBC05", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="In Vivo Studies\n(Animal Model)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; tumor_model [label="Tumor Xenograft Model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; efficacy [label="Efficacy Evaluation\n(Tumor Growth, Survival)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; toxicity [label="Toxicity Assessment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nConclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> in_vitro; in_vitro -> cell_viability; in_vitro -> apoptosis; in_vitro -> cell_cycle; cell_viability -> in_vivo; apoptosis -> in_vivo; cell_cycle -> in_vivo; in_vivo -> tumor_model; tumor_model -> efficacy; tumor_model -> toxicity; efficacy -> data_analysis; toxicity -> data_analysis; } DOT Caption: Preclinical evaluation workflow.
This compound as a Nanoparticle-based Drug Delivery System
// Nodes this compound [label="this compound\n(Carrier)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug [label="Anticancer Drug\nor Nucleic Acid\n(Cargo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nanoparticle [label="{this compound-Drug Nanoparticle}", fillcolor="#FBBC05", fontcolor="#202124"]; CancerCell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Targeting [label="Targeted Delivery\nand Internalization", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Drug Release\nInside Cell", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effect [label="Therapeutic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Nanoparticle; Drug -> Nanoparticle; Nanoparticle -> CancerCell [label="Targeting"]; CancerCell -> Targeting; Targeting -> Release; Release -> Effect; } DOT Caption: this compound in drug delivery.
Conclusion
This compound demonstrates significant potential as both a direct anticancer agent and a targeted delivery vehicle in preclinical settings. Its selective cytotoxicity towards cancer cells, coupled with a mechanism that involves lysosomal and mitochondrial pathways, provides a strong rationale for further investigation. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action, optimize its delivery, and evaluate its safety and efficacy in more advanced preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound in human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and crotoxin interact with tumor cells and trigger cell death [inis.iaea.org]
- 4. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of Crotamine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine is a small, basic polypeptide toxin found in the venom of the South American rattlesnake, Crotalus durissus terrificus.[1] It is a 42-amino acid residue protein with a molecular weight of approximately 4.8 kDa and is characterized by a high content of basic residues and six cysteines forming three disulfide bridges.[1][2] These structural features contribute to its high stability over a relatively large pH and temperature range.[3] this compound has garnered significant interest for its diverse pharmacological activities, including myotoxic, analgesic, antimicrobial, and antitumor properties, making it a promising candidate for therapeutic development.[2][3]
The development of stable pharmaceutical formulations is critical to ensure the safety, efficacy, and desired shelf-life of any biotherapeutic, including those derived from this compound. This document provides detailed application notes and protocols for a suite of analytical techniques to comprehensively assess the stability of this compound formulations. These methods are designed to detect and quantify changes in the physicochemical properties, structure, and aggregation state of this compound, which are critical quality attributes for a protein-based drug product.
Physicochemical and Structural Characteristics of this compound
A thorough understanding of this compound's properties is fundamental to designing robust stability studies.
| Property | Description | Reference |
| Molecular Weight | Approximately 4.8 kDa (e.g., 4881.4 Da, 4883.2548 Da for specific isoforms) | [4][5] |
| Amino Acid Composition | 42 residues, rich in basic amino acids (9 lysines, 2 arginines) and 6 cysteines | [1][3] |
| Isoelectric Point (pI) | Highly basic, pI ≈ 10.3 | [2][6] |
| Structure | Contains a short N-terminal α-helix and a two-stranded antiparallel β-sheet, stabilized by three disulfide bridges (C4–C36, C11–C30, C18–C37) | [3] |
| Stability | Generally stable in solution across a range of pH and temperatures | [3] |
Stability-Indicating Analytical Methods
A combination of analytical techniques should be employed to monitor various aspects of this compound stability. The following sections detail the protocols for key stability-indicating methods.
Visual Inspection and Physicochemical Measurements
Application Note: The simplest yet most fundamental assessment of a liquid formulation is the visual inspection for changes in appearance, such as color change, clarity, and the formation of visible particulates. Concurrently, measuring the pH of the formulation is crucial as pH shifts can significantly impact protein stability.
Experimental Protocol:
-
Sample Preparation: Place the this compound formulation in a clear glass vial under the specified storage condition (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Visual Inspection: At each time point, carefully observe the sample against a black and a white background. Record any changes in color, clarity (turbidity), or the presence of visible particles.
-
pH Measurement:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Measure the pH of the this compound formulation.
-
Record the pH value. Ensure the probe is thoroughly rinsed between samples.
-
Chromatographic Methods for Purity and Aggregation
Application Note: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and stability of this compound formulations. Reversed-Phase HPLC (RP-HPLC) is effective for separating this compound from its degradation products and impurities, thus serving as a stability-indicating purity assay. Size-Exclusion Chromatography (SEC-HPLC) is used to detect and quantify soluble aggregates, which are a common degradation pathway for protein therapeutics.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector (PDA or variable wavelength).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-75% B (linear gradient)
-
35-40 min: 75% B
-
40.1-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dilute the this compound formulation with Mobile Phase A to a suitable concentration (e.g., 0.5 mg/mL).
-
Injection Volume: 20 µL.
-
Data Analysis: Integrate the peak areas of the main this compound peak and any new peaks corresponding to degradation products. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: SEC column suitable for the molecular weight range of this compound and its aggregates (e.g., TSKgel G2000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Sample Preparation: Dilute the this compound formulation in the mobile phase to an appropriate concentration (e.g., 1.0 mg/mL).
-
Injection Volume: 50 µL.
-
Data Analysis: Identify and quantify the peaks corresponding to the this compound monomer, dimers, and higher-order aggregates based on their elution times. Calculate the percentage of aggregates relative to the total protein.
Electrophoretic Methods
Application Note: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a robust method to assess the purity and integrity of this compound. It can be used under reducing and non-reducing conditions to detect fragmentation or aggregation linked by non-covalent or disulfide bonds.
Experimental Protocol:
-
Gel Preparation: Use a precast or hand-cast 15% Tris-Glycine polyacrylamide gel.
-
Sample Preparation:
-
Non-reducing: Mix the this compound formulation with 2x Laemmli sample buffer.
-
Reducing: Mix the this compound formulation with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes.
-
-
Electrophoresis:
-
Load the samples and a molecular weight marker onto the gel.
-
Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel.
-
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.
-
Data Analysis: Visually inspect the gel for the main this compound band (around 4.8 kDa) and any additional bands corresponding to impurities, degradation products (lower molecular weight), or aggregates (higher molecular weight). Densitometry can be used for semi-quantitative analysis.
Spectroscopic Methods for Structural Integrity
Application Note: Spectroscopic techniques are highly sensitive to the secondary and tertiary structure of proteins. Circular Dichroism (CD) is used to monitor changes in the secondary structure (α-helix and β-sheet content). Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan residues, can detect changes in the tertiary structure and local environment of these residues.
Experimental Protocol:
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: Dilute the this compound formulation in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a concentration of approximately 0.1 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Record a baseline spectrum of the buffer and subtract it from the sample spectrum.
-
-
Data Analysis: Compare the spectra of stressed samples to that of a control sample stored at -80°C. Changes in the spectral shape and intensity, particularly around the minima characteristic of α-helices and β-sheets, indicate alterations in the secondary structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
Experimental Protocol:
-
Instrumentation: A fluorescence spectrophotometer.
-
Sample Preparation: Dilute the this compound formulation in a suitable buffer to a concentration of approximately 0.05 mg/mL.
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 300 to 400 nm.
-
-
Data Analysis: Monitor for changes in the wavelength of maximum emission (λmax) and the fluorescence intensity. A red shift in λmax suggests that tryptophan residues are becoming more exposed to the aqueous solvent, indicating unfolding or conformational changes. A decrease in quantum yield can also be indicative of structural alterations.[7]
Thermal Stability Assessment
Application Note: Differential Scanning Calorimetry (DSC) is a powerful technique to directly measure the thermal stability of a protein. It determines the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. Changes in Tm can indicate a loss of stability.
Experimental Protocol:
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Dialyze or dilute the this compound formulation into the desired buffer. The buffer used for the reference cell must be the same. A typical protein concentration is 1 mg/mL.
-
Measurement:
-
Scan the sample and reference cells from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis: After subtracting the buffer-buffer baseline, the resulting thermogram will show an endothermic peak. The temperature at the apex of this peak is the Tm. A lower Tm for a stressed sample compared to a control indicates destabilization.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation pathways and to demonstrate the stability-indicating power of the analytical methods.[8]
| Stress Condition | Typical Protocol | Potential Degradation |
| Thermal Stress | Incubate the formulation at elevated temperatures (e.g., 40°C, 50°C, 60°C) for several weeks. | Aggregation, denaturation, deamidation, oxidation. |
| Acid/Base Hydrolysis | Adjust the pH of the formulation to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions and incubate at room temperature or elevated temperature. | Deamidation, hydrolysis of peptide bonds. |
| Oxidative Stress | Add a low concentration of an oxidizing agent (e.g., 0.03% H₂O₂) and incubate at room temperature. | Oxidation of susceptible amino acids (e.g., Met, Cys, Trp). |
| Photostability | Expose the formulation to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). | Photodegradation, oxidation. |
| Mechanical Stress | Agitate the formulation on an orbital shaker or subject it to repeated freeze-thaw cycles. | Aggregation, denaturation at interfaces. |
Data Presentation
Quantitative data from stability studies should be summarized in tables for easy comparison across different conditions and time points.
Table 1: Example Stability Data for this compound Formulation at 25°C/60% RH
| Time Point | Visual Appearance | pH | Purity by RP-HPLC (%) | Aggregates by SEC-HPLC (%) | Tm by DSC (°C) |
| T=0 | Clear, colorless solution | 6.5 | 99.8 | 0.2 | 65.0 |
| 1 Month | Clear, colorless solution | 6.5 | 99.5 | 0.5 | 64.8 |
| 3 Months | Clear, colorless solution | 6.4 | 98.9 | 1.1 | 64.2 |
| 6 Months | Clear, colorless solution | 6.4 | 97.8 | 2.2 | 63.5 |
Visualizations
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing this compound formulation stability.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound in a formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into functional characteristics of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biophysical, histopathological and pharmacological characterization of this compound isoforms F22 and F32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the structural characteristics of irradiated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Handling and Safe Use of Crotamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotamine is a myotoxic polypeptide component of the venom of the South American rattlesnake, Crotalus durissus terrificus.[1][2] It is a small, basic protein composed of 42 amino acid residues, rich in lysine (B10760008) and cysteine.[1] Due to its unique biological activities, including cell penetration, cytotoxicity towards cancer cells, and analgesic properties, this compound is a subject of increasing interest in biomedical research and drug development.[3][4] These application notes provide detailed protocols and safety precautions for handling this compound in a laboratory setting.
Toxicological Data
This compound is a potent toxin and must be handled with extreme care. The following table summarizes the available quantitative toxicity data for purified this compound in mice.
| Route of Administration | LD50 (Median Lethal Dose) | Species | Reference |
| Intravenous (i.v.) | 1.5 - 3.0 mg/kg of body weight | Mouse | [5] |
| Intraperitoneal (i.p.) | 0.07 - 6 mg/kg of body weight | Mouse | [5] |
| Subcutaneous (s.c.) | 0.46 mg/kg of body weight | Mouse | [5] |
Handling and Safety Precautions
Due to its toxicity, strict safety protocols must be followed when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE is contingent on the specific laboratory procedure and the potential for exposure.
-
Gloves: Two pairs of powder-free nitrile gloves are recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed immediately if contaminated.[4]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]
-
Lab Coat: A disposable, low-permeability, solid-front lab coat with long sleeves and tight-fitting cuffs is required.
-
Respiratory Protection: For procedures with a higher risk of exposure, such as weighing and diluting the pure compound or generating aerosols, a NIOSH-approved N95 respirator or higher is required.[4]
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the lyophilized powder, should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of aerosols.
-
Safety Equipment: An accessible safety shower and eye wash station must be available in the laboratory.[6]
Safe Handling Procedures
-
Avoid Inhalation and Contact: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.[6]
-
Weighing: Weighing of lyophilized this compound should be done with extreme care within a chemical fume hood.
-
Reconstitution: Reconstitute this compound by slowly adding the recommended solvent to the vial to avoid aerosolization.
-
Sharps Safety: Use caution when handling needles and syringes to avoid accidental injection. Discard all sharps in a designated puncture-resistant container.[1]
-
Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated. A 10% bleach solution followed by a 70% ethanol (B145695) wipe is recommended.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
In Vivo Administration in a Mouse Model
This protocol provides a general guideline for the administration of this compound to mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
This compound solution in a sterile, physiologically compatible vehicle (e.g., sterile saline)
-
Mice (specify strain, age, and sex)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 26-30 gauge)
-
70% ethanol for disinfection
-
Appropriate animal restraint device
Procedure for Subcutaneous (s.c.) Injection:
-
Animal Restraint: Properly restrain the mouse. One common method is to grasp the loose skin at the back of the neck to form a "tent".[7][8]
-
Injection Site: The injection is typically given into the loose skin over the shoulders or the flank.[7]
-
Injection: Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[7] Inject the desired volume slowly. A small bleb should form under the skin.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site to prevent leakage.[7]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Procedure for Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Restrain the mouse securely, exposing the abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9][10]
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 10-30 degree angle into the peritoneal cavity.[9][10]
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh syringe and needle at a different site.
-
Injection: Inject the solution slowly.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress.
This compound's Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a multi-step process that involves cell entry, lysosomal disruption, and the induction of apoptosis.
Cellular Uptake and Trafficking
This compound is a cell-penetrating peptide that enters cells primarily through heparan sulfate (B86663) proteoglycan-mediated endocytosis.
Caption: this compound binds to the cell membrane and is internalized via endocytosis, eventually localizing in lysosomes.
Induction of Apoptosis
Upon accumulation in lysosomes, this compound disrupts the lysosomal membrane, initiating a cascade of events leading to apoptosis.
Caption: this compound triggers apoptosis through lysosomal disruption, leading to calcium influx, mitochondrial dysfunction, and caspase activation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the in vitro and in vivo effects of this compound.
Caption: A general workflow for studying this compound's effects, from in vitro cytotoxicity to in vivo efficacy and toxicity.
References
- 1. policies.uq.edu.au [policies.uq.edu.au]
- 2. Distribution of (125)I-labeled this compound in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ltk.uzh.ch [ltk.uzh.ch]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. ltk.uzh.ch [ltk.uzh.ch]
Application Notes & Protocols for the Quantification of Crotamine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Crotamine is a small, basic polypeptide toxin found in the venom of the South American rattlesnake, Crotalus durissus terrificus. It is a cell-penetrating peptide (CPP) with a range of biological activities, including myotoxic, neurotoxic, and antimicrobial effects. Recent research has also highlighted its potential as an anticancer agent due to its preferential cytotoxicity towards actively proliferating cells.[1] The diverse pharmacological profile of this compound necessitates accurate and reliable methods for its quantification in various biological matrices to support preclinical and clinical research, pharmacokinetic studies, and drug development.
These application notes provide an overview and detailed protocols for several established and potential methods for the quantification of this compound concentration in biological samples such as plasma, serum, and tissue homogenates.
Methods for this compound Quantification
Several analytical techniques can be employed to quantify this compound. The choice of method depends on factors such as the required sensitivity, specificity, sample matrix, available equipment, and throughput. The primary methods discussed in these notes are:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
In-Vivo Bioassay
-
Electrochemical Biosensors (Potential Application)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described methods for this compound quantification.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) |
| ELISA | This compound | Venom | 0.6 ng | Not Reported | Not Reported | Not Reported |
| HPLC-MS/MS | This compound | Plasma/Serum | Estimated: 0.5-5 ng/mL | Estimated: 2-20 ng/mL | Estimated: 2-1000 ng/mL | >85% (Typical for peptide methods) |
| In-Vivo Bioassay | This compound | Solution | 0.32 mg/kg | Not Reported | Not Reported | Not Applicable |
Note: Quantitative data for HPLC-MS/MS of this compound is estimated based on typical performance for similar peptide quantification methods, as specific validated data was not available in the reviewed literature. The in-vivo bioassay LOD is reported in mg/kg of body weight.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive and specific immunoassay that can be adapted for the quantification of this compound. This method relies on the specific binding of an anti-crotamine antibody to the target protein.
Principle:
An indirect ELISA format is commonly used. This compound in the sample is immobilized on a microplate well. A primary antibody specific to this compound binds to the immobilized antigen. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) then binds to the primary antibody. The addition of a substrate for the enzyme results in a colorimetric reaction, the intensity of which is proportional to the amount of this compound in the sample.
Detailed Protocol:
-
Plate Coating:
-
Dilute purified this compound (for standard curve) and biological samples in phosphate-buffered saline (PBS), pH 7.4.
-
Add 100 µL of the diluted standards and samples to respective wells of a 96-well microplate.
-
Incubate the plate overnight at 4°C to allow for protein adsorption.
-
-
Blocking:
-
Wash the plate three times with PBS containing 0.1% Tween 20 (PBST).
-
Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBST) to each well.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of rabbit anti-crotamine serum diluted in blocking buffer (e.g., 1:32,000 dilution) to each well.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated anti-rabbit IgG diluted in blocking buffer (e.g., 1:3,000 dilution) to each well.
-
Incubate for 1 hour at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 100 µL of substrate solution (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) - OPD and H₂O₂) to each well.
-
Incubate for 20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of 4N H₂SO₄.
-
-
Data Analysis:
-
Measure the absorbance at 492 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values from the standard curve.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high specificity and sensitivity for the quantification of peptides like this compound in complex biological matrices. This method involves the separation of this compound from other components in the sample by HPLC, followed by its detection and quantification by a mass spectrometer.
Principle:
A biological sample is first processed to remove interfering substances. The extracted sample is then injected into an HPLC system where this compound is separated on a reversed-phase column. The eluent from the HPLC is introduced into a mass spectrometer. This compound is ionized (typically by electrospray ionization - ESI) and the precursor ion is selected and fragmented. Specific fragment ions are then monitored for quantification (Multiple Reaction Monitoring - MRM).
Detailed Protocol:
-
Sample Preparation (Protein Precipitation & Solid-Phase Extraction):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute this compound with a high-organic, basic or acidic mobile phase.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Determine the precursor ion (multiple charged states are likely for a peptide) and the most abundant product ions for this compound by direct infusion of a pure standard. For a molecule with a molecular weight of ~4.9 kDa, precursor ions with charge states from +4 to +7 would be expected.
-
Collision Energy: Optimize for each transition.
-
Dwell Time: 100 ms.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for this compound and an internal standard (a stable isotope-labeled version of this compound or a similar peptide).
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantify this compound in the samples from the calibration curve.
-
In-Vivo Bioassay
This method is based on a characteristic biological effect of this compound, which is the induction of spastic paralysis of the hind legs in mice.
Principle:
The time taken for the onset of permanent hyperextension of the rear legs in mice after intraperitoneal injection of a this compound-containing solution is inversely proportional to the concentration of this compound.
Detailed Protocol:
-
Animals: Use male Swiss mice weighing approximately 20-25 g.
-
Injection: Inject the this compound solution (pure or in a mixture) intraperitoneally (i.p.).
-
Observation: Observe the mice continuously and record the time until the onset of permanent hyperextension of the rear legs.
-
Quantification: Use the following relationship, established empirically, to estimate the dose (D) in mg/kg based on the time (t) in seconds: log t = 3.20 - 0.80 log D.
-
Controls: Inject control groups with the vehicle solution to ensure the observed effect is specific to this compound.
Note: This method has high specificity for this compound's biological activity but is low-throughput and requires the use of live animals.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's proposed mechanism of inducing apoptosis in cancer cells.
Experimental Workflow for HPLC-MS/MS Quantification
Caption: General workflow for this compound quantification by HPLC-MS/MS.
Comparison of this compound Quantification Methods
Caption: Comparison of key features of this compound quantification methods.
References
Application Notes and Protocols for Crotamine-Mediated Targeted Gene Therapy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Crotamine, a small, cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising vector for targeted gene therapy.[1][2][3] As a member of the cell-penetrating peptide (CPP) family, this compound can translocate across cellular membranes and deliver bioactive molecules, such as plasmid DNA, into cells.[4] A key feature of this compound is its preferential targeting of actively proliferating cells, making it a candidate for gene delivery in cancer therapy and regenerative medicine.[5][6] In vivo studies have demonstrated that this compound can successfully transfect cells in various tissues, including bone marrow, spleen, liver, and lungs, following systemic administration in mice.[5][7] Furthermore, this compound has shown inherent anti-tumor properties, inhibiting tumor growth and prolonging lifespan in murine melanoma models.[8][9]
These application notes provide detailed protocols for the use of this compound as a gene delivery agent in animal models, covering the preparation of this compound-DNA complexes, in vivo administration, and subsequent analysis of gene expression and therapeutic efficacy.
Data Presentation
Table 1: In Vivo Gene Delivery Studies Using this compound in Murine Models
| Animal Model | Target Gene/Plasmid | This compound Dose | Administration Route | Key Findings | Reference(s) |
| C57BL/6J Mice | pEGFP-N1 | Not specified | Intraperitoneal (IP) | Successful transfection of bone marrow (10-20% GFP+ cells), liver, and lung cells. | [5][7] |
| C57BL/6J Mice with B16-F10 Melanoma | Not applicable (this compound alone) | 1 µ g/day | Subcutaneous | Significant delay in tumor implantation, inhibition of tumor growth, and prolonged lifespan. | [8][9] |
Table 2: this compound-DNA Complex Formation Parameters
| DNA:this compound Mass Ratio | Complexation Efficiency | Incubation Time | Stability | Reference(s) |
| 1:10 to 1:40 | ~75-80% of DNA complexed | 20 seconds to 10 minutes | Stable for 15 days at 4°C and 2 months at -20°C. Resistant to proteinase K and trypsin digestion. | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of this compound-pDNA Complexes for In Vivo Administration
This protocol describes the formation of complexes between this compound and a plasmid DNA (pDNA) vector, such as pEGFP-N1, for subsequent in vivo delivery.
Materials:
-
This compound (lyophilized powder)
-
Plasmid DNA (e.g., pEGFP-N1), purified and sterile
-
Nuclease-free water
-
Sterile 0.9% NaCl solution
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute this compound: Prepare a stock solution of this compound by reconstituting the lyophilized powder in nuclease-free water to a final concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Dilute pDNA: Dilute the stock pDNA in sterile 0.9% NaCl to the desired concentration for injection. The final amount of pDNA per injection will depend on the specific experimental design.
-
Complex Formation: a. In a sterile microcentrifuge tube, add the required volume of diluted pDNA. b. Add the corresponding volume of this compound solution to achieve the desired mass ratio (e.g., 1:10 DNA:this compound).[10] c. Gently mix by pipetting up and down. Avoid vortexing to prevent shearing of the DNA. d. Incubate the mixture at room temperature for 10-30 minutes to allow for stable complex formation.[10]
-
Final Volume Adjustment: Adjust the final volume of the complex solution with sterile 0.9% NaCl to the desired injection volume (typically 100-200 µL for mice).
-
Quality Control (Optional): The formation of this compound-pDNA complexes can be confirmed by agarose (B213101) gel electrophoresis. Complexed DNA will show retarded migration or remain in the loading well compared to naked pDNA.[6]
Protocol 2: In Vivo Administration of this compound-pDNA Complexes to Mice
This protocol details the intraperitoneal (IP) injection of this compound-pDNA complexes into mice.
Materials:
-
This compound-pDNA complex solution (prepared as in Protocol 1)
-
Adult mice (e.g., C57BL/6J)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation: a. Weigh the mouse to ensure the correct dosage and injection volume. b. Properly restrain the mouse to expose the abdomen. One common method is to hold the scruff of the neck and secure the tail.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[11]
-
Injection: a. Draw the prepared this compound-pDNA complex solution into a sterile syringe. b. Wipe the injection site with 70% ethanol. c. Insert the needle at a 30-40° angle with the bevel facing up.[11] d. Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle. e. Slowly depress the plunger to inject the entire volume of the complex solution. f. Withdraw the needle and return the mouse to its cage.
-
Post-Injection Monitoring: Monitor the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Protocol 3: Assessment of Reporter Gene Expression (GFP) in Tissues
This protocol outlines the quantification of Green Fluorescent Protein (GFP) in tissues harvested from mice treated with a this compound-pEGFP-N1 complex.
Materials:
-
Harvested tissues (e.g., liver, spleen, lungs, tumor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
Fluorometer or fluorescence plate reader
-
96-well black plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Harvesting: a. Euthanize the mouse at the designated time point post-injection. b. Perfuse the animal with PBS to remove blood from the tissues. c. Carefully dissect the target organs and wash them in cold PBS.
-
Tissue Homogenization: a. Weigh a portion of the tissue and place it in a tube with an appropriate volume of cold lysis buffer. b. Homogenize the tissue on ice until no visible chunks remain. c. Incubate the homogenate on ice for 30 minutes.[7]
-
Lysate Clarification: a. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15-20 minutes at 4°C. b. Carefully collect the supernatant, which contains the soluble proteins, including GFP.[7]
-
Fluorescence Quantification: a. Load the supernatant (and appropriate dilutions) into a 96-well black plate. b. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for GFP (e.g., ~485 nm excitation and ~530 nm emission).[7] c. Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a standard protein assay like BCA or Bradford).
-
Histological Analysis (Optional): a. For visualization of GFP expression within the tissue architecture, fix a portion of the harvested tissue in 4% paraformaldehyde. b. Cryoprotect the tissue in sucrose (B13894) solutions, embed in OCT medium, and prepare frozen sections. c. Mount the sections on slides and visualize GFP fluorescence using a fluorescence microscope.
Protocol 4: Therapeutic Study in a Murine Melanoma Model
This protocol provides a framework for evaluating the therapeutic efficacy of a gene delivered by this compound in a subcutaneous B16-F10 melanoma model.
Materials:
-
C57BL/6J mice
-
B16-F10 melanoma cells
-
This compound-therapeutic pDNA complexes (e.g., encoding an anti-tumor cytokine or pro-apoptotic protein)
-
Cell culture medium and reagents
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest B16-F10 cells from culture and resuspend them in sterile PBS or culture medium at a concentration of 5 x 10^5 cells per 100 µL. b. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Treatment Regimen: a. Once tumors are palpable or have reached a specific size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. b. Administer the this compound-therapeutic pDNA complex (e.g., via IP or intratumoral injection) according to a predetermined schedule (e.g., daily, every other day). The control group may receive a this compound-empty vector complex or vehicle alone. A study using this compound alone for melanoma treatment administered 1 µ g/day subcutaneously for 21 days.[8][9]
-
Efficacy Assessment: a. Tumor Growth: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²). b. Survival: Monitor the mice daily and record the date of death or euthanasia (when tumors reach a predetermined endpoint size or the animal shows signs of significant morbidity). c. Endpoint Analysis: At the end of the study, euthanize the mice, and harvest the tumors. Weigh the tumors and process them for further analysis (e.g., histology, gene expression analysis of the therapeutic gene).
-
Data Analysis: a. Compare tumor growth curves between the treatment and control groups. b. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival rates.[8][9] c. Statistically compare endpoint tumor weights between groups.
References
- 1. Visualizing gene expression by whole-body fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grtc.ucsd.edu [grtc.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
"improving the yield of Crotamine purification from venom"
Welcome to the Crotamine Purification Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from venom.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your this compound purification experiments.
1. Low this compound Yield
Question: I am experiencing a very low yield of purified this compound. What are the potential causes and how can I improve it?
Answer:
Low this compound yield is a common issue that can arise from several factors throughout the purification process. Here are the primary causes and troubleshooting recommendations:
-
Low Abundance in Venom: The concentration of this compound can vary significantly depending on the geographical location of the Crotalus durissus terrificus snake population. Some venoms may contain as little as 0.9% this compound, while others can have up to 15% by weight.[1][2]
-
Recommendation: If possible, source your venom from regions known to have higher this compound content. For example, venom from Botucatu, Brazil has been reported to contain a significantly greater amount of this compound.[1]
-
-
Suboptimal Extraction and Solubilization: Inefficient extraction of this compound from the crude venom can lead to significant losses.
-
Recommendation: Ensure the venom is completely dissolved in the initial buffer. Using a slightly acidic buffer, such as 0.05 M acetic acid (pH 5), can aid in solubilizing this compound.[1] Centrifuge the venom solution at a high speed (e.g., 10,000 x g for 10 minutes) to remove any insoluble material before loading it onto the column.[1]
-
-
Inefficient Chromatographic Separation: The choice of chromatography resin and the optimization of separation parameters are crucial for yield.
-
Recommendation: Due to its highly basic nature (pI ~10.3), cation-exchange chromatography is a very effective purification step.[1][3] Using a strong cation-exchange column, like a Mono S HR 10/10, can provide high resolution.[1][2] For elution, a linear salt gradient (e.g., 0 to 1.0 M NaCl) is recommended to effectively separate this compound from other venom components.[1]
-
-
Protein Aggregation: this compound has a tendency to aggregate, which can lead to its loss during purification steps like centrifugation and filtration.
-
Recommendation: Work at low temperatures (4°C) during the initial purification steps to minimize aggregation.[4] Consider the use of additives in your buffers that can help to reduce protein aggregation, such as low concentrations of non-ionic detergents or glycerol.
-
2. Purity Issues
Question: My purified this compound sample shows multiple bands on SDS-PAGE or multiple peaks on RP-HPLC. What could be the reason for this impurity?
Answer:
Contamination in the final this compound sample can be due to the presence of isoforms or co-eluting venom proteins.
-
Presence of this compound Isoforms: Several isoforms of this compound have been identified, which have very similar molecular weights and biochemical properties.[5] These isoforms can be difficult to separate using a single chromatography step.
-
Recommendation: A multi-step purification strategy is often necessary to achieve high purity. Combining different chromatography techniques that separate proteins based on different principles (e.g., size-exclusion followed by ion-exchange) can effectively remove isoforms and other contaminants.[3][6] For instance, a common and effective strategy is to first perform size-exclusion chromatography (e.g., Sephadex G-100) to fractionate the venom by size, followed by cation-exchange chromatography to isolate the highly basic this compound.[3][4]
-
-
Co-elution of Other Venom Proteins: Other venom components with similar size or charge to this compound may co-elute during chromatography.
-
Recommendation: Optimize the elution gradient in your ion-exchange chromatography step. A shallower gradient can improve the resolution between this compound and closely eluting contaminants. Reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful final "polishing" step to achieve high purity.[7]
-
3. Recombinant this compound Expression and Purification Issues
Question: I am trying to express and purify recombinant this compound in E. coli, but I am getting low yields of soluble protein and the purified protein is inactive. What can I do?
Answer:
Recombinant expression of this compound presents its own set of challenges, primarily related to its proper folding and potential toxicity to the expression host.
-
Inclusion Body Formation: this compound, with its three disulfide bonds, can misfold and aggregate into insoluble inclusion bodies when expressed in the reducing environment of the E. coli cytoplasm.[8][9]
-
Recommendation:
-
Use of Fusion Tags: N-terminal fusion with solubility-enhancing tags like Maltose-Binding Protein (MBP) has been shown to significantly increase the soluble expression of this compound.[8][9]
-
Lower Expression Temperature: Reducing the induction temperature (e.g., to 20°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the correct folding of this compound.
-
-
-
Incorrect Disulfide Bond Formation and Inactivity: Even if soluble, the recombinant this compound may not have the correct disulfide bridges, leading to a lack of biological activity.
-
Recommendation:
-
In Vitro Refolding: After purification under denaturing conditions (if expressed in inclusion bodies), a refolding step is necessary. This typically involves a gradual removal of the denaturant in the presence of a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Periplasmic Expression: Targeting the expression of this compound to the more oxidizing environment of the E. coli periplasm can promote the formation of correct disulfide bonds.
-
-
Data Presentation
Table 1: Comparison of this compound Purification Yields from Natural and Recombinant Sources
| Source | Purification Method(s) | Yield | Reference |
| Crotalus durissus terrificus venom | Cation-exchange chromatography | ~15% of total venom weight (from high-yield venom) | [1] |
| Crotalus durissus terrificus venom | Size-exclusion followed by ion-exchange chromatography | Not explicitly quantified, but a standard method | [3][6] |
| Recombinant E. coli (with MBP-tag) | Ni-affinity, anion exchange, MBP chromatography | 0.9 mg per liter of bacterial culture | [8] |
Experimental Protocols
Protocol 1: Two-Step Purification of this compound from Crotalus durissus terrificus Venom
This protocol is based on methods described in the literature.[3][6]
Materials:
-
Crude Crotalus durissus terrificus venom
-
Size-exclusion chromatography column (e.g., Sephadex G-100 or Superdex 75)
-
Cation-exchange chromatography column (e.g., Resource S)
-
Chromatography system (e.g., FPLC)
-
Buffer A (Size-Exclusion): 200 mM Ammonium Formate, pH 3.0
-
Buffer B (Cation-Exchange Start Buffer): 20 mM Sodium Phosphate, pH 6.0
-
Buffer C (Cation-Exchange Elution Buffer): 20 mM Sodium Phosphate, 1.0 M NaCl, pH 6.0
-
Centrifuge and appropriate tubes
-
Spectrophotometer
Procedure:
-
Venom Solubilization:
-
Dissolve 70 mg of crude venom in 1 mL of Buffer A.
-
Centrifuge at 14,000 x g for 5 minutes to remove any insoluble material.
-
-
Step 1: Size-Exclusion Chromatography:
-
Equilibrate the size-exclusion column with Buffer A.
-
Load the venom supernatant onto the column.
-
Elute with Buffer A at a flow rate of 0.8 mL/min.
-
Monitor the absorbance at 280 nm and collect fractions. The fraction containing this compound will be one of the later-eluting peaks due to its low molecular weight.
-
-
Step 2: Cation-Exchange Chromatography:
-
Pool the this compound-containing fractions from the size-exclusion step.
-
Equilibrate the cation-exchange column with Buffer B.
-
Load the pooled fractions onto the column.
-
Wash the column with Buffer B until the baseline is stable.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer C over several column volumes.
-
Monitor the absorbance at 280 nm and collect fractions. This compound will elute at a specific salt concentration.
-
-
Purity Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to confirm the purity of this compound.
-
Pool the pure this compound fractions, desalt, and lyophilize for storage.
-
Visualizations
Caption: Workflow for the two-step purification of this compound from crude venom.
Caption: Troubleshooting logic for addressing low this compound purification yield.
References
- 1. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and pharmacological characterization of the this compound isoforms III-4 (MYX4_CROCu) and III-7 (MYX7_CROCu) isolated from the Crotalus durissus cumanensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the structural characteristics of irradiated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble prokaryotic expression and purification of this compound using an N-terminal maltose-binding protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"reducing Crotamine-induced cytotoxicity in normal cells"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Crotamine. Our goal is to help you mitigate potential this compound-induced cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal, non-cancerous cells?
A1: Generally, this compound exhibits selective cytotoxicity towards cancer cells and has been reported to be non-toxic or have low toxicity to a variety of normal cell lines at concentrations that are lethal to cancer cells.[1][2][3][4] Studies have shown that concentrations up to 10 μg/mL were not cytotoxic to normal human and mouse fibroblasts, muscle cells, endothelial cells (HUVEC), and others, even after 72 hours of exposure.[1] For instance, a concentration of 5 μg/mL was lethal to several cancer cell lines while being inoffensive to normal cells.[1][3][4]
Q2: What is the mechanism of this compound's entry into normal cells?
A2: In normal cells, this compound is internalized through clathrin-dependent endocytosis.[1][5] It then accumulates in lysosomes. Following accumulation, it is released into the cytosol by disrupting the lysosomal vesicles.[1][5] The initial interaction with the cell membrane is facilitated by the binding of the positively charged this compound to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[6][7][8]
Q3: How does the uptake of this compound differ between normal and cancer cells?
A3: Cancer cells typically have a higher density of negatively charged molecules on their surface compared to normal cells, which may lead to a stronger attraction and higher intracellular concentration of the positively charged this compound.[1][5] This preferential accumulation in cancer cells is a key factor in its selective cytotoxicity.[2][9]
Q4: What are the downstream effects of this compound in normal cells at non-toxic concentrations?
A4: At non-toxic concentrations, this compound can interact electrostatically with centrioles and chromosomes in normal cells.[1][5] This property allows it to be used as a biotechnological tool, for example, as a marker for the cell cycle.[1][5]
Q5: What are the primary cellular targets of this compound that lead to cytotoxicity at high concentrations?
A5: At cytotoxic concentrations, the primary targets of this compound are lysosomes.[7][10] Its accumulation leads to lysosomal membrane permeabilization (LMP), releasing lysosomal enzymes like cysteine cathepsins into the cytosol.[7][10] This event can trigger a cascade leading to apoptosis, involving mitochondrial membrane depolarization, intracellular calcium release, and caspase activation.[6][7][9]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Issue 1: Unexpected Cytotoxicity in Normal Cell Lines
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| This compound Concentration Too High | This compound's cytotoxic effects are concentration-dependent.[11] Verify your calculations and perform a dose-response experiment to determine the optimal non-toxic concentration for your specific normal cell line. Start with concentrations reported to be non-toxic (e.g., 1-10 µM).[1] |
| Impure this compound Sample | Contaminants from the venom source or purification process could be causing cytotoxicity. Ensure you are using a high-purity this compound sample. We recommend verifying the purity via methods like RP-HPLC and mass spectrometry. |
| Highly Sensitive Normal Cell Line | Some cell lines may be inherently more sensitive. If possible, test this compound on a more robust, commonly used normal cell line (e.g., human fibroblasts) as a negative control to confirm the general non-toxicity. |
| Incorrect Vehicle Control | The solvent used to dissolve this compound may have cytotoxic effects. Always include a vehicle-only control in your experiments to rule out solvent-induced toxicity. |
| Prolonged Exposure Time | While this compound is reported to be non-toxic to normal cells for up to 72 hours, very long incubation times could potentially lead to cytotoxicity.[1] Consider reducing the exposure duration in your experimental design. |
Issue 2: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Health/Passage Number | Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. Stressed or high-passage cells can be more susceptible to cytotoxic agents. |
| Inconsistent this compound Preparation | Prepare fresh stock solutions of this compound for each experiment and ensure it is fully dissolved. Vortex stock solutions thoroughly before diluting into the final culture medium.[12] |
| Plate Edge Effects | The outermost wells of microplates are prone to evaporation, which can concentrate this compound and affect results. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[12] |
Quantitative Data Summary
The following tables summarize the cytotoxic and non-toxic concentrations of this compound on various cell lines as reported in the literature.
Table 1: In Vitro Cytotoxicity of this compound on Cancer Cells
| Cell Line | Cancer Type | Concentration | Effect |
| B16-F10 | Murine Melanoma | 5 µg/mL | Lethal[1][3][4] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL | Lethal[1][3][4] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 µg/mL | Lethal[1][3][4] |
Table 2: In Vitro Cytotoxicity of this compound on Normal Cells
| Cell Line | Cell Type | Concentration Range | Effect |
| Human Fibroblasts | Normal | 1 - 10 µg/mL | Non-toxic[1] |
| Mouse Fibroblasts (3T3) | Normal | 5 µg/mL | Inoffensive[1] |
| Muscle Cells | Normal | 1 - 10 µg/mL | Non-toxic[1] |
| HUVEC | Human Endothelial | 1 - 10 µg/mL | Non-toxic[1] |
| Mouse Embryonic Stem (mES) cells | Stem Cell | 0.1 - 10 µM | Non-toxic[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described for assessing this compound's effect on cell viability.[6][7]
-
Cell Seeding: Plate cells (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom microtiter plate and incubate overnight at 37°C in 5% CO2.
-
Treatment: Add this compound at various final concentrations to the wells. Include a vehicle-only control and a positive control for cell death (e.g., 0.01% Triton X-100).[6] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the negative (vehicle) control, which is set to 100%.[6]
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on methods used to assess apoptosis induced by a this compound-like peptide.[6]
-
Cell Seeding and Treatment: Plate cells (e.g., 5 x 10^5 cells/well) in a 24-well plate and incubate for 24 hours. Treat the cells with the desired concentration of this compound for the specified duration (e.g., 48 hours). Include negative (untreated) and positive controls (e.g., Staurosporine for early apoptosis, Triton X-100 for late apoptosis/necrosis).[6]
-
Cell Harvesting: Detach the cells using trypsin-EDTA and neutralize with culture media.[6]
-
Staining: Centrifuge the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on the fluorescence signals.[6]
Visualizations
This compound's Differential Action on Normal vs. Cancer Cells
Caption: this compound's differential uptake and cytotoxic pathway in normal versus cancer cells.
Experimental Workflow: Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity in normal cells.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.ufc.br [repositorio.ufc.br]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Crotamine-to-DNA Ratio for Efficient Gene Delivery
Welcome to the technical support center for Crotamine-mediated gene delivery. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for efficient gene delivery.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound:DNA mass ratio for forming stable nanocomplexes?
A1: The optimal mass ratio for this compound:DNA complex formation typically ranges from 10:1 to 40:1.[1] Studies have shown that at a 10:1 ratio, this compound can complex approximately 75% of the available plasmid DNA within 20 seconds, reaching up to 80% complexation after 10 minutes.[1] It has been determined that 1µg of this compound can complex around 80 ng of circular plasmid DNA.[1] However, the ideal ratio can be cell-type dependent and should be empirically determined.[2]
Q2: How does this compound facilitate DNA entry into cells?
A2: this compound is a cell-penetrating peptide (CPP) that interacts with negatively charged heparan sulfate (B86663) proteoglycans on the cell surface.[3][4][5] This interaction triggers the internalization of the this compound-DNA complex via endocytosis.[3][5][6] Once inside the cell, this compound's ability to permeabilize endosomal/lysosomal vesicles is thought to aid in the release of the DNA cargo into the cytoplasm.[5][6]
Q3: Is this compound toxic to all cell types?
A3: this compound's cytotoxicity is concentration-dependent and cell-type specific.[3][6] While it can induce necrosis in muscle cells at concentrations of 10 μg/mL, it has been shown to be non-toxic to various other normal cell lines, including human and mouse fibroblasts and embryonic stem cells, even after 72 hours of exposure at similar concentrations.[3] this compound exhibits a preference for actively proliferating cells, which is a beneficial characteristic for targeted gene delivery to cancer cells, for example.[3][5]
Q4: How stable are the this compound:DNA complexes?
A4: this compound:DNA complexes are remarkably stable. They have been shown to be resistant to degradation by proteinase K for up to twelve hours and can also withstand trypsin digestion for extended periods.[1] Furthermore, these complexes are stable at physiological temperatures and can be stored at 4°C for up to 15 days or at -20°C for two months without significant degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Citation |
| Low Transfection Efficiency | Suboptimal this compound:DNA Ratio | Titrate the this compound:DNA mass ratio, starting with ratios from 10:1 to 40:1, to find the optimal balance for your specific cell type and plasmid. | [1][2] |
| Improper Complex Formation | Ensure that the this compound and DNA are diluted in a suitable buffer (e.g., 150 mM NaCl) and allowed to incubate for at least 15 minutes to ensure proper complexation. Avoid using serum-containing media during the initial complex formation step. | [7][8] | |
| Poor Cell Health | Use healthy, low-passage number cells that are in the exponential growth phase (typically 70-90% confluent) at the time of transfection. | [8][9] | |
| DNA Quality | Use high-purity, endotoxin-free plasmid DNA. Confirm DNA integrity and concentration using spectrophotometry (A260/A280 ratio of 1.7-1.9) and agarose (B213101) gel electrophoresis. | [8][10] | |
| Tight DNA Complexation | While stable complexes are desired, excessively tight binding of this compound to DNA can hinder the release of the DNA within the cell, leading to low expression. If high complex stability is suspected to be the issue, consider slightly lowering the this compound:DNA ratio. | [7] | |
| High Cell Death/Cytotoxicity | High this compound Concentration | Reduce the concentration of the this compound:DNA complex added to the cells. Perform a dose-response curve to determine the maximum tolerated concentration for your specific cell line. | [3][9] |
| Contaminants in DNA Preparation | Ensure the plasmid DNA preparation is free of endotoxins and other contaminants that can induce cytotoxicity. | [8][10] | |
| Inherent Sensitivity of Cell Line | Some primary cells are more sensitive to transfection reagents. Reduce the incubation time of the cells with the this compound:DNA complexes (e.g., 4-6 hours) before replacing the medium. | [9][11] | |
| Inconsistent Results | Variability in Pipetting/Mixing | Prepare a master mix of the this compound:DNA complexes for replicate wells or experiments to minimize pipetting errors. | [12] |
| Changes in Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum concentration, and cell confluency between experiments. | [11] |
Quantitative Data Summary
Table 1: Recommended this compound:DNA Mass Ratios for Nanocomplex Formation
| This compound:DNA Mass Ratio | Observation | Reference |
| 10:1 to 40:1 | Optimal range for efficient complex formation. | [1] |
| 10:1 | ~80% of available plasmid DNA complexed after 10 minutes. | [1] |
| 2.5:1 | Used in some studies, but may result in a significant portion of uncomplexed DNA. | [7] |
Table 2: Stability of this compound:DNA Nanocomplexes
| Condition | Stability | Reference |
| Proteinase K Digestion | Resistant for at least 12 hours. | [1] |
| Trypsin Digestion | >73% integrity after 60 minutes; 55% intact after 180 minutes. | [1] |
| Storage at 4°C | Stable for up to 15 days. | [1] |
| Storage at -20°C | Stable for up to 2 months. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound:DNA Nanocomplexes
This protocol describes the formation of this compound:DNA complexes for subsequent cell transfection.
-
Dilute DNA: Dilute the plasmid DNA to the desired final concentration in a sterile, serum-free medium or a buffer such as 150 mM NaCl.
-
Dilute this compound: In a separate tube, dilute the this compound to the appropriate concentration in the same medium or buffer.
-
Combine and Incubate: Add the diluted this compound solution to the diluted DNA solution. Mix gently by pipetting.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable nanocomplexes.[7]
-
Use for Transfection: The freshly prepared this compound:DNA complexes are now ready to be added to the cell culture.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound:DNA complexes.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[4]
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound:DNA complexes. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., 0.01% Triton X-100) as a positive control for cell death.[4]
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.[4]
-
Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[4]
-
Solubilize Formazan (B1609692): Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.[4]
-
Calculate Viability: Calculate the percentage of cell viability relative to the untreated control cells.[4]
Protocol 3: Assessment of Complex Formation by Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to verify the formation of this compound:DNA complexes.
-
Prepare Complexes: Prepare this compound:DNA complexes at various mass ratios as described in Protocol 1.
-
Load Gel: Load the prepared complexes onto a 1% agarose gel containing a nucleic acid stain (e.g., ethidium (B1194527) bromide). Include a lane with plasmid DNA alone as a control.
-
Electrophoresis: Run the gel under standard electrophoresis conditions.
-
Visualize: Visualize the DNA bands under UV light. Successful complexation is indicated by the retention of the DNA in the loading well (a "shift") or a complete lack of a visible DNA band, as the positively charged this compound neutralizes the negative charge of the DNA, preventing its migration through the gel.[7]
Visualizations
Caption: Workflow for the preparation of this compound:DNA nanocomplexes.
Caption: Troubleshooting logic for this compound-mediated transfection.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a cell-penetrating peptide, is able to translocate parthenogenetic and in vitro fertilized bovine embryos but does not improve exogenous DNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 12. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
"troubleshooting low transfection efficiency with Crotamine"
Welcome to the technical support center for Crotamine-mediated transfection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges associated with using this compound as a transfection reagent.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your this compound transfection experiments in a question-and-answer format.
Issue 1: Low Transfection Efficiency
Q: My transfection efficiency with this compound is very low. What are the potential causes and how can I troubleshoot this?
A: Low transfection efficiency can stem from several factors, ranging from suboptimal this compound-DNA complex formation to the health of your cells. Here are the key areas to investigate:
-
This compound-to-DNA Ratio: The ratio of this compound to your plasmid DNA is critical for efficient complex formation and subsequent cellular uptake. An improper ratio can lead to poorly formed complexes that are unable to efficiently enter the cells. It is recommended to perform a titration experiment to determine the optimal ratio for your specific plasmid and cell type.[1]
-
Complex Formation and Incubation Time: this compound and DNA should be allowed sufficient time to form stable complexes. Incomplete complex formation will result in a lower concentration of transfection-ready particles.
-
Cell Health and Confluency: Healthy, actively dividing cells are crucial for successful transfection with this compound, as it preferentially targets proliferating cells.[2][3][4] Ensure your cells are in the logarithmic growth phase and are not overgrown or senescent.[5] Cell confluency at the time of transfection should ideally be between 50-80%.[5]
-
Purity of Plasmid DNA: Contaminants in your plasmid DNA preparation can interfere with complex formation and be toxic to cells. Ensure your DNA has an A260/A280 ratio of at least 1.7.[6]
-
Serum in Media: While some protocols suggest omitting serum during the initial complex formation, it is generally not necessary during the transfection of cells.[6]
Issue 2: High Cell Death or Toxicity
Q: I am observing significant cell death after transfection with this compound. What could be the cause and how can I mitigate it?
A: While this compound is known for its low toxicity at effective concentrations, excessive cell death can occur under certain conditions.[2][7]
-
High this compound Concentration: While optimizing the this compound-to-DNA ratio, it's possible to use a concentration of this compound that is toxic to your specific cell type. Try reducing the amount of this compound used in your complex formation.
-
Poor Cell Health Pre-transfection: Unhealthy cells are more susceptible to the stresses of transfection.[5] Ensure your cells are healthy and have a low passage number.[6]
-
Contaminants: Contaminants in the DNA preparation or the this compound reagent itself can contribute to cytotoxicity. Use high-quality, pure reagents.
-
Incubation Time: Prolonged exposure to the transfection complexes may be unnecessary and could contribute to toxicity. You can try reducing the incubation time.
Issue 3: Inconsistent or Non-reproducible Results
Q: My transfection results with this compound are not consistent between experiments. What factors could be causing this variability?
A: Lack of reproducibility is often due to subtle variations in experimental conditions.[8]
-
Pipetting Errors: Inconsistent pipetting when preparing the this compound-DNA complexes can lead to different ratios in each experiment. Prepare a master mix for your complexes if you are transfecting multiple wells or plates.[8]
-
Cell Passage Number and Confluency: As cells are passaged, their characteristics can change, potentially affecting their susceptibility to transfection. Use cells within a consistent and low passage number range.[6] Also, ensure a consistent cell confluency at the time of transfection.
-
Reagent Stability: Ensure your this compound stock solution is properly stored to maintain its activity. This compound-DNA complexes have been shown to be stable for extended periods when stored at 4°C or -20°C.
Quantitative Data Summary
For optimal and reproducible results, refer to the following tables summarizing key quantitative parameters for this compound-mediated transfection.
Table 1: Recommended this compound-to-DNA Mass Ratios for Complex Formation
| DNA:this compound Mass Ratio | Efficiency | Reference |
| 1:10 to 1:40 | Optimal range for complex formation. A 1:10 ratio can complex about 75% of available DNA within 20 seconds, reaching ~80% complexation after 10 minutes.[1] | |
| 2.5:1 (wt/wt) | Used in some studies, but may result in a significant portion of uncomplexed plasmid.[9] | [9] |
Table 2: this compound Concentration and Cellular Toxicity
| This compound Concentration | Observation | Cell Types Tested | Reference |
| 0.1 µM - 10 µM | No significant toxicity observed even after 72 hours of exposure.[10] | Human primary fibroblasts, lymphoblastic cells, murine embryonic stem cells, endothelial s-vec cells.[10] | [10][11] |
| Up to 25 µM | Low cytotoxicity observed after 24 hours of exposure.[7] | Various tumor and non-tumor cell lines.[7] | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-DNA Complexes and Transfection of Adherent Cells
This protocol provides a general guideline for transfecting adherent cells using this compound. Optimization may be required for specific cell types and plasmids.
Materials:
-
This compound solution (e.g., 1 mg/mL in sterile water)
-
Plasmid DNA (high purity, 1 µg/µL)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium (with serum and antibiotics)
-
Adherent cells in culture
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in the desired culture plates so that they reach 50-80% confluency on the day of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
Preparation of this compound Solution: In a separate sterile microcentrifuge tube, dilute the required amount of this compound in serum-free medium. Refer to Table 1 for recommended mass ratios.
-
Formation of this compound-DNA Complexes: Add the diluted DNA solution to the diluted this compound solution and mix gently by pipetting. Do not vortex.
-
Incubation: Incubate the this compound-DNA mixture at room temperature for 10-15 minutes to allow for complex formation.
-
Transfection: Add the this compound-DNA complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation with Cells: Incubate the cells with the transfection complexes at 37°C in a CO2 incubator for 4-6 hours.
-
Medium Change (Optional but Recommended): After the 4-6 hour incubation, you can remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Post-Transfection Incubation: Return the cells to the incubator and culture for 24-72 hours before assessing transgene expression. The optimal time for analysis will depend on your specific reporter gene and experimental goals.
Visualizations
This compound Cellular Entry Pathway
The following diagram illustrates the proposed mechanism of this compound-DNA complex entry into a target cell.
Caption: this compound-mediated transfection workflow.
Experimental Workflow for this compound Transfection
This diagram outlines the key steps in a typical this compound transfection experiment.
Caption: Step-by-step this compound transfection protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yeasenbio.com [yeasenbio.com]
- 6. genscript.com [genscript.com]
- 7. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. This compound, a cell-penetrating peptide, is able to translocate parthenogenetic and in vitro fertilized bovine embryos but does not improve exogenous DNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound, a cell-penetrating peptide, on blastocyst production and gene expression of in vitro fertilized bovine embryos | Zygote | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Crotamine Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the stability issues of Crotamine in serum.
Frequently Asked Questions (FAQs)
Q1: What is the inherent stability of this compound in serum?
Currently, there is limited publicly available quantitative data on the specific half-life of free this compound in human or animal serum. However, this compound is known to be a highly stable and compact protein due to its three disulfide bonds.[1][2] This structural feature is thought to provide some resistance to proteolytic degradation. Factors in serum, such as proteases and peptidases, are the primary contributors to the degradation of peptides.[3] To determine the precise stability of this compound under your specific experimental conditions, it is recommended to perform a serum stability assay as detailed in the protocols below.
Q2: What are the primary factors contributing to this compound degradation in serum?
The degradation of peptides like this compound in serum is primarily due to enzymatic activity from proteases and peptidases.[3] These enzymes cleave the peptide bonds that make up the protein's structure. While the specific proteases that target this compound in serum have not been extensively characterized, its high positive charge and unique structure may influence its susceptibility to different classes of proteases.
Q3: How can I improve the stability of this compound in serum for my experiments?
A primary strategy to enhance the serum stability of this compound is through its formulation into nanoparticles. Gold nanoparticles (GNPs) and silica (B1680970) nanoparticles (SiNPs) have been shown to be effective in protecting peptides from degradation and facilitating their delivery.[4][5] These nanoparticles can be functionalized with this compound, effectively shielding it from serum proteases.
Q4: What is the general principle behind using nanoparticles to stabilize this compound?
By immobilizing this compound on the surface of or encapsulating it within nanoparticles, the peptide is physically protected from enzymatic attack by proteases present in the serum. The nanoparticle acts as a shield, increasing the circulation time and bioavailability of the this compound. Additionally, the surface of these nanoparticles can be modified, for instance with polyethylene (B3416737) glycol (PEG), to further reduce protein adsorption and recognition by the immune system.
Troubleshooting Guides
Issue: Rapid loss of this compound activity in serum-containing media.
Possible Cause: Proteolytic degradation by serum enzymes.
Troubleshooting Steps:
-
Confirm Degradation: Perform a serum stability assay to quantify the rate of this compound degradation. A detailed protocol is provided in the "Experimental Protocols" section.
-
Implement Stabilization Strategy: If degradation is confirmed, consider formulating this compound with gold or silica nanoparticles to enhance its stability. Detailed protocols for nanoparticle formulation are available below.
-
Use Protease Inhibitors: For in vitro experiments, the addition of a broad-spectrum protease inhibitor cocktail to the serum-containing media can help to reduce this compound degradation. However, this is not a viable strategy for in vivo applications.
Issue: Difficulty in formulating stable this compound-nanoparticle conjugates.
Possible Cause: Suboptimal conjugation chemistry or reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that all reagents for nanoparticle synthesis and functionalization are of high quality and have not expired.
-
Optimize this compound-to-Nanoparticle Ratio: The ratio of this compound to nanoparticles is critical for achieving stable conjugates. Titrate different ratios to find the optimal concentration that results in stable, monodisperse nanoparticles.
-
Control pH and Buffer Conditions: The pH of the reaction buffer can significantly impact the conjugation efficiency, especially for a highly charged protein like this compound. Ensure the pH is optimized for the specific cross-linking chemistry being used.
-
Characterize Nanoparticles: After formulation, thoroughly characterize the this compound-nanoparticle conjugates using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology to confirm successful conjugation and stability.
Quantitative Data Summary
Table 1: Stability of this compound-DNA Complexes Against Proteases
| Protease | Incubation Time | Integrity of this compound-DNA Complex |
| Proteinase K | 12 hours | Resistant to degradation |
| Trypsin | 60 minutes | > 73% intact |
| Trypsin | 180 minutes | 55% intact |
This data is based on the stability of this compound when complexed with DNA, which may offer additional protection against proteolysis.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for this compound using RP-HPLC
This protocol outlines a general method to determine the half-life of this compound in serum.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile water or PBS)
-
Pooled human serum (or serum from the animal model of choice)
-
10% (w/v) Trichloroacetic Acid (TCA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low protein-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
Procedure:
-
Thaw the pooled human serum on ice and pre-warm to 37°C.
-
In a low protein-binding microcentrifuge tube, add the this compound stock solution to the pre-warmed serum to achieve the desired final concentration.
-
Immediately take a "time zero" (T=0) aliquot and quench the reaction by adding an equal volume of 10% TCA. This will precipitate the serum proteins.
-
Incubate the remaining serum-Crotamine mixture at 37°C.
-
At various time points (e.g., 15, 30, 60, 120, 240 minutes), take aliquots and quench with 10% TCA as in step 3.
-
Vortex the quenched samples and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the this compound, and transfer it to an HPLC vial.
-
Analyze the samples by RP-HPLC. Use a suitable gradient of Mobile Phase B to elute the this compound peak. Monitor the absorbance at 214 nm or 280 nm.
-
Integrate the peak area corresponding to the intact this compound for each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample (which is set to 100%).
-
Plot the percentage of intact this compound versus time and determine the half-life (t½).
Protocol 2: Formulation of this compound-Functionalized Gold Nanoparticles (GNPs)
This protocol describes a method for conjugating this compound to gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄)
-
This compound
-
Thiol-modified linker (e.g., OPSS-PEG-SVA)
-
Reaction buffers (e.g., PBS, Borate buffer)
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticles:
-
Heat a solution of HAuCl₄ in deionized water to boiling with vigorous stirring.
-
Rapidly add a solution of trisodium citrate to the boiling HAuCl₄ solution.
-
The solution will change color from yellow to deep red, indicating the formation of GNPs.
-
Continue boiling and stirring for 15-30 minutes, then allow the solution to cool to room temperature.
-
-
Functionalization of this compound:
-
React this compound with a thiol-modified linker (e.g., OPSS-PEG-SVA) in a suitable buffer (e.g., PBS pH 7.4) to introduce a thiol group onto the this compound molecule.
-
Purify the thiol-modified this compound using dialysis or size-exclusion chromatography to remove excess linker.
-
-
Conjugation of Thiol-Crotamine to GNPs:
-
Add the purified thiol-modified this compound to the GNP solution. The thiol groups will form a dative bond with the gold surface.
-
Incubate the mixture for several hours at room temperature with gentle stirring.
-
To stabilize the conjugate and remove weakly bound this compound, a "salt-aging" process can be employed by gradually increasing the salt concentration of the solution.[6]
-
-
Purification and Characterization:
-
Centrifuge the solution to pellet the this compound-GNP conjugates.
-
Remove the supernatant and resuspend the pellet in a suitable storage buffer (e.g., PBS).
-
Characterize the conjugates for size, zeta potential, and morphology.
-
Protocol 3: Formulation of this compound-Coated Silica Nanoparticles (SiNPs)
This protocol provides a general method for coating silica nanoparticles with this compound.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
This compound
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Synthesis of Silica Nanoparticles (Stöber method):
-
In a mixture of ethanol and deionized water, add ammonium hydroxide as a catalyst.
-
While stirring vigorously, add TEOS to the solution.
-
Continue stirring for several hours to allow for the formation of silica nanoparticles.[5]
-
The size of the nanoparticles can be controlled by adjusting the concentrations of the reactants.
-
-
Coating SiNPs with this compound:
-
Wash the synthesized SiNPs several times with ethanol and then with PBS to remove unreacted reagents.
-
Resuspend the SiNPs in PBS.
-
Add this compound solution to the SiNP suspension. The positively charged this compound will electrostatically interact with the negatively charged surface of the silica nanoparticles.
-
Incubate the mixture for a few hours at room temperature with gentle mixing to allow for the formation of a stable this compound coating.
-
-
Purification and Characterization:
-
Centrifuge the solution to pellet the this compound-SiNP conjugates.
-
Wash the pellet with PBS to remove any unbound this compound.
-
Resuspend the final this compound-SiNP conjugates in the desired buffer for your experiments.
-
Characterize the conjugates for size, zeta potential, and successful this compound coating.
-
Visualizations
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and characterization of this compound-functionalized gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crotoxin-Loaded Silica Nanoparticles: A Nanovenom Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytodiagnostics.com [cytodiagnostics.com]
Technical Support Center: Crotamine In Vivo Applications
Welcome to the technical support center for researchers utilizing Crotamine in vivo. This resource provides essential guidance on minimizing the off-target effects of this potent cell-penetrating peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions.
Issue 1: Excessive Myotoxicity or Animal Distress Observed (e.g., hind-limb paralysis)
-
Question: My animal subjects are exhibiting significant muscle necrosis and/or spastic hind-limb paralysis shortly after this compound administration. What is causing this, and how can I prevent it?
-
Answer:
-
Potential Cause: this compound is a known myotoxin that can promote necrosis of muscle cells.[1][2] This effect is thought to be mediated by its interaction with voltage-gated sodium and potassium ion channels in skeletal muscle, leading to membrane depolarization and paralysis.[3][4] High local concentrations or rapid systemic distribution can exacerbate this toxicity.
-
Troubleshooting Steps:
-
Dose Optimization: The most critical factor is the administered dose. High doses can lead to severe myotoxicity. It is recommended to perform a dose-response study to identify the minimum effective dose for your desired on-target effect. For example, anti-tumor effects in mice have been observed with doses as low as 1 µ g/day administered subcutaneously, which was well-tolerated.[5]
-
Route of Administration: The delivery route significantly impacts biodistribution and local concentration. Intraperitoneal or subcutaneous injections can lead to different toxicity profiles.[1][6] Consider alternative routes, such as oral administration, which has shown anti-tumor efficacy without apparent toxicity in animal models.[7]
-
Slow-Release Formulation: To avoid a rapid spike in systemic this compound concentration, consider using a slow-release delivery system. Encapsulating this compound in nanoparticles, such as silica-based carriers, can provide sustained release, decrease the required dose, and reduce adverse effects.[8][9]
-
-
Issue 2: Detection of a Systemic Inflammatory Response
-
Question: I am observing elevated levels of systemic inflammatory markers (e.g., TNF-α, CRP) in my animal models after this compound treatment. Is this expected, and how can it be mitigated?
-
Answer:
-
Potential Cause: Yes, this compound can induce both local and systemic acute inflammatory responses.[10] Studies involving intradermal injection in rats have shown that this compound can increase serum levels of pro-inflammatory markers like TNF-α and C-reactive protein (CRP), as well as nitric oxide (NO), in a dose-dependent manner.[11] This response limits the therapeutic use of this compound in its native form.[10][11]
-
Troubleshooting Steps:
-
Monitor Inflammatory Markers: Routinely monitor serum levels of key inflammatory cytokines and markers to quantify the inflammatory response to your this compound protocol.
-
Implement a Slow-Release Strategy: As with myotoxicity, a nanoparticle-based delivery system can dampen the acute inflammatory response by preventing a sudden high concentration of this compound in circulation.[9]
-
Dose Adjustment: Reduce the administered dose to the lowest level that maintains on-target efficacy. The inflammatory response is often dose-dependent.[11]
-
-
Issue 3: Poor On-Target Efficacy (e.g., Low Accumulation in Tumors)
-
Question: My experiments are showing poor efficacy, and I suspect insufficient this compound is reaching the target tissue (e.g., a subcutaneous tumor). How can I verify and improve targeted delivery?
-
Answer:
-
Potential Cause: Inefficient delivery, rapid clearance, or degradation of this compound can lead to suboptimal concentrations at the target site. This compound's efficacy relies on its ability to selectively penetrate actively proliferating cells.[1][6] If target cells have a low proliferation rate, uptake may be limited.
-
Troubleshooting Steps:
-
Verify Biodistribution: Use fluorescently-labeled this compound to track its localization in real-time. A noninvasive optical imaging procedure can confirm whether this compound is accumulating in the target tumor tissue versus off-target organs.[6][12]
-
Utilize Nanocarriers: Formulating this compound with nanocarriers, such as gold or silica (B1680970) nanoparticles, can enhance its stability in circulation and improve its accumulation at the target site.[8][9]
-
Confirm Target Cell Proliferation: Ensure your cellular target is appropriate. This compound shows high specificity for actively proliferating cells.[13] Use a proliferation assay (e.g., 5-BrdU) to confirm the status of your target cells in vivo.[6][13]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's on-target cytotoxic effect?
A1: this compound is a cell-penetrating peptide (CPP) that demonstrates a high specificity for actively proliferating cells, such as cancer cells.[1][6] Its on-target mechanism involves several steps:
-
Cell Surface Binding: this compound's positive charge interacts with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.
-
Internalization: The this compound-HSPG complex is internalized via clathrin-mediated endocytosis.[1][14]
-
Lysosomal Accumulation & Permeabilization: this compound accumulates in lysosomes. At cytotoxic concentrations, it disrupts the lysosomal membrane, causing the leakage of enzymes like cysteine cathepsins into the cytosol.[6][15]
-
Induction of Cell Death: This lysosomal disruption, combined with a rapid increase in intracellular calcium and loss of mitochondrial membrane potential, triggers a lethal calcium-dependent pathway, leading to tumor cell death.[6][12]
Q2: What are the principal off-target effects of this compound observed in vivo?
A2: The primary off-target effects are related to its inherent toxicity and biodistribution:
-
Neurotoxicity: Induces a characteristic spastic hind-limb paralysis in mice.[4][16]
-
Systemic Inflammation: Can trigger an acute inflammatory response, characterized by the release of inflammatory mediators.[10][11]
-
Broad Biodistribution: While it targets proliferating cells, this compound can also accumulate in various tissues, including the liver, kidneys, bone marrow, and spleen.[1][11][13]
Q3: How can this compound's systemic toxicity be reduced while maintaining its therapeutic effect?
A3: Several strategies can be employed to improve the therapeutic index of this compound:
-
Nanoparticle-Based Delivery: Combining this compound with silica nanoparticles has been shown to enable slow delivery. This allows for the use of lower doses to achieve the same therapeutic benefit but with fewer adverse effects.[8][9]
-
Alternative Administration Routes: Oral administration has been demonstrated to be effective in inhibiting tumor growth in animal models, seemingly bypassing the toxicity associated with parenteral routes.[7][8]
-
Structural Modification: While more advanced, creating minimized synthetic versions of this compound (e.g., cytosol-localizing peptides or nucleolar targeting peptides) may retain cell-penetrating capabilities while reducing toxicity.[9]
Q4: What is the role of ion channels in this compound's on-target and off-target effects?
A4: Ion channels are key molecular targets for this compound, contributing significantly to its off-target effects.
-
Potassium Channels: this compound is a known blocker of several voltage-gated potassium (Kv) channels, including Kv1.1, Kv1.2, and Kv1.3, with an IC50 for Kv1.3 around 300 nM.[6][17] The blockage of these channels may contribute to its anticancer effects, but this mechanism requires further study.[1]
-
Sodium Channels: this compound's myotoxic and paralytic effects have been linked to its action on voltage-gated sodium channels in skeletal muscle.[4] However, some studies have reported that this compound does not significantly alter the characteristics of several human sodium channel isoforms (Nav1.1-Nav1.6), suggesting they may not be its primary target and that the precise mechanism remains under investigation.[18]
Data Presentation
Table 1: Summary of this compound Dosing and Effects In Vivo
| Dose | Administration Route | Animal Model | Observed Effect | Potential Off-Target Effects | Reference(s) |
| 1 µ g/day | Subcutaneous | C57Bl/6J Mice (Melanoma) | Delayed tumor implantation, inhibited tumor growth, prolonged lifespan. | Well-tolerated at this dose. | [5] |
| 133.4 µg/kg | Intraperitoneal (i.p.) | Swiss Mice | Potent analgesic effect (~30-fold more potent than morphine). | Not specified, but represents ~0.4% of LD50. | [6] |
| 2.5 mg/kg | Intraperitoneal (i.p.) | Mice | Hind-limb paralysis, necrosis of muscle cells. | Myotoxicity, neurotoxicity. | [1] |
| 200 - 800 µg | Intradermal | Wistar Rats | Local and systemic acute inflammatory response. | Inflammation, increased NO and CRP levels. | [10][11] |
| 15 µ g/mouse | Intravenous (i.v.) | Mice | Intense and immediate hind-limb paralysis. | Neurotoxicity. | [16] |
Table 2: this compound-Induced Systemic Inflammatory Markers in Rats (Intradermal Injection)
| Marker | This compound Dose | Observation Time | Result | Reference(s) |
| TNF-α | 400 µg | Day 1 | Increase to 1095.4 pg/mL | [11] |
| IL-10 | 400 µg | Day 1 | Increase to 122.2 pg/mL | [11] |
| Nitric Oxide (NO) | 800 µg | Day 1-7 | Sustained increase; serum levels up to 64.7 µM | [10] |
| C-Reactive Protein (CRP) | 200-800 µg | Day 3 | Progressive increase up to 45.8 mg/mL | [11][19] |
| Thiobarbituric Acid Reactive Substances (TBARS) | 200-800 µg | Day 1-7 | Gradual increase from 1.0 to 1.8 µM/mL | [11] |
| Sulfhydryl (SH) Groups | 200-800 µg | Day 1-7 | Gradual decrease from 124.7 to 19.5 µM/mL | [11] |
Experimental Protocols
Protocol 1: Real-Time In Vivo Imaging of this compound Biodistribution
Objective: To non-invasively monitor the accumulation of this compound in target (e.g., tumor) and off-target tissues in real-time.
Materials:
-
Fluorescently-labeled this compound (e.g., Cy3-Crotamine or other suitable near-infrared dye conjugate).
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous tumors).
-
Non-invasive optical imaging system.
-
Anesthesia (e.g., isoflurane).
-
Sterile saline or appropriate vehicle for injection.
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the imaging session.
-
Baseline Imaging: Place the anesthetized animal in the imaging chamber and acquire a baseline whole-body fluorescence image before injecting the labeled this compound.
-
This compound Administration: Inject the fluorescently-labeled this compound intraperitoneally or intravenously at the desired dose.[6]
-
Real-Time Monitoring: Immediately begin acquiring a time-lapse series of whole-body fluorescence images at regular intervals (e.g., every 5-10 minutes for the first hour, then hourly for several hours).
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and major off-target organs (e.g., liver, kidneys, muscle).
-
Quantify the fluorescence intensity within each ROI over time to generate accumulation kinetics curves.
-
Compare the signal intensity in the tumor to that in off-target tissues to determine targeting specificity.[12]
-
Protocol 2: Preparation of this compound-Loaded Silica Nanoparticles for Slow Release
Objective: To formulate this compound within silica nanoparticles to achieve a slow-release profile, potentially reducing systemic toxicity.
Materials:
-
Purified this compound.
-
Silica nanoparticles (select a size and surface chemistry suitable for drug loading and in vivo use).
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Incubation/mixing equipment (e.g., rotator or shaker).
-
Centrifugation equipment for nanoparticle separation.
-
Protein quantification assay (e.g., BCA or Bradford).
Methodology:
-
This compound Solution Preparation: Dissolve a known quantity of purified this compound in PBS to create a stock solution.
-
Nanoparticle Incubation: Mix the this compound solution with a suspension of silica nanoparticles. The ratio of this compound to nanoparticles should be optimized based on loading efficiency experiments.
-
Loading: Incubate the mixture for a defined period (e.g., 1-4 hours) at room temperature with gentle agitation to facilitate the adsorption or encapsulation of this compound. The high positive charge of this compound will facilitate binding to negatively charged silica surfaces.
-
Separation: Centrifuge the mixture to pellet the this compound-loaded nanoparticles. Carefully collect the supernatant.
-
Quantify Loading Efficiency: Measure the protein concentration in the supernatant using a BCA assay. The amount of loaded this compound is calculated by subtracting the amount of this compound in the supernatant from the initial total amount.
-
Loading Efficiency (%) = [(Total this compound - Unbound this compound) / Total this compound] x 100
-
-
Washing and Resuspension: Wash the nanoparticle pellet with fresh PBS to remove any loosely bound this compound. Centrifuge again and discard the supernatant. Resuspend the final this compound-loaded nanoparticles in a sterile vehicle suitable for in vivo administration.
-
Characterization (Recommended): Characterize the resulting nanoparticles for size, zeta potential, and morphology to ensure they are suitable for injection. Perform an in vitro release study to confirm the slow-release kinetics before proceeding to in vivo experiments.[8][9]
Visualizations
Signaling Pathways and Workflows
Caption: this compound's on-target cytotoxic signaling pathway in actively proliferating cells.
Caption: Experimental workflow for developing a this compound protocol with minimal off-target effects.
Caption: Logical relationship between this compound's properties, effects, and mitigation strategies.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New view on this compound, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. This compound Cell-Penetrating Nanocarriers: Cancer-Targeting and Potential Biotechnological and/or Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Intradermal Application of this compound Induces Inflammatory and Immunological Changes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - SB PEPTIDE [sb-peptide.com]
- 18. This compound inhibits preferentially fast-twitching muscles but is inactive on sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intradermal Application of this compound Induces Inflammatory and Immunological Changes In Vivo [ouci.dntb.gov.ua]
Technical Support Center: Enhancing the Endosomal Escape of Crotamine
Welcome to the technical support center for strategies to enhance the endosomal escape of Crotamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake, and why is endosomal escape a critical challenge?
A1: this compound, a cell-penetrating peptide (CPP) from rattlesnake venom, primarily enters cells through endocytosis.[1][2][3] Specifically, it has been shown to utilize the clathrin-dependent endocytosis pathway.[3] Following internalization, this compound accumulates in endosomes and is trafficked to lysosomes.[3] If this compound and its cargo remain trapped within these vesicles, they are likely to be degraded by lysosomal enzymes, preventing them from reaching their intended cytosolic or nuclear targets. Therefore, efficient endosomal escape is crucial for the successful intracellular delivery of this compound and its associated cargo.
Q2: I am observing a punctate fluorescence pattern after treating cells with fluorescently-labeled this compound. What does this indicate?
A2: A punctate fluorescence pattern is characteristic of endosomal entrapment.[1] This observation suggests that the fluorescently-labeled this compound has been internalized by the cells via endocytosis but remains sequestered within endosomes or lysosomes. Diffuse cytosolic fluorescence would indicate successful endosomal escape.
Q3: How can I confirm that the uptake of this compound in my cell line is endocytosis-dependent?
A3: You can perform a simple experiment using an inhibitor of endosomal acidification, such as chloroquine (B1663885). Chloroquine disrupts the endosomal pathway by interfering with the acidification of the endosome.[3] A significant reduction in this compound uptake in the presence of chloroquine would confirm that the internalization is endocytosis-dependent. For example, one study reported a 92.3% decrease in this compound penetration in the presence of chloroquine.[3][4]
Q4: What are the general strategies to enhance the endosomal escape of this compound?
A4: Several strategies, broadly applicable to CPPs, can be employed to enhance the endosomal escape of this compound:
-
Co-administration with endosomolytic agents: Peptides that disrupt endosomal membranes at acidic pH, such as pH-dependent membrane active peptides (PMAPs) like GALA and HA2, can be used.[1][5][6]
-
Nanoparticle formulation: Encapsulating or conjugating this compound to nanoparticles (e.g., gold, silica, or pH-sensitive polymers) can facilitate endosomal escape through various mechanisms, including the "proton sponge effect" or membrane destabilization.[7][8][9]
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.[1][5]
-
Creation of multivalent this compound: Presenting multiple copies of this compound on a scaffold can increase its local concentration at the endosomal membrane, potentially enhancing its disruptive activity.[1][5]
Troubleshooting Guides
Problem 1: Low efficiency of this compound-mediated cargo delivery to the cytosol.
Possible Cause: Inefficient endosomal escape of the this compound-cargo conjugate.
Troubleshooting Steps:
-
Confirm Endosomal Entrapment: Use fluorescence microscopy to visualize the intracellular localization of a fluorescently labeled this compound-cargo. A punctate pattern confirms endosomal sequestration.
-
Implement an Enhancement Strategy:
-
Co-treatment with an Endosomolytic Peptide: Co-incubate your cells with the this compound-cargo complex and a fusogenic peptide like GALA or the influenza-derived HA2 peptide.
-
Formulate into Nanoparticles: Prepare this compound-cargo loaded nanoparticles. pH-sensitive polymeric nanoparticles are a good starting point as they are designed to destabilize in the acidic endosomal environment.
-
-
Quantify the Improvement: Utilize a quantitative assay (see Experimental Protocols section) to measure the increase in cytosolic delivery after implementing the enhancement strategy.
Problem 2: High cytotoxicity observed after applying an endosomal escape enhancement strategy.
Possible Cause: The endosomolytic agent or nanoparticle formulation exhibits inherent toxicity at the concentration used.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with the enhancement agent alone to determine its toxic concentration range.
-
Optimize Concentration: Reduce the concentration of the endosomolytic agent or nanoparticle formulation to a non-toxic level. It is a trade-off between efficacy and toxicity.
-
Explore Alternative Agents: Test different endosomolytic peptides or nanoparticle compositions that are reported to have lower cytotoxicity.
-
Control Incubation Time: Shorten the incubation time of the cells with the delivery system to minimize toxicity.
Data Presentation
Table 1: Quantitative Data on the Inhibition of this compound Uptake
| Inhibitor | Mechanism of Action | Cell Line | This compound Penetration Inhibition (%) | Reference |
| Chloroquine | Disrupts endosomal acidification | Not specified | 92.3 | [3][4] |
| Chlorpromazine | Inhibits clathrin-mediated endocytosis | Not specified | 65 | [3] |
Note: This data demonstrates the dependence of this compound uptake on endocytosis and endosomal acidification, providing a baseline for the importance of endosomal escape. Comparative quantitative data for different enhancement strategies for this compound is currently limited in the literature. Researchers are encouraged to perform side-by-side comparisons of different strategies using the quantitative assays described below.
Experimental Protocols
Protocol 1: Chloroquine Inhibition Assay to Confirm Endocytic Uptake of this compound
Objective: To determine the extent to which this compound uptake is dependent on endosomal acidification.
Materials:
-
Fluorescently labeled this compound (e.g., Cy3-Crotamine)
-
Cell culture medium
-
Chloroquine diphosphate (B83284) salt solution (stock solution in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Seeding: Seed cells in a suitable format for analysis (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Pre-treatment with Chloroquine: Pre-incubate the cells with a non-toxic concentration of chloroquine (typically 50-100 µM) in cell culture medium for 1-2 hours at 37°C. Include a control group of cells incubated with medium only.
-
This compound Incubation: Add the fluorescently labeled this compound to the cells at the desired concentration and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular this compound.
-
Analysis:
-
Fluorescence Microscopy: Acquire images and quantify the intracellular fluorescence intensity.
-
Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity.
-
-
Data Interpretation: Compare the fluorescence intensity of the chloroquine-treated cells to the control cells. A significant decrease in fluorescence in the treated group indicates that this compound uptake is dependent on endosomal acidification.
Protocol 2: Split-Green Fluorescent Protein (GFP) Complementation Assay for Quantifying Endosomal Escape
Objective: To quantitatively measure the cytosolic delivery of this compound. This protocol is a generalized approach for CPPs and would need to be adapted for this compound.
Principle: The assay relies on the reconstitution of a functional GFP molecule from two separate, non-fluorescent fragments. One fragment (GFP1-10) is expressed in the cytosol of the host cells. The other, smaller fragment (GFP11), is conjugated to this compound. Only when the this compound-GFP11 conjugate escapes the endosome and enters the cytosol can it bind to GFP1-10, leading to the emission of green fluorescence, which can be quantified.[10][11][12][13][14]
Materials:
-
A cell line stably expressing the GFP1-10 fragment.
-
This compound conjugated to the GFP11 peptide (this compound-GFP11).
-
Cell culture medium.
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the GFP1-10 expressing cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of the this compound-GFP11 conjugate. Include appropriate controls (e.g., untreated cells, cells treated with GFP11 peptide alone).
-
Incubation: Incubate the cells for a suitable period (e.g., 4-24 hours) to allow for uptake and endosomal escape.
-
Analysis:
-
Flow Cytometry: Harvest the cells and measure the percentage of GFP-positive cells and the mean fluorescence intensity.
-
Fluorescence Plate Reader: Measure the fluorescence intensity directly from the 96-well plate.
-
-
Data Interpretation: The intensity of the GFP signal is directly proportional to the amount of this compound that has escaped into the cytosol. This allows for a quantitative comparison of different delivery conditions or enhancement strategies.
Mandatory Visualizations
Caption: Strategies to enhance the endosomal escape of this compound.
Caption: Workflow for the Split-GFP endosomal escape assay.
References
- 1. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unifesp.br [repositorio.unifesp.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Cell-Penetrating Nanocarriers: Cancer-Targeting and Potential Biotechnological and/or Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticle-Mediated Drug Delivery Systems for Precision Targeting in Oncology [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Split GFP complementation assay for quantitative measurement of tau aggregation in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
"dealing with the tight complexation of Crotamine and plasmid DNA"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tight complexation of crotamine and plasmid DNA (pDNA).
Frequently Asked Questions (FAQs)
Q1: Why is the complexation between this compound and plasmid DNA so strong?
A1: this compound is a highly cationic polypeptide, meaning it carries a strong positive charge. Plasmid DNA has a negatively charged phosphate (B84403) backbone. The primary driving force for their interaction is strong electrostatic attraction between the positively charged amino acid residues of this compound and the negatively charged phosphate groups of the DNA.[1] This results in the formation of stable, condensed nanoparticles.[2]
Q2: What is the optimal ratio for forming stable this compound-pDNA complexes?
A2: The optimal mass ratio of DNA to this compound for achieving stable complexation typically ranges from 1:10 to 1:40.[3][4] At these ratios, this compound can efficiently condense the plasmid DNA, leading to the formation of nanoparticles and retarding their mobility in an agarose (B213101) gel.[5] It is crucial to determine the optimal ratio empirically for your specific plasmid and experimental conditions.
Q3: How does the tight binding of this compound to pDNA affect transfection efficiency?
A3: The tight complexation is a double-edged sword. While it effectively protects the plasmid DNA from enzymatic degradation by nucleases, it can also hinder the release of the DNA within the cytoplasm or nucleus.[5][6] If the complex is too stable, the transcriptional machinery cannot access the DNA, leading to low or no gene expression.[5][7]
Q4: Can the stability of the this compound-pDNA complex be modulated?
A4: Yes, the stability can be influenced by several factors. The ionic strength of the solution is a key modulator. Increasing the salt concentration (e.g., NaCl) can weaken the electrostatic interactions, potentially leading to the dissociation of the complex or reduced aggregation.[8][9] The ratio of this compound to pDNA also significantly impacts stability, with higher ratios generally leading to more stable and compact complexes.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no gene expression after transfection with this compound-pDNA complexes. | The this compound-pDNA complex is too stable, preventing the release of the plasmid for transcription.[5][7] | 1. Optimize the DNA:this compound Ratio: Systematically vary the mass ratio of DNA to this compound to find a balance between DNA protection and release. Start with ratios from 1:5 to 1:50. 2. Increase Ionic Strength During Complex Formation: Form the complexes in a buffer with a slightly higher salt concentration (e.g., 50-100 mM NaCl) to slightly weaken the interaction.[8] 3. Consider Modified this compound: Investigate the use of disulfide-less this compound, which may form complexes that are strong enough for cellular uptake but weak enough for intracellular DNA release.[6] |
| Formation of large aggregates or precipitates upon complex formation. | The concentration of this compound and/or pDNA is too high, or the ionic strength of the buffer is too low, leading to extensive aggregation.[8][9] | 1. Decrease Component Concentrations: Reduce the final concentration of both this compound and pDNA during complex formation. 2. Adjust Buffer Conditions: Increase the ionic strength of the formation buffer (e.g., by adding NaCl) to reduce aggregation.[8] 3. Vortexing: Ensure gentle but thorough mixing immediately after combining this compound and pDNA. |
| Inconsistent results between experiments. | Variability in complex formation protocol, including incubation time, temperature, or pipetting techniques. | 1. Standardize Protocol: Use a consistent protocol for complex formation, including fixed incubation times (e.g., 15-30 minutes at room temperature) and temperatures.[4][5] 2. Automated Pipetting: If possible, use automated pipetting to ensure consistent and rapid addition of components. 3. Fresh Preparations: Prepare fresh this compound and pDNA solutions for each experiment to avoid degradation. |
| Difficulty in characterizing the complexes (e.g., DLS, TEM). | The complexes are highly aggregated or polydisperse. | 1. Optimize Formation for Characterization: Use lower concentrations of reactants and optimize the ionic strength to form smaller, more uniform nanoparticles suitable for analysis. 2. Filtration: Consider passing the complex solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large aggregates before characterization, although this may alter the concentration. |
Quantitative Data Summary
Table 1: this compound-pDNA Complexation Parameters
| Parameter | Value | Experimental Condition | Reference |
| Optimal DNA:this compound Mass Ratio | 1:10 to 1:40 | For efficient complex formation | [3][4] |
| Complex Formation Time | ~20 seconds to 10 minutes | To reach maximum complexation | [3][4] |
| Binding Site Size | ~5 nucleotide residues per this compound molecule | For single or double-stranded DNA | [8][9] |
| Ionic Interactions | Maximum of ~3 ionic interactions per this compound molecule | Deduced from salt dependence of affinity | [8][9] |
Table 2: Stability of this compound-pDNA Complexes
| Condition | Stability | Incubation Time | Reference |
| Proteinase K Digestion | Resistant | Up to 12 hours | |
| Trypsin Digestion | >73% intact | 60 minutes | |
| Trypsin Digestion | 55% intact | 180 minutes | |
| Storage at 4°C | Stable | Up to 15 days | [3][4] |
| Storage at -20°C | Stable | Up to 2 months | [3][4] |
Experimental Protocols
1. Protocol for this compound-pDNA Complex Formation
This protocol is a general guideline and should be optimized for your specific application.
-
Materials:
-
Purified this compound
-
Plasmid DNA (e.g., pEGFP-N1)
-
Nuclease-free water or low ionic strength buffer (e.g., 150 mM NaCl)[5]
-
-
Procedure:
-
Dilute the plasmid DNA to the desired concentration in nuclease-free water or buffer.
-
Dilute the this compound stock solution to the desired concentration in the same diluent.
-
To prepare the complex, add the this compound solution to the plasmid DNA solution at the desired mass ratio (e.g., 1:10 DNA:this compound).
-
Mix immediately by gentle vortexing or pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.[5] The complexes are now ready for characterization or transfection experiments.
-
2. Protocol for Agarose Gel Mobility Shift Assay
This assay is used to confirm the formation of this compound-pDNA complexes.
-
Materials:
-
This compound-pDNA complexes (prepared as above)
-
Naked plasmid DNA (control)
-
1% (w/v) agarose gel in 1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
6x DNA loading dye
-
Gel electrophoresis system
-
-
Procedure:
-
Prepare a 1% agarose gel.
-
To a set amount of the prepared this compound-pDNA complex, add 6x DNA loading dye. Do the same for the naked pDNA control.
-
Load the samples into the wells of the agarose gel.
-
Run the gel at an appropriate voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV illumination. Successful complexation is indicated by the retention of the DNA in the loading well (no migration), while the naked pDNA will show distinct bands corresponding to its different conformations (supercoiled, circular, linear).[5]
-
Visualizations
Caption: Workflow for the formation, characterization, and application of this compound-pDNA complexes.
Caption: Troubleshooting logic for low gene expression with this compound-pDNA complexes.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Cell-Penetrating Nanocarriers: Cancer-Targeting and Potential Biotechnological and/or Medical Applications. | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a cell-penetrating peptide, is able to translocate parthenogenetic and in vitro fertilized bovine embryos but does not improve exogenous DNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Synthetic Crotamine Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of synthetic Crotamine peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of synthetic this compound that influence its solubility?
A1: Synthetic this compound is a 42-amino acid polypeptide with several features that significantly impact its solubility. It is a highly basic peptide, with an isoelectric point (pI) of 10.3, containing nine lysine (B10760008) and two arginine residues, which give it a strong positive charge at neutral pH.[1][2][3][4] The peptide also contains six cysteine residues that form three disulfide bridges, crucial for its proper folding and stability.[1][2] While native this compound is reported to be highly soluble in water and physiological solutions[5], synthetic versions can be prone to aggregation and improper folding, leading to solubility issues.[6] The presence of distinct cationic and hydrophobic regions on its surface can also contribute to its "sticky" nature and potential for self-association.[2]
Q2: What is the first step I should take when trying to dissolve a new lyophilized synthetic this compound peptide?
A2: Before dissolving the entire sample, it is highly recommended to perform a solubility test with a small aliquot (e.g., 1 mg).[7][8] This prevents the potential loss of valuable peptide if the chosen solvent is not optimal. Always centrifuge the vial briefly to collect all the lyophilized powder at the bottom before opening.[8] Allow the vial to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[9][10]
Q3: My synthetic this compound peptide won't dissolve in water. What should I do?
A3: If your synthetic this compound does not dissolve in sterile, distilled water, do not discard the sample. Due to its highly basic nature, adjusting the pH can significantly improve solubility. Try adding a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.[11][12][13] This will protonate the acidic residues and increase the peptide's net positive charge, enhancing its interaction with the aqueous solvent.
Q4: When should I consider using an organic solvent for my synthetic this compound peptide?
A4: While this compound is generally hydrophilic due to its high number of basic residues, solubility issues with synthetic versions can arise from aggregation.[6][14] If adjusting the pH does not work, you can try using a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to first dissolve the peptide.[8][11] After the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice dropwise while vortexing to reach the desired final concentration. Be mindful that DMSO can oxidize cysteine and methionine residues, so for this compound, which contains cysteines, DMF might be a safer alternative if oxidation is a concern.[7]
Q5: How should I store my synthetic this compound peptide once it is in solution?
A5: Peptides in solution are much less stable than in their lyophilized form.[15][16] For short-term storage (up to a week), solutions can be kept at 4°C. For long-term storage, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[15][16] Since this compound contains cysteine residues, using oxygen-free buffers for dissolution and storage can help prevent oxidation.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide won't dissolve in water. | The net charge of the peptide at neutral pH might not be optimal for solubility. Synthetic peptides can have different folding than native peptides. | Add a small amount of 10-30% acetic acid solution dropwise to lower the pH and increase the net positive charge.[11][12] |
| The solution is cloudy or has visible particulates. | The peptide is suspended, not dissolved, likely due to aggregation. | Use sonication (3 cycles of 10 seconds, on ice) to help break up aggregates.[8] Gentle warming (<40°C) can also aid dissolution.[12] If these methods fail, consider re-lyophilizing and starting with a different solvent system.[7] |
| Peptide precipitates after adding aqueous buffer to an organic solvent stock. | The peptide is crashing out of solution due to a rapid change in solvent polarity. | Add the aqueous buffer very slowly (dropwise) to the peptide-organic solvent mixture while continuously vortexing or stirring. This ensures a gradual transition in polarity. |
| Peptide forms a gel. | High concentration and strong intermolecular hydrogen bonding are leading to gelation. | Try dissolving the peptide at a lower concentration. Adding chaotropic agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can disrupt hydrogen bonds and break up gels.[12] Note that these agents will denature the peptide. |
Experimental Protocols
Protocol 1: General Solubilization of Synthetic this compound
-
Preparation : Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator.[10] Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
-
Initial Dissolution : Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution. Vortex briefly.
-
pH Adjustment (if necessary) : If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.[11][12]
-
Sonication (if necessary) : If particulates remain, sonicate the vial in a water bath for short bursts (e.g., 3 x 10 seconds), keeping the sample on ice between sonications to prevent heating.[8]
-
Dilution : Once the peptide is dissolved, slowly add the desired aqueous buffer to reach the final concentration.
-
Sterilization : If required for cell culture experiments, filter the final solution through a 0.22 µm sterile filter.
-
Storage : Aliquot the solution into single-use tubes and store at -20°C or -80°C.[15][16]
Protocol 2: Solubilization using an Organic Co-solvent
-
Preparation : Follow step 1 from Protocol 1.
-
Initial Dissolution : Add a minimal amount of a suitable organic solvent (e.g., DMF or DMSO) to the lyophilized peptide.[8][11] Vortex until the peptide is completely dissolved.
-
Dilution : Slowly add your desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while continuously vortexing. This gradual addition is critical to prevent precipitation.
-
Final Concentration : Continue adding the aqueous buffer until the desired final concentration is reached. Ensure the final concentration of the organic solvent is compatible with your downstream experiments (typically <1% for cell-based assays).[11]
-
Storage : Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: A workflow for solubilizing synthetic this compound peptides.
Caption: The cell penetration pathway of this compound.
References
- 1. This compound is a cell-penetrating peptide [biosyn.com]
- 2. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble prokaryotic expression and purification of this compound using an N-terminal maltose-binding protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. medium.com [medium.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. biorbyt.com [biorbyt.com]
- 13. genscript.com [genscript.com]
- 14. peptide.com [peptide.com]
- 15. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 16. genscript.com [genscript.com]
Technical Support Center: Mitigating the Inflammatory Response to Crotamine Administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Crotamine administration and its associated inflammatory response.
Frequently Asked Questions (FAQs)
Q1: What is the typical inflammatory response observed after this compound administration?
A1: this compound administration can induce a dual inflammatory response. At certain doses, it exhibits pro-inflammatory effects characterized by the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and an increase in inflammatory markers like C-reactive protein (CRP). This can also be accompanied by neutrophil and macrophage infiltration, as indicated by increased Myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase (NAG) activity, respectively. Conversely, at different dosages or in different experimental models, this compound has demonstrated anti-inflammatory properties, including the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) and a reduction in leukocyte migration.[1][2]
Q2: What are the key signaling pathways involved in this compound-induced inflammation?
A2: In macrophages, this compound has been shown to induce the production of nitric oxide (NO) and TNF-α through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound treatment can lead to the phosphorylation of p38 and the phosphorylation and subsequent degradation of IκB-α, which allows for the translocation of the p65 subunit of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.
Q3: Are there any known strategies to mitigate the pro-inflammatory effects of this compound?
A3: Currently, there is limited research on specific agents used to directly counteract this compound-induced inflammation. However, studies have compared the anti-inflammatory effects of this compound to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In a formalin-induced paw edema model, recombinant this compound demonstrated a dose-dependent reduction in paw swelling and serum TNF-α levels, with an efficacy comparable to that of indomethacin. This suggests that NSAIDs could potentially be used to mitigate the inflammatory response to this compound, although co-administration studies are needed for confirmation.
Q4: How does the route of administration affect the inflammatory response to this compound?
A4: The route of administration significantly influences the observed effects. Intradermal injection has been shown to induce local and systemic acute inflammatory responses, including increased CRP, TNF-α, and markers of oxidative stress.[1] In contrast, oral administration in some models has been associated with anti-inflammatory and antinociceptive effects at non-toxic doses, suggesting that the bioavailability and systemic distribution of this compound are key factors in its inflammatory profile.[3]
Q5: What are some common issues encountered when working with this compound in vivo?
A5: Researchers may encounter variability in the inflammatory response to this compound. This can be attributed to several factors, including the purity of the this compound preparation (native vs. recombinant), the animal species and strain used, and the specific experimental model of inflammation. The concentration of this compound in the venom of Crotalus durissus snakes can also vary depending on the geographical origin of the snake, which can lead to inconsistencies when using native this compound.[4] Furthermore, the dual pro- and anti-inflammatory nature of this compound can lead to complex and sometimes unexpected results depending on the dose and timing of measurements.
Troubleshooting Guides
Issue 1: High Variability in Inflammatory Marker Levels Between Animals
-
Possible Cause: Inconsistent administration of this compound or the inflammatory-inducing agent (e.g., formalin, carrageenan).
-
Troubleshooting Steps:
-
Ensure precise and consistent injection volumes and locations for all animals.
-
Use standardized procedures for preparing and handling this compound solutions to avoid degradation or aggregation.
-
Consider using anesthesia for injections in models like the formalin test to minimize animal stress and ensure consistent administration.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
Issue 2: Unexpected Lack of Inflammatory Response
-
Possible Cause 1: this compound degradation.
-
Troubleshooting Steps:
-
Verify the integrity of the this compound sample using techniques like SDS-PAGE or mass spectrometry.
-
Prepare fresh solutions of this compound for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect dosage or timing of measurement.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the optimal concentration of this compound for inducing an inflammatory response in your specific model.
-
Conduct a time-course experiment to identify the peak of the inflammatory response for the markers of interest.
-
Issue 3: Conflicting Results Between In Vitro and In Vivo Experiments
-
Possible Cause: Differences in bioavailability, metabolism, and cellular environment between cell culture and a whole organism.
-
Troubleshooting Steps:
-
Carefully consider the route of administration in your in vivo model and how it affects the concentration and distribution of this compound to the target tissue.
-
Measure pharmacokinetic parameters of this compound in your in vivo model if possible.
-
Acknowledge the limitations of in vitro models and use them as a guide for formulating hypotheses to be tested in vivo.
-
Data Presentation
Table 1: Effect of Recombinant this compound and Indomethacin on Formalin-Induced Paw Swelling in Mice
| Treatment Group | Dose | Paw Swelling (%) |
| Saline Control | - | 33.6 ± 3.2 |
| Indomethacin | 10 mg/kg (i.p.) | 19.7 ± 2.3 |
| Recombinant this compound | 0.13 mg/kg (i.p.) | 28.6 ± 2.9 |
| Recombinant this compound | 0.4 mg/kg (i.p.) | 19.9 ± 2.1 |
| Recombinant this compound | 1.2 mg/kg (i.p.) | 16.4 ± 2.1 |
Data adapted from a study on recombinant this compound's anti-inflammatory effects.[2]
Table 2: Effect of Recombinant this compound and Indomethacin on Serum TNF-α Levels in Formalin-Treated Mice
| Treatment Group | Dose | Serum TNF-α (pg/mL) |
| Saline Control | - | 142.4 ± 10.8 |
| Indomethacin | 10 mg/kg (i.p.) | 73.6 ± 9.7 |
| Recombinant this compound | 0.13 mg/kg (i.p.) | 134.3 ± 11.9 |
| Recombinant this compound | 0.4 mg/kg (i.p.) | 81.7 ± 7.6 |
| Recombinant this compound | 1.2 mg/kg (i.p.) | 77.8 ± 9.7 |
Data adapted from a study on recombinant this compound's anti-inflammatory effects.[2]
Experimental Protocols
1. Formalin-Induced Paw Edema in Mice
-
Objective: To induce a localized inflammatory response in the mouse paw to evaluate the anti-inflammatory effects of test compounds.
-
Materials:
-
Formalin solution (1-5% in saline)
-
This compound or other test compounds
-
Vehicle control (e.g., saline)
-
Calipers or plethysmometer
-
-
Procedure:
-
Habituate mice to the experimental setup to reduce stress.
-
Administer this compound, a control substance (like indomethacin), or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before formalin injection.
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the mouse's hind paw.
-
Measure the paw thickness or volume using calipers or a plethysmometer at baseline and at various time points after formalin injection (e.g., 1, 2, 3, 4, and 24 hours).
-
The inflammatory response is quantified as the change in paw volume or thickness compared to baseline.
-
2. Carrageenan-Induced Pleurisy in Mice
-
Objective: To induce an acute inflammatory response in the pleural cavity to assess the effects of test compounds on fluid exudation and leukocyte migration.
-
Materials:
-
λ-Carrageenan solution (1-2% in sterile saline)
-
This compound or other test compounds
-
Vehicle control (e.g., sterile saline)
-
Heparinized saline
-
Turk's solution
-
Hemocytometer
-
-
Procedure:
-
Anesthetize mice using an appropriate anesthetic.
-
Inject this compound, a control substance, or vehicle at a predetermined time before carrageenan administration.
-
Inject approximately 0.1 mL of carrageenan solution into the pleural cavity.
-
At a specific time point (e.g., 4 or 24 hours) after carrageenan injection, euthanize the animals.
-
Open the thoracic cavity and wash the pleural cavity with a known volume of heparinized saline.
-
Collect the pleural lavage fluid and measure the total volume of the exudate.
-
Determine the total leukocyte count in the lavage fluid using a hemocytometer after dilution with Turk's solution.
-
3. Measurement of Myeloperoxidase (MPO) Activity in Tissue Homogenates
-
Objective: To quantify neutrophil infiltration in a tissue sample.
-
Materials:
-
Tissue sample (e.g., from the site of inflammation)
-
Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer with 0.5% hexadecyltrimethylammonium bromide)
-
MPO substrate solution (e.g., o-dianisidine dihydrochloride (B599025) and hydrogen peroxide)
-
Spectrophotometer
-
-
Procedure:
-
Harvest the tissue of interest and homogenize it in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Add the supernatant to a reaction mixture containing the MPO substrate.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm).
-
MPO activity is calculated based on the rate of the reaction and normalized to the protein concentration of the sample.
-
Visualizations
Caption: this compound Inflammatory Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute toxicity, antinociceptive, and anti-inflammatory activities of the orally administered this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
"challenges in scaling up recombinant Crotamine production"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of recombinant Crotamine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Expression
Q1: What is the most common expression system for recombinant this compound, and what are the main challenges?
A1: The most common and cost-effective expression system for recombinant this compound is E. coli. However, significant challenges arise due to the protein's inherent properties. This compound is a cytotoxic, cell-penetrating peptide with three disulfide bonds.[1][2] High-level expression in E. coli often leads to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.[3][4] This is because the reducing environment of the E. coli cytoplasm is not conducive to the correct formation of disulfide bonds, which is critical for this compound's biological activity.[5]
Q2: How can I improve the soluble expression of recombinant this compound in E. coli?
A2: Several strategies can be employed to enhance the soluble expression of this compound:
-
Use of Fusion Tags: This is the most successful strategy reported. Large soluble proteins fused to the N-terminus of this compound can act as chaperones, preventing aggregation and promoting proper folding. Maltose-binding protein (MBP) has been shown to significantly increase the yield of soluble this compound.[3][6] Other tags like Glutathione (B108866) S-transferase (GST) and N-utilization substance A (NusA) have also been used to improve the solubility of challenging proteins.[7]
-
Optimize Expression Conditions: Lowering the induction temperature (e.g., 18-25°C) and reducing the concentration of the inducer (e.g., IPTG) can slow down the rate of protein synthesis, giving the polypeptide more time to fold correctly and reducing the likelihood of aggregation.[4]
-
Co-expression of Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, can assist in the proper folding of the recombinant protein.[8]
-
Periplasmic Expression: Targeting the protein to the periplasm provides a more oxidizing environment, which is favorable for disulfide bond formation. This can be achieved by adding a periplasmic signal sequence (e.g., pelB) to the N-terminus of the fusion protein.
Q3: My this compound is expressed in inclusion bodies. Is this a problem, and what should I do?
A3: Expression in inclusion bodies is a common issue for this compound but not necessarily a dead end. Inclusion bodies contain a high concentration of the target protein and can protect it from proteolytic degradation.[9] The main challenge is to recover the active protein from these aggregates, which requires a multi-step process of inclusion body purification, solubilization, and protein refolding.
Purification and Refolding
Q4: How is recombinant this compound typically purified?
A4: The purification strategy depends on whether the this compound is expressed in a soluble form with a fusion tag or in inclusion bodies.
-
Soluble Fusion Protein: A multi-step chromatography approach is common. For an MBP-Crotamine fusion with a His-tag, the process could involve:
-
Immobilized Metal Affinity Chromatography (IMAC): To capture the His-tagged fusion protein.
-
Ion-Exchange Chromatography (IEX): To further purify the fusion protein.
-
Protease Cleavage: To remove the fusion tag (e.g., using TEV protease).
-
Reverse IMAC: To remove the cleaved tag and protease.
-
Cation-Exchange Chromatography: To purify the final this compound product, which is highly basic (pI ≈ 10.3).[3]
-
-
From Inclusion Bodies: After solubilization and refolding, cation-exchange chromatography is a key step to purify the positively charged this compound from other contaminants and misfolded species.[7] A Mono S column is a suitable choice for this purpose.[10][11]
Q5: What is the general principle of refolding this compound from inclusion bodies?
A5: The goal of refolding is to transition the denatured and reduced polypeptide chain from the solubilized inclusion bodies into its native, correctly folded, and biologically active conformation. This typically involves:
-
Complete Denaturation and Reduction: Ensuring the protein is fully unfolded in a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and that all disulfide bonds are broken by a reducing agent (e.g., DTT).[9]
-
Removal of Denaturant: This is the critical step where folding occurs. It is usually achieved by rapid dilution or stepwise dialysis into a refolding buffer.[12][13]
-
Facilitating Correct Disulfide Bond Formation: The refolding buffer should contain a redox system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG), to promote the correct pairing of cysteine residues.[14] Additives like L-arginine can also be included to suppress aggregation.[15]
Q6: How can I verify that my refolded recombinant this compound is correctly folded and active?
A6: Several methods can be used to assess the quality of the final product:
-
Mass Spectrometry (MALDI-TOF MS): To confirm the correct molecular weight and the formation of the three intramolecular disulfide bonds.[3]
-
SDS-PAGE Analysis: Comparing reduced and non-reduced samples can indicate the formation of intramolecular disulfide bonds, as the more compact, folded protein may migrate differently.[14]
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the refolded protein and compare it to the known structure of native this compound.
-
Biological Activity Assays: The ultimate test is to measure the biological activity of the recombinant this compound. A common assay is to test its ability to inhibit voltage-gated potassium channels, such as hKv1.3.[3]
Troubleshooting Guides
Problem: Low or No Expression of Recombinant this compound
| Possible Cause | Suggested Solution |
| Toxicity of this compound to E. coli | Use a tightly regulated promoter system (e.g., pBAD). Add glucose (0.5-1%) to the growth medium to repress basal expression before induction. |
| Codon Bias | The gene sequence for this compound may contain codons that are rare in E. coli, leading to translational stalling. Synthesize a codon-optimized gene for E. coli expression. |
| Plasmid Instability | Propagate the plasmid in a suitable cloning strain before transforming into an expression strain. Confirm the integrity of the plasmid by restriction digest or sequencing. |
| Inefficient Induction | Optimize the inducer (e.g., IPTG) concentration and the cell density (OD600) at the time of induction. |
Problem: this compound is Expressed as Insoluble Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature to 18-25°C. Reduce the inducer concentration. |
| Incorrect Disulfide Bond Formation | Use a fusion tag known to enhance solubility (e.g., MBP, GST).[6] Co-express disulfide bond isomerases (e.g., DsbC). Target expression to the periplasm. |
| Lack of Chaperone Assistance | Co-express molecular chaperones (e.g., GroEL/GroES). |
| Hydrophobic Nature of Misfolded Protein | This is an inherent challenge. Proceed with inclusion body purification, solubilization, and in vitro refolding protocols. |
Problem: Low Yield After Purification and/or Refolding
| Possible Cause | Suggested Solution |
| Protein Loss During Inclusion Body Washing | Monitor the protein content in the wash supernatants by SDS-PAGE to avoid excessive loss of target protein. |
| Inefficient Solubilization | Ensure complete solubilization using a sufficient concentration of denaturant (e.g., 6 M Gdn-HCl) and a reducing agent (e.g., 20-50 mM DTT). Sonication can aid in this process.[1] |
| Aggregation During Refolding | Perform refolding at a low protein concentration (e.g., <0.1 mg/mL).[15] Add aggregation suppressors like L-arginine (0.4-1 M) or polyethylene (B3416737) glycol (PEG) to the refolding buffer. Optimize the rate of denaturant removal (e.g., stepwise dialysis).[12] |
| Inefficient Chromatographic Separation | Optimize the pH and salt gradient for ion-exchange chromatography. For this compound (pI ~10.3) on a cation exchanger, use a starting buffer with a pH of ~7-9 and elute with an increasing salt gradient. |
Problem: Final Product has Low or No Biological Activity
| Possible Cause | Suggested Solution |
| Incorrect Disulfide Bonds | Optimize the redox system in the refolding buffer (e.g., vary the ratio of GSH to GSSG). Ensure complete reduction of the protein before initiating refolding. |
| Misfolded Protein | Screen different refolding conditions (e.g., temperature, pH, additives). Purify the correctly folded monomer from aggregates and misfolded species using size-exclusion or ion-exchange chromatography. |
| Protein Degradation | Add protease inhibitors during cell lysis and purification. Work at 4°C whenever possible. |
| Modification or Oxidation of Residues | Analyze the final product by mass spectrometry to check for unexpected modifications. |
Quantitative Data Summary
The following tables summarize quantitative data reported for recombinant this compound production.
Table 1: Recombinant this compound Expression Yields
| Fusion Tag | Expression System | Yield | Reference |
| Maltose-Binding Protein (MBP) | E. coli | 0.9 mg of pure this compound per liter of culture | [3] |
| Recombinant Sphingomyelinase D (rSMD) | E. coli | ~2 mg/L (non-screened clones) | [16] |
| Recombinant Sphingomyelinase D (rSMD) | E. coli | ~10 mg/L (optimized expression) | [16] |
Table 2: Comparison of Fusion Tags for Soluble Protein Expression
| Fusion Tag | Size (kDa) | General Purity | Solubilizing Effect | Notes | Reference |
| His-tag | ~1 | Moderate | Low | Inexpensive, high-capacity resins, but often co-purifies host proteins. | [4] |
| GST | ~26 | Good | Good | Dimerization can sometimes promote oligomerization of the target protein. | [6] |
| MBP | ~42 | Good | Excellent | Considered a very reliable solubility enhancer. Can be paired with a His-tag for a two-step purification. | [6][17] |
| Strep-tag II | ~1 | Excellent | Low | Provides high purity protein with good yields at a moderate cost. | [4] |
Experimental Protocols
Protocol 1: Inclusion Body Washing and Solubilization
This protocol is a general guideline and may require optimization for your specific construct.
-
Cell Lysis and Inclusion Body Collection:
-
Resuspend the cell pellet from 1 L of culture in 30-40 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM EDTA, 1 mM DTT, protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
-
Inclusion Body Washing:
-
Resuspend the pellet in 30 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100). Use a brief sonication to fully resuspend the pellet.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step with Wash Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M NaCl, 5 mM EDTA, 1 mM DTT) to remove nucleic acids.
-
Perform a final wash with a buffer without detergent or high salt (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 50 mM DTT).
-
Incubate with stirring for 2-4 hours at room temperature to ensure complete denaturation and reduction.
-
Centrifuge at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble material. The clear supernatant contains the denatured this compound, ready for refolding.[9]
-
Protocol 2: this compound Refolding by Stepwise Dialysis
This protocol is adapted from general methods for refolding small, disulfide-rich peptides.[12]
-
Preparation:
-
Transfer the solubilized this compound solution into dialysis tubing (e.g., 3.5 kDa MWCO).
-
-
Stepwise Dialysis:
-
Step 1: Dialyze overnight at 4°C against 2 L of Dialysis Buffer 1 (50 mM Tris-HCl, pH 8.0, 2 M Guanidine-HCl, 2 mM EDTA).
-
Step 2 (Redox Step): Change the dialysis buffer to 2 L of Dialysis Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M Guanidine-HCl, 0.4 M L-arginine, 3 mM Reduced Glutathione (GSH), 0.9 mM Oxidized Glutathione (GSSG), 2 mM EDTA). Dialyze overnight at 4°C. This step initiates refolding and disulfide bond formation.
-
Step 3: Dilute the dialysis buffer by 50% with water and continue dialysis overnight at 4°C.
-
Step 4 (Final Dialysis): Change the dialysis buffer to 1 L of Dialysis Buffer 3 (50 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.1 M L-arginine, 2 mM EDTA) to remove the remaining denaturant and redox reagents. Dialyze overnight at 4°C.
-
-
Clarification:
-
After dialysis, centrifuge the protein solution at 18,000 x g for 20 minutes at 4°C to remove any precipitated protein. The supernatant contains the refolded this compound.
-
Protocol 3: Cation-Exchange Chromatography Purification
This protocol is designed for purifying the highly basic this compound (pI ~10.3) using a Mono S column.[10][18]
-
Column and Buffers:
-
Column: Mono S 5/50 GL or similar strong cation-exchange column.
-
Binding Buffer (Buffer A): 20 mM MES, pH 6.0.
-
Elution Buffer (Buffer B): 20 mM MES, pH 6.0, 1 M NaCl.
-
-
Sample Preparation:
-
Ensure the refolded this compound sample is in a low-salt buffer, ideally the Binding Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Filter the sample through a 0.22 µm filter before loading.
-
-
Chromatography Steps:
-
Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound contaminants.
-
Elution: Elute the bound this compound using a linear gradient of 0-50% Buffer B over 10-20 CV. This compound is expected to elute at a specific salt concentration.
-
Stripping: Wash the column with 2-5 CV of 100% Buffer B to remove any strongly bound proteins.
-
Re-equilibration: Re-equilibrate the column with Binding Buffer for the next run.
-
-
Analysis:
-
Collect fractions during the elution and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing pure this compound.
-
Visualizations
Caption: Workflow for recombinant this compound production from inclusion bodies.
Caption: this compound's cell entry via clathrin-mediated endocytosis.[2][19]
Caption: A logical flow for troubleshooting low this compound yield.
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial Fusion Protein Selection | Proteos Insights [proteos.com]
- 7. bio-works.com [bio-works.com]
- 8. Refolding of Inclusion Body Proteins from E. Coli - Creative BioMart [creativebiomart.net]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Procedure for refolding and purification of recombinant proteins from Escherichia coli inclusion bodies using a strong anion exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comparison between MBP- and NT* as N-terminal fusion partner for recombinant protein production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Storage Conditions to Prevent Crotamine Degradation
For researchers, scientists, and drug development professionals utilizing Crotamine, maintaining its structural integrity and biological activity is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the optimal storage conditions for this compound, troubleshooting potential degradation issues, and frequently asked questions to ensure the long-term stability of this valuable peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, with -80°C being optimal for preserving its stability for several years.[1][2][3][4][5][6] For short-term storage, refrigeration at 4°C in a dark, desiccated environment is acceptable for several weeks to months.[2][5]
Q2: How should I store this compound once it is in solution?
This compound in solution is less stable than in its lyophilized form.[6] For optimal stability, it is recommended to dissolve this compound in a sterile, slightly acidic buffer (pH 5-6).[2][3] The solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C.[3][5] Under these conditions, the solution can be stable for several months. For shorter periods (up to two weeks), the solution can be stored at 4°C.[7] One study has shown that this compound-DNA complexes in solution are stable for 15 days at 4°C and for two months at -20°C.[8]
Q3: How many freeze-thaw cycles can a this compound solution withstand?
While specific data on the maximum number of freeze-thaw cycles for this compound is limited, it is a universal recommendation for peptides to avoid repeated freezing and thawing as this can lead to degradation.[1][3][5] Each cycle of freezing and thawing can cause protein denaturation and aggregation, leading to a loss of biological activity.[9] It is best practice to aliquot the this compound solution into volumes appropriate for single experiments.
Q4: What is the optimal pH for storing this compound in solution?
This compound is a basic peptide and is reported to be highly stable over a relatively large pH range.[10] For storage in solution, a slightly acidic pH of 5-6 is generally recommended for basic peptides to enhance their stability.[2][3]
Q5: Is this compound sensitive to light?
Yes, peptides, in general, can be sensitive to light. It is recommended to store both lyophilized this compound and this compound solutions in the dark or in amber vials to prevent photodegradation.[1][2][3]
Troubleshooting Guides
Issue: Loss of this compound Activity in Experiments
If you are observing a decrease or complete loss of this compound's biological activity, it may be due to degradation. Use the following guide to troubleshoot potential causes.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow to diagnose the cause of this compound inactivity.
Issue: this compound Aggregation
This compound has a known tendency to form aggregates, which can lead to precipitation and loss of function.[11]
Factors Contributing to this compound Aggregation:
-
High Concentrations: Preparing highly concentrated stock solutions can promote aggregation.
-
Suboptimal pH: While stable over a range, extreme pH values can induce conformational changes that expose hydrophobic regions, leading to aggregation.
-
Multiple Freeze-Thaw Cycles: As mentioned, this can lead to the formation of aggregates.
Prevention of this compound Aggregation:
-
Prepare solutions at the lowest feasible concentration for your experiments.
-
Use a sterile, slightly acidic buffer (pH 5-6).
-
Aliquot solutions to avoid repeated freeze-thaw cycles.
-
If aggregation is still observed, sonication can sometimes help to disaggregate the peptide, but this should be done cautiously as it can also lead to degradation if not properly controlled.[3]
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively available in the literature, the following table summarizes the recommended storage conditions based on general peptide stability guidelines and available information on this compound.
| Storage Form | Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -80°C | Several years | Optimal for long-term preservation.[1][2][4][5] |
| -20°C | Several years | Suitable for long-term storage.[1][2][3][4][5][6] | |
| 4°C | Several weeks to months | For short-term use; ensure container is desiccated and protected from light.[2][5] | |
| In Solution | -20°C | Several months | Aliquot to avoid freeze-thaw cycles. Use sterile, slightly acidic buffer (pH 5-6).[2][3] |
| 4°C | Up to two weeks | For immediate or very short-term use.[7] | |
| This compound-DNA Complex | -20°C | Up to two months | Specific stability data for this compound complexed with DNA.[8] |
| 4°C | Up to 15 days | Specific stability data for this compound complexed with DNA.[8] |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound over time.
Objective: To quantify the percentage of intact this compound and detect the presence of degradation products under various storage conditions.
Materials:
-
This compound standard
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Preparation of this compound Standard and Samples:
-
Prepare a stock solution of this compound standard at 1 mg/mL in Mobile Phase A.
-
For stability testing, store this compound samples under the desired conditions (e.g., different temperatures, pH, or after several freeze-thaw cycles).
-
At each time point, dilute the samples to a final concentration of 0.1 mg/mL with Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peak and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact this compound at each time point relative to the initial time point (T=0).
-
The appearance of new peaks or a decrease in the main this compound peak area indicates degradation.
-
Experimental Workflow for this compound Stability Assessment
Caption: A flowchart outlining the key steps in assessing this compound stability.
By following these guidelines, researchers can significantly enhance the reliability of their experiments by ensuring the stability and activity of their this compound samples. For further assistance, please consult the product's technical data sheet or contact our support team.
References
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 3. chempep.com [chempep.com]
- 4. jpt.com [jpt.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crotamine-induced paralysis in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce paralysis?
A1: this compound is a non-enzymatic polypeptide toxin found in the venom of some South American rattlesnakes (Crotalus durissus terrificus)[1][2]. It is composed of 42 amino acid residues and has a molecular weight of about 5 kDa[1]. The paralysis induced by this compound is characterized as a spastic or rigid paralysis, primarily affecting the hind limbs in mice[2][3]. The exact mechanism is still under investigation, but it is believed to involve the modulation of voltage-gated ion channels in skeletal muscles[1][4][5]. Specifically, it has been suggested to interact with voltage-sensitive sodium (Na+) and potassium (K+) channels, leading to membrane depolarization and sustained muscle contraction[1][4].
Q2: What is the typical onset and duration of this compound-induced paralysis in mice?
A2: The onset and duration of paralysis are dose-dependent. Intraperitoneal (i.p.) injection of this compound in mice can lead to observable hind limb paralysis within minutes. For example, doses of 30 μg or 50 μg per animal (approximately 1.2 or 2.0 mg/kg body weight) resulted in paralysis onset at about 7 and 3 minutes, respectively[1]. The paralysis can persist for approximately 3 hours[3]. Higher doses are often followed by animal death, likely due to respiratory failure[1].
Q3: Are there any known methods to reverse this compound-induced paralysis?
A3: Currently, the options for reversing this compound-induced paralysis are limited. While compounds active on voltage-sensitive sodium and potassium channels can influence the effects of this compound, complete reversal once paralysis is established is challenging[1]. For instance, the sodium channel blocker tetrodotoxin (B1210768) (TTX) did not reverse paralysis when administered after this compound injection[1]. Some experimental antivenoms have shown the ability to neutralize the paralysis symptom, but their efficacy can vary[3][6].
Q4: What are the common side effects or toxicity concerns with this compound administration?
A4: Besides hind limb paralysis, high doses of this compound can be lethal to animals, with death likely occurring from respiratory failure[1]. This compound also exhibits myotoxic activity, causing necrosis of muscle cells[7][8]. However, some studies have reported that at certain concentrations, this compound can be non-toxic to normal, non-proliferating cells[7][9]. Histopathological analyses in some studies did not show visible lesions in various organs of mice injected with analgesic doses of this compound[10].
Q5: Are there species-specific differences in the response to this compound?
A5: While much of the research is conducted in mice, this compound and this compound-like peptides are found in the venom of various rattlesnake species, suggesting a conserved function[4]. However, the specific response, including dosage and susceptibility, may vary between different animal models. The primary described effect of hind-limb paralysis has been extensively characterized in mice[1][3].
Troubleshooting Guides
Issue 1: No observable paralysis or inconsistent results.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | This compound-induced paralysis is dose-dependent. Review the literature for appropriate dosage ranges for your specific animal model and administration route. For intraperitoneal injection in mice, effective doses range from 7.5 to 50 μg per animal[1]. |
| Route of Administration | The route of administration significantly impacts the onset and effectiveness of this compound. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are commonly used[1][10]. Ensure the chosen route is appropriate and consistently applied. |
| Purity of this compound | The purity of the this compound used can affect the experimental outcome. Use highly purified this compound and verify its integrity if possible. |
| Animal Strain/Age/Sex | Biological variables can influence the response to toxins. Record and control for the strain, age, and sex of the animals used in your studies. |
Issue 2: High mortality rate in experimental animals.
| Potential Cause | Troubleshooting Step |
| Lethal Dosage | High doses of this compound can be fatal. It is crucial to perform a dose-response study to determine the optimal dose that induces paralysis without causing high mortality. For example, i.p. injection of 30 or 50 μg of this compound per mouse led to death in about 40 minutes[1]. |
| Respiratory Failure | Animal death is often attributed to respiratory failure[1]. Monitor animals closely for signs of respiratory distress. Depending on the experimental design and ethical guidelines, providing respiratory support could be considered, though this is not a common practice in these studies. |
| Off-target Toxicity | While this compound has some selectivity, off-target effects can contribute to toxicity. Consider reducing the dose or exploring different administration routes to minimize systemic exposure. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of intraperitoneally (i.p.) administered this compound in mice, as reported in the literature.
| Parameter | Dosage (per animal) | Value | Reference |
| Paralysis Onset | 7.5 μg (0.3 mg/kg) | ~15 minutes | [1] |
| 15 μg (0.6 mg/kg) | ~10 minutes | [1] | |
| 30 μg (1.2 mg/kg) | ~7 minutes | [1] | |
| 50 μg (2.0 mg/kg) | ~3 minutes | [1] | |
| Animal Death | 30 μg (1.2 mg/kg) | ~40 minutes | [1] |
| 50 μg (2.0 mg/kg) | ~40 minutes | [1] |
Experimental Protocols
Protocol 1: Induction of Hind Limb Paralysis with this compound in Mice
Objective: To induce a consistent and measurable state of hind limb paralysis in mice for experimental studies.
Materials:
-
This compound (purified)
-
Sterile saline solution (0.9% NaCl)
-
Male Swiss mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal observation cages
-
Timer
Procedure:
-
Preparation of this compound Solution:
-
Dissolve purified this compound in sterile saline to the desired concentration. Common doses range from 7.5 μg to 30 μg per animal for observing paralysis without immediate lethality[1].
-
-
Animal Handling and Acclimation:
-
Allow mice to acclimate to the experimental environment for at least 1 hour before injection.
-
-
This compound Administration:
-
Gently restrain the mouse and administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Observation and Data Collection:
-
Immediately after injection, place the mouse in an observation cage and start a timer.
-
Observe the animal continuously for the onset of hind limb paralysis. This is typically characterized by a spastic, rigid extension of the hind limbs[3].
-
Record the time to the first signs of paralysis.
-
Monitor the animal's overall condition, including respiratory rate and signs of distress.
-
The duration of paralysis can be monitored until the animal regains normal posture and mobility.
-
Protocol 2: Assessment of Muscle Paralysis using Locomotor Activity
Objective: To quantitatively assess the degree of paralysis by measuring changes in locomotor activity.
Materials:
-
Open-field activity monitoring system
-
Mice treated with this compound or saline (as per Protocol 1)
Procedure:
-
Baseline Activity:
-
Prior to this compound or saline injection, place each mouse in the open-field arena and record its locomotor activity for a defined period (e.g., 10-15 minutes) to establish a baseline.
-
-
Post-Injection Monitoring:
-
Following this compound or saline administration, return the mouse to the open-field arena.
-
Record the total distance traveled and other locomotor parameters continuously for a set duration (e.g., 60 minutes)[1].
-
-
Data Analysis:
-
Compare the locomotor activity of the this compound-treated group to the saline-treated control group.
-
A significant reduction in distance traveled in the this compound group is indicative of paralysis[1]. Data can be analyzed in time bins (e.g., every 10 minutes) to observe the onset and progression of the paralytic effect[1].
-
Visualizations
Caption: Proposed signaling pathway of this compound-induced muscle paralysis.
Caption: General experimental workflow for this compound-induced paralysis studies.
References
- 1. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New view on this compound, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of this compound effects on mice hind limb paralysis employing both ex vivo and in vivo assays: Insights into the involvement of voltage-gated ion channels in the this compound action on skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The analgesic activity of this compound, a neurotoxin from Crotalus durissus terrificus (South American rattlesnake) venom: a biochemical and pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the purity of Crotamine isolates from natural sources"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of crotamine isolates from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound from snake venom.
Question: My this compound yield is very low. What are the potential causes and solutions?
Answer:
Low recovery of this compound can be attributed to several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Source Material Variability: The concentration of this compound in the venom of Crotalus durissus terrificus can differ based on the geographical origin of the snake.[1] It is advisable to source venom from regions known to have higher this compound content, which can be as high as 15% by weight.[1]
-
Inefficient Initial Extraction: Ensure proper dissolution of the crude venom. A common starting point is dissolving the desiccated venom in a slightly acidic buffer, such as 0.05 M acetic acid (pH 5), followed by centrifugation to remove insoluble components.[1]
-
Suboptimal Chromatography Conditions:
-
Column Choice: this compound is a highly basic polypeptide with a pI of 10.3, making cation-exchange chromatography a very effective purification step.[2] Columns such as Mono S are frequently used.[1][3] Heparin Sepharose has also been shown to purify this compound to homogeneity in a single step.[4]
-
Elution Profile: If using a salt gradient for elution, ensure it is shallow enough to resolve this compound from other basic proteins. A steep gradient may cause co-elution of impurities.
-
Flow Rate: A high flow rate can lead to poor binding and separation. Optimize the flow rate according to the manufacturer's instructions for your chosen column.
-
Question: I'm observing multiple bands on my SDS-PAGE gel even after purification. How can I improve the purity?
Answer:
The presence of multiple bands suggests co-purification of other venom proteins or the presence of this compound isoforms.[1][5] Consider the following strategies to enhance purity:
-
Multi-Step Chromatography: A single chromatography step may not be sufficient. A combination of different chromatography techniques can significantly improve purity. A common workflow involves:
-
Size-Exclusion Chromatography (e.g., Sephadex G-100): To separate proteins based on size.[2]
-
Cation-Exchange Chromatography (e.g., Mono S): To separate based on charge.[1][2][3]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to separate isoforms and remove closely related impurities.[5][6]
-
-
Optimize Elution in Ion-Exchange Chromatography: A gradual, linear salt gradient is crucial for separating proteins with similar isoelectric points.
-
Purity Assessment: Use high-resolution techniques like MALDI-TOF mass spectrometry to confirm the molecular weight of your purified protein and identify potential contaminants.[1][7] A pure this compound sample should show a major peak around 4881 Da.[1][4]
Question: My purified this compound appears to be aggregating. How can I prevent this?
Answer:
Protein aggregation can be a problem, especially at high concentrations.
-
Buffer Composition: Ensure the buffer conditions are optimal for this compound stability. This includes pH and the presence of any necessary additives.
-
Concentration: Avoid excessively high protein concentrations during storage. For crystallization experiments, this compound has been successfully concentrated to 22 mg/ml in ultrapure water.[1]
-
Storage Conditions: Store purified this compound at appropriate temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of this compound in crude venom?
A1: The amount of this compound in the venom of Crotalus durissus terrificus can vary significantly depending on the geographical location of the snake, but it can be approximately 15% by weight in some cases.[1]
Q2: What are the most effective chromatography methods for this compound purification?
A2: Due to its highly basic nature (pI ~10.3), cation-exchange chromatography is a very effective primary purification step.[2] This is often followed by size-exclusion chromatography and/or RP-HPLC for final polishing.[2][5][6] Single-step purification using Heparin Sepharose has also been reported to yield homogenous this compound.[4]
Q3: How can I confirm the purity and identity of my this compound isolate?
A3: A combination of techniques is recommended:
-
SDS-PAGE: To visualize the protein and assess its apparent molecular weight and purity.[1]
-
MALDI-TOF Mass Spectrometry: To determine the precise molecular mass. The expected mass of this compound is approximately 4881 Da.[1][4]
-
Amino Acid Analysis or N-terminal Sequencing: To confirm the protein's identity.
Q4: Are there known isoforms of this compound, and how do they affect purification?
A4: Yes, several polymorphic variants of this compound exist.[5] These isoforms may have slight differences in their amino acid sequence, leading to similar but not identical behavior during chromatography. This can result in closely eluting peaks or broadened peaks. High-resolution techniques like RP-HPLC are often necessary to separate these isoforms.[5]
Q5: What kind of yields and purity levels can be realistically expected?
A5: With an optimized protocol, it is possible to achieve high purity. One study reported a yield of 72 mg of this compound with over 98% purity from a starting sample.[8] For recombinant expression in E. coli, a yield of 0.9 mg of pure this compound per liter of culture has been achieved.[7]
Data Presentation
Table 1: Comparison of this compound Purification Strategies
| Purification Method | Reported Purity | Reported Yield | Source Organism | Reference(s) |
| Cation-Exchange Chromatography (Mono S) | High | Not specified | Crotalus durissus terrificus | [1][3] |
| Sephadex G-100 followed by Ion-Exchange Chromatography | High | Not specified | Crotalus durissus terrificus | [2] |
| Single-Step Heparin Sepharose Chromatography | Homogeneous | Not specified | Crotalus durissus terrificus | [4] |
| Sephadex G75 followed by a single step of RP-HPLC | High | Not specified | Crotalus durissus terrificus | [5] |
| Recombinant Expression (E. coli) with MBP-tag and multi-step chromatography | Pure on silver-stained gels | 0.9 mg/L culture | Recombinant E. coli | [7] |
| Not specified | >98% | 72 mg | Not specified | [8] |
Experimental Protocols
Protocol 1: Cation-Exchange Chromatography for this compound Purification
This protocol is adapted from methodologies described in published research.[1][3]
1. Sample Preparation: a. Dissolve 150 mg of desiccated crude Crotalus durissus terrificus venom in 2 ml of 0.05 M acetic acid, pH 5. b. Centrifuge at 10,000 x g for 10 minutes to pellet insoluble material. c. Collect the clear supernatant for loading onto the column.
2. Chromatography: a. Column: Mono S HR 10/10 column (or equivalent cation-exchange column). b. Equilibration Buffer (Buffer A): 0.05 M acetic acid, pH 5. c. Elution Buffer (Buffer B): 0.05 M acetic acid, pH 5, containing 1.0 M NaCl. d. Equilibrate the column with Buffer A until a stable baseline is achieved. e. Load the venom supernatant onto the column. f. Wash the column with Buffer A at a flow rate of 60 ml/h until the baseline returns to zero. g. Elute the bound proteins using a linear gradient of 0-100% Buffer B. h. Collect fractions and monitor the absorbance at 280 nm.
3. Analysis: a. Analyze the collected fractions using SDS-PAGE to identify those containing this compound (approximately 5 kDa). b. Pool the fractions containing pure this compound. c. Confirm the molecular weight using MALDI-TOF mass spectrometry.
Visualizations
References
- 1. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the polypeptide this compound from the Brazilian rattlesnake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into functional characteristics of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical characterization of two this compound isoforms isolated by a single step RP-HPLC from Crotalus durissus terrificus (South American rattlesnake) venom and their action on insulin secretion by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble prokaryotic expression and purification of this compound using an N-terminal maltose-binding protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Crotamine vs. Other Cell-Penetrating Peptides: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Cell-penetrating peptides (CPPs) have emerged as invaluable tools for overcoming the cellular membrane barrier, enabling the intracellular delivery of a wide array of therapeutic and diagnostic molecules. Among the diverse family of CPPs, Crotamine, a toxin isolated from the venom of the South American rattlesnake, has garnered significant attention due to its unique properties. This guide provides an objective comparison of the efficacy of this compound against other well-established CPPs, namely TAT and Penetratin, supported by available experimental data.
Overview of Cell-Penetrating Peptides
CPPs are typically short, cationic and/or amphipathic peptides that can translocate across the plasma membrane of eukaryotic cells. Their ability to carry various molecular cargoes, including proteins, nucleic acids, and nanoparticles, has made them a focal point in drug delivery research. The mechanisms of their entry are varied and can include direct translocation across the lipid bilayer or energy-dependent pathways such as endocytosis.
This compound , a 42-amino-acid polypeptide, is distinguished from many other CPPs by its remarkable and rapid translocation into cells, often within five minutes, and its preferential accumulation in actively proliferating cells.[1] This inherent selectivity for rapidly dividing cells, such as cancer cells, makes it a particularly promising candidate for targeted cancer therapy.[1]
TAT peptide , derived from the trans-activating transcriptional activator of HIV-1, is one of the most extensively studied CPPs. It is a highly cationic peptide known for its efficient cellular uptake.
Penetratin , derived from the Antennapedia homeodomain, is another widely used CPP, capable of translocating various cargoes across cell membranes.
Comparative Analysis of Efficacy
While direct head-to-head comparative studies of this compound with TAT and Penetratin under identical experimental conditions are limited in the published literature, we can collate available data to provide a comparative overview of their performance in key areas: cellular uptake, cargo delivery, and cytotoxicity.
Cellular Uptake Efficiency
| Peptide | Concentration | Incubation Time | Relative Cellular Internalization | Cell Line | Reference |
| CyLoP-1 derived peptide 4 | 2.5 µM | Long-term | Higher than other tested CPPs | Not Specified | [1] |
| D-Tat (49-57) | 2.5 µM | Long-term | Lower than CyLoP-1 derived peptide 4 | Not Specified | [1] |
| D-Octaarginine | 2.5 µM | Long-term | Lower than CyLoP-1 derived peptide 4 | Not Specified | [1] |
| Penetratin | 2.5 µM | Long-term | Lower than CyLoP-1 derived peptide 4 | Not Specified | [1] |
Note: This data is for a this compound-derived peptide and not the full-length this compound. The term "long-term" was not explicitly defined in the source. D-isomers of TAT and octaarginine were used in this specific comparison.
This compound's uptake is known to be rapid, occurring within 5 minutes, and is dependent on endocytosis, partially utilizing the clathrin-mediated pathway.[1] A significant and distinguishing feature of this compound is its preferential accumulation in actively proliferating cells, a characteristic not as pronounced in many other CPPs.[1]
Cargo Delivery
This compound has been shown to be an effective carrier for plasmid DNA. Its mechanism involves the formation of this compound-DNA complexes that can be internalized by cells.[2] While direct quantitative comparisons with TAT and Penetratin for plasmid delivery are not available, the intrinsic ability of this compound to target proliferating cells suggests a potential advantage in delivering gene-based therapies to cancer cells.
Cytotoxicity
The cytotoxicity of CPPs is a critical factor for their therapeutic application. This compound has demonstrated a selective cytotoxic effect, being more toxic to cancer cells than to normal, non-proliferating cells.
| Peptide | Concentration | Cell Line(s) | Effect | Reference |
| This compound | 5 µg/ml | B16-F10 (murine melanoma), Mia PaCa-2 (human pancreatic carcinoma), SK-Mel-28 (human melanoma) | Lethal | [3] |
| This compound | 5 µg/ml | Normal murine fibroblasts (3T3) | Inoffensive | [1] |
| This compound | 10 µg/ml | Muscle cells | Toxic, promoting necrosis | [4] |
| Helleramine (this compound-like) | 11.44 µM (IC50) | C2C12 (murine myoblasts) | Inhibition of cell viability | [5] |
Note: The provided data for this compound's cytotoxicity is from different studies with varying experimental setups. Direct comparison of IC50 values with TAT and Penetratin from a single study is not available.
Experimental Methodologies
To ensure reproducible and comparable results when evaluating CPP efficacy, standardized experimental protocols are essential. Below are generalized protocols for key assays.
Cellular Uptake Assay (Qualitative and Quantitative)
This assay is used to determine the efficiency of CPP internalization into cells.
1. Cell Culture:
-
Plate cells (e.g., HeLa, CHO-K1) in appropriate well plates and culture overnight to allow for adherence.
2. CPP-Fluorophore Conjugation:
-
Label the CPP of interest (e.g., this compound, TAT, Penetratin) with a fluorescent dye (e.g., FITC, Cy3).
3. Cell Treatment:
-
Treat the cells with the fluorescently labeled CPP at various concentrations and for different incubation times.
4. Imaging and Quantification:
-
Confocal Microscopy (Qualitative): Wash the cells to remove non-internalized CPPs, fix if necessary, and visualize the intracellular localization of the peptide using a confocal microscope.
-
Flow Cytometry (Quantitative): After treatment, detach the cells, wash, and analyze them using a flow cytometer to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlates with the amount of internalized CPP.
Plasmid DNA Delivery Assay
This assay evaluates the ability of a CPP to deliver a functional plasmid into cells.
1. Complex Formation:
-
Mix the CPP with a reporter plasmid (e.g., encoding Green Fluorescent Protein - GFP) at different molar or mass ratios to allow for the formation of CPP-plasmid complexes.
2. Cell Transfection:
-
Add the CPP-plasmid complexes to the cultured cells and incubate for a specified period.
3. Analysis of Gene Expression:
-
After a suitable incubation period (e.g., 24-48 hours) to allow for gene expression, assess the transfection efficiency by:
-
Fluorescence Microscopy or Flow Cytometry: To detect and quantify the number of GFP-expressing cells.
-
Luciferase Assay: If a luciferase reporter plasmid is used, lyse the cells and measure the luciferase activity.
-
Cytotoxicity Assay (e.g., MTT or LDH Assay)
This assay measures the effect of the CPP on cell viability and membrane integrity.
1. Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of CPP concentrations for a defined period (e.g., 24, 48, or 72 hours).
2. Viability/Toxicity Measurement:
-
MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the MTT to a colored formazan (B1609692) product, which can be quantified by measuring the absorbance.
-
LDH Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of membrane disruption.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in CPP-mediated delivery and its evaluation, the following diagrams are provided.
Caption: General mechanisms of CPP cellular entry.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Delivery: Crotamine versus TAT Peptide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic and research molecules into the intracellular environment remains a pivotal challenge in biotechnology and medicine. Cell-penetrating peptides (CPPs) have emerged as a promising solution to traverse the cellular membrane. This guide provides a detailed, objective comparison of two prominent CPPs: crotamine, a venom-derived peptide, and the TAT peptide, derived from the HIV-1 trans-activator of transcription protein. We will explore their mechanisms of action, delivery efficiencies supported by experimental data, and provide comprehensive protocols for their application.
At a Glance: Key Differences
| Feature | This compound | TAT Peptide |
| Origin | Venom of the South American rattlesnake (Crotalus durissus terrificus) | HIV-1 trans-activator of transcription (TAT) protein (residues 47-57) |
| Cargo Interaction | Primarily non-covalent complex formation, especially with nucleic acids.[1] | Primarily covalent conjugation; non-covalent interactions also possible.[2] |
| Mechanism | Binds to heparan sulfate (B86663) proteoglycans, followed by clathrin-dependent endocytosis.[3][4] | Electrostatic interaction with the cell surface, followed by macropinocytosis.[5] |
| Key Advantage | Preferential accumulation in actively proliferating cells, such as tumor cells.[3][6] | High transduction efficiency for a wide range of cargo sizes and types. |
| Cell Specificity | Selective for actively proliferating cells.[3] | Generally non-specific, transduces a broad range of cell types.[3] |
Mechanism of Action and Cellular Uptake
This compound and the TAT peptide utilize distinct pathways to enter cells, which dictates their suitability for different applications.
This compound: This 42-amino acid, highly cationic peptide leverages a receptor-mediated endocytic pathway. It initially binds to negatively charged heparan sulfate proteoglycans on the cell surface.[4] This interaction triggers internalization via clathrin-dependent endocytosis.[3][4] Once inside, this compound is localized in endosomes and lysosomes.[7] A unique feature of this compound is its preferential uptake and accumulation in actively proliferating cells, which is attributed to the higher negative charge on the surface of these cells.[3][8]
TAT Peptide: The short, arginine-rich TAT peptide (typically RKKRRQRRR) also initiates cellular entry through electrostatic interactions with the negatively charged cell surface. However, its primary mode of internalization is through macropinocytosis, a form of fluid-phase endocytosis.[5] This process involves the formation of large vesicles (macropinosomes) that engulf the peptide and its cargo. The efficiency of TAT-mediated delivery is often enhanced by covalently conjugating the cargo to the peptide.[2]
Visualizing the Uptake Pathways
Cellular uptake mechanisms of this compound and TAT peptide.
Performance Comparison: Delivery Efficiency and Cytotoxicity
Delivery Efficiency
This compound: this compound has demonstrated efficient delivery of plasmid DNA to various cell types, both in vitro and in vivo, through non-covalent complexation.[1][3] Its selectivity for actively proliferating cells makes it a promising candidate for targeted gene delivery to tumors.[3] One study comparing a this compound-derived peptide, CyLoP-1, with TAT and other CPPs found that CyLoP-1 showed significantly better accumulation within cells.[3][7]
TAT Peptide: The TAT peptide is renowned for its high transduction efficiency for a wide array of cargo molecules, including proteins, peptides, and nucleic acids.[2] Covalent conjugation is the most common and effective method for TAT-mediated delivery.[2] While TAT can form non-covalent complexes with nucleic acids, its efficiency in this mode is generally considered lower than that of peptides specifically designed for non-covalent interactions.
Quantitative Data Summary (from various studies):
Table 1: this compound Delivery Efficiency
| Cargo | Cell Line | Method | Reported Efficiency | Reference |
| pEGFP-N1 Plasmid | Bone Marrow (in vivo) | IP injection | ~10-20% of total BM cells | [3] |
| Plasmid DNA | Various mammalian cells | Transfection | Significant transfection rates, cell-type dependent | [4] |
| Labeled this compound | Various tumor & non-tumor cells | Fluorescence Microscopy | Rapid uptake (within 5 min), preferential accumulation in tumor cells | [3][8] |
Table 2: TAT Peptide Delivery Efficiency
| Cargo | Cell Line | Method | Reported Efficiency | Reference |
| FITC-Streptavidin (conjugated) | HeLa | Fluorometry | High uptake, comparable to other potent CPPs | [2] |
| FITC-Avidin (conjugated) | HeLa | Fluorometry | High uptake | [2] |
| dsDNA (complexed) | HeLa | Fluorometry | Dose-dependent uptake | [2] |
| GFP Protein (conjugated) | hTSCs and hBMSCs | Confocal Microscopy | Efficient delivery | [9] |
Cytotoxicity
This compound: At concentrations typically used for cell penetration (in the low micromolar range), this compound has been shown to be non-toxic to a variety of normal cell lines.[6][10] However, at higher concentrations (>10 µM), it can exhibit cytotoxicity, particularly towards muscle cells.[3][11] Interestingly, this compound displays selective cytotoxicity towards some cancer cell lines.[3]
TAT Peptide: The TAT peptide itself generally exhibits low cytotoxicity at concentrations effective for cargo delivery.[2] However, the cytotoxicity of TAT-cargo conjugates can be influenced by the nature of the cargo molecule and the conjugation strategy. One comparative study showed that TAT had negligible effects on the proliferation of HeLa and CHO cells at concentrations up to 50 µM.[2]
Cytotoxicity Data Summary (from various studies):
Table 3: this compound Cytotoxicity
| Cell Line | Assay | Concentration | Result | Reference |
| Various normal cell cultures | Viability Assays | Micromolar range | Non-toxic | [10] |
| Muscle cells (in vitro) | Necrosis | 10 µg/mL | Toxic | [3] |
| B16-F10, SK-Mel-28, Mia PaCa-2 | Viability Assays | 1-5 µg/mL | Toxic | [3] |
| Carboxyfluorescein labeled this compound | Not specified | Up to 2.5 µM | Non-toxic | [7] |
Table 4: TAT Peptide Cytotoxicity
| Cell Line | Assay | Concentration | Result | Reference |
| HeLa, CHO | WST-1 Assay | Up to 50 µM | Negligible effect on proliferation | [2] |
| HeLa | WST-1 Assay | Up to 50 µM (with dsDNA) | Non-toxic | [2] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to evaluate and compare the intracellular delivery of this compound and TAT peptide.
Cellular Uptake Quantification by Flow Cytometry
This protocol allows for the quantitative measurement of fluorescently labeled CPP internalization.
Workflow for quantifying CPP uptake via flow cytometry.
Materials:
-
Fluorescently labeled this compound or TAT peptide (e.g., FITC-labeled)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate to achieve 70-80% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, wash the cells with PBS and treat them with varying concentrations of the fluorescently labeled CPP in serum-free medium for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Detachment: Detach the cells using Trypsin-EDTA. This step is crucial to remove any peptide that is only bound to the cell surface.
-
Resuspension: Resuspend the detached cells in PBS.
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.
Cytotoxicity Assessment using WST-1 Assay
This colorimetric assay measures cell proliferation and viability to assess the cytotoxicity of the CPPs.
Materials:
-
This compound and TAT peptide
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or TAT peptide. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Plasmid DNA Delivery
This protocol outlines the formation of CPP-DNA complexes and their delivery into cells.
Materials:
-
This compound or TAT peptide
-
Plasmid DNA (e.g., pEGFP-N1)
-
Cell line of interest
-
24-well plates
-
Serum-free cell culture medium
-
Transfection reagent (for comparison)
-
Fluorescence microscope
Procedure:
-
Complex Formation:
-
This compound: Prepare this compound-DNA complexes by mixing the desired amount of plasmid DNA with this compound at a specific mass ratio (e.g., 1:2.5 DNA:this compound) in a salt-containing buffer (e.g., 150 mM NaCl). Incubate at room temperature for 15-30 minutes to allow complex formation.
-
TAT Peptide: Prepare TAT-DNA complexes by mixing the plasmid DNA with the TAT peptide at a specific N/P ratio (ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the DNA) in a suitable buffer. Incubate at room temperature for 15-30 minutes.
-
-
Cell Treatment:
-
Seed cells in a 24-well plate to reach 50-70% confluency.
-
On the day of transfection, replace the medium with serum-free medium.
-
Add the CPP-DNA complexes to the cells and incubate for 4-6 hours at 37°C.
-
-
Post-transfection:
-
After the incubation period, replace the medium with complete culture medium.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Analysis:
-
Observe the cells under a fluorescence microscope to detect the expression of the reporter protein (e.g., GFP).
-
Quantify the transfection efficiency by counting the number of fluorescent cells or by using flow cytometry.
-
Conclusion
Both this compound and the TAT peptide are powerful tools for intracellular delivery, each with its own set of advantages and limitations.
-
This compound stands out for its unique ability to preferentially target and accumulate in actively proliferating cells, making it a highly attractive candidate for targeted cancer therapy and gene delivery. Its non-covalent interaction with cargo can also be advantageous for preserving the biological activity of the delivered molecule.
-
The TAT peptide is a versatile and widely used CPP with high transduction efficiency for a broad range of cargo types and sizes. Its well-established use and the wealth of available data make it a reliable choice for general intracellular delivery applications.
The choice between this compound and the TAT peptide will ultimately depend on the specific research or therapeutic goal. For applications requiring selective targeting of rapidly dividing cells, this compound offers a distinct advantage. For broad, efficient delivery of a variety of cargo molecules, the TAT peptide remains a robust and dependable option. The experimental protocols provided in this guide will enable researchers to empirically determine the most suitable CPP for their specific needs.
References
- 1. DNA-Interactive Properties of this compound, a Cell-Penetrating Polypeptide and a Potential Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of this compound based probes as intracellular targeted contrast agents for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
"penetratin versus Crotamine: a comparative analysis of cell entry"
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery of a wide range of cargo, from small molecules to large proteins and nucleic acids. This guide provides a detailed comparative analysis of two prominent CPPs: Penetratin and Crotamine. We will objectively evaluate their mechanisms of cell entry, cytotoxicity, and cargo delivery efficiency, supported by experimental data. Detailed protocols for key experiments are also provided to aid in the design and evaluation of CPP-based delivery systems.
At a Glance: Key Characteristics
| Feature | Penetratin | This compound |
| Origin | Derived from the third helix of the Drosophila Antennapedia homeodomain | A component of the venom of the South American rattlesnake Crotalus durissus terrificus |
| Primary Structure | 16 amino acids (RQIKIWFQNRRMKWKK) | 42 amino acids with 3 disulfide bridges |
| Net Charge (at pH 7) | Highly cationic | Highly cationic (11 basic residues) |
| Primary Uptake Mechanism | Endocytosis and direct translocation | Primarily clathrin-dependent endocytosis |
| Cell Specificity | Broad | Preferential accumulation in actively proliferating cells |
Mechanism of Cell Entry
Penetratin and this compound utilize distinct pathways to traverse the cell membrane.
Penetratin is known to employ a dual mechanism for cell entry. It can enter cells via endocytosis , an energy-dependent process. This is initiated by the interaction of the cationic peptide with negatively charged proteoglycans on the cell surface, which triggers internalization.[1] Additionally, Penetratin is capable of direct translocation across the lipid bilayer, an energy-independent process that is thought to involve the formation of transient pores or inverted micelles.[2] The prevalence of each pathway can be influenced by the peptide's concentration and the nature of the attached cargo.
This compound , on the other hand, primarily enters cells through endocytosis .[3] Its internalization is significantly inhibited by chloroquine (B1663885) (by 92.3%), which disrupts endosomal acidification, and by chlorpromazine (B137089) (by 65%), an inhibitor of clathrin-mediated endocytosis.[3] This indicates a strong reliance on the clathrin-dependent endocytic pathway. The initial step involves the binding of this compound to heparan sulfate (B86663) proteoglycans on the cell surface.[4] Following endocytosis, this compound accumulates in lysosomes and is subsequently released into the cytosol.[5]
Comparative Performance Data
Direct comparative studies between Penetratin and this compound are limited. The following tables summarize available quantitative data from separate studies. It is crucial to note that experimental conditions such as cell lines, peptide concentrations, and incubation times vary between these studies, which precludes a direct, absolute comparison of efficacy.
Table 1: Cytotoxicity Data
| Peptide | Cell Line | Assay | Concentration | Result | Citation |
| Penetratin | HeLa | WST-1 | Up to 50 µM | No significant effect on proliferation | [5] |
| CHO | WST-1 | Up to 50 µM | No significant effect on proliferation | [5] | |
| HeLa | LDH | Up to 50 µM | No membrane leakage | [5] | |
| Caco-2 | Cytotox Red | Up to 100 µM | No evident cytotoxic effect | [6] | |
| This compound | C2C12 | MTT | 11.44 µM | IC50 after 48h incubation | [7][8] |
| Various normal cells | Not specified | 1 - 10 µg/mL | Not cytotoxic | [2] | |
| B16-F10, Mia PaCa-2, SK-Mel-28 | Not specified | 5 µg/mL | Lethal to cancer cells | [9] | |
| Various tumor and non-tumor cells | Dehydrogenase activity | Not specified | No cytotoxic activity for 24h | [10] |
Table 2: Cell Entry and Cargo Delivery Efficiency
| Peptide | Cell Line | Cargo | Concentration | Method | Result | Citation |
| Penetratin | HeLa | Avidin | Not specified | FACS, Spectrofluorimetry | Lower protein transduction efficiency than pTat and transportan | [11] |
| HeLa | dsDNA | Up to 50 µM | Not specified | Promotes dsDNA uptake in a dose-dependent manner | [5] | |
| This compound | CHO-K1 | - | Not specified | Endocytosis inhibition | 92.3% inhibition by chloroquine, 65% by chlorpromazine | [3] |
| Mouse (in vivo) | pEGFP-N1 plasmid | Not specified | Fluorescence microscopy | ~10-20% transfection of bone marrow cells | [2] | |
| Various tumor and non-tumor cells | Cy3-labeled this compound | Not specified | Fluorescence microscopy | 2-fold higher co-localization with intracellular membranes in tumor cells | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CPP performance.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[10]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the CPP to be tested. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[12]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cellular Uptake Assay (Confocal Microscopy)
This technique allows for the visualization of the intracellular localization of fluorescently labeled CPPs.
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Labeling: Prepare a solution of fluorescently labeled CPP (e.g., with Cy3 or FITC) in serum-free medium.
-
Incubation: Replace the culture medium with the CPP solution and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove non-internalized CPPs.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining (Optional): The nucleus can be counterstained with DAPI, and the cell membrane with a fluorescent dye like phalloidin.[14]
-
Imaging: Acquire images using a confocal laser scanning microscope. Z-stack images can be taken to confirm intracellular localization.
Cargo Delivery Assay (Plasmid DNA Transfection)
This assay assesses the ability of CPPs to deliver functional cargo, such as a plasmid encoding a reporter gene (e.g., GFP).
Protocol:
-
Complex Formation: Mix the CPP and the plasmid DNA at a specific molar ratio (e.g., 5:1 to 10:1) in a sterile, serum-free medium or water.[15] Incubate at room temperature for 20-30 minutes to allow for the formation of CPP/DNA complexes.[15]
-
Cell Seeding: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection.
-
Transfection: Add the CPP/DNA complexes dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with fresh, complete culture medium.
-
Expression Analysis: Incubate for an additional 24-48 hours to allow for gene expression. Analyze the expression of the reporter gene (e.g., GFP) using fluorescence microscopy or flow cytometry.
Conclusion
Both Penetratin and this compound are effective cell-penetrating peptides with distinct characteristics that make them suitable for different applications.
Penetratin is a well-characterized and versatile CPP with a dual mechanism of entry and relatively low cytotoxicity at effective concentrations. Its broad applicability across various cell types makes it a robust choice for general cargo delivery studies.
This compound presents a unique profile with its preference for actively proliferating cells, suggesting its potential for targeted cancer therapy.[4] Its reliance on a specific endocytic pathway may offer opportunities for controlled release within the cell. However, its origin as a snake venom toxin necessitates careful consideration of its cytotoxic potential, which appears to be cell-type and concentration-dependent.[2][9]
The choice between Penetratin and this compound will ultimately depend on the specific research or therapeutic goal. For applications requiring broad cell penetration with minimal toxicity, Penetratin may be the preferred choice. For targeted delivery to rapidly dividing cells, this compound offers a compelling, albeit more complex, alternative that warrants further investigation. The provided data and protocols serve as a guide for researchers to make informed decisions and design rigorous experiments to evaluate these and other CPPs for their specific needs.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor gene therapy by systemic delivery of plasmid DNA with cell‐penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.ufc.br [repositorio.ufc.br]
- 9. researchhub.com [researchhub.com]
- 10. Real-Time Transmembrane Translocation of Penetratin Driven by Light-Generated Proton Pumping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. Deciphering variations in the endocytic uptake of a cell-penetrating peptide: the crucial role of cell culture protocols - PMC [pmc.ncbi.nlm.nih.gov]
Crotamine vs. Lipofectamine: A Comparative Guide to Gene Delivery Efficiency
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of genetic material into cells is a cornerstone of modern molecular biology and a critical step in the development of gene therapies. While various viral and non-viral vectors are available, cationic lipid-based reagents like Lipofectamine have long been a popular choice for in vitro transfection. However, cell-penetrating peptides (CPPs) such as Crotamine are emerging as promising alternatives. This guide provides an objective comparison of the gene delivery efficiency of this compound and Lipofectamine, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Gene Delivery Efficiency
Direct comparative studies providing a head-to-head quantitative analysis of this compound and Lipofectamine's gene delivery efficiency in the same cell type and under identical conditions are limited. However, data from independent studies can provide valuable insights into their respective performances. The following table summarizes the reported transfection efficiencies for both reagents using a plasmid encoding Green Fluorescent Protein (pEGFP) as a reporter.
| Transfection Reagent | Cell Type | Transfection Efficiency (%) | Remarks |
| This compound | Mouse Bone Marrow Cells (in vivo) | 10 - 20% | GFP fluorescence observed after intraperitoneal injection of this compound-pEGFP-N1 complex.[1] |
| Lipofectamine 2000 | HEK293-FT | 71% | Transfection with pEGFP-N1.[2] |
| NS0 | 55.7% | Transfection with pEGFP-N1.[2] | |
| Ag8 | 22% | Transfection with pEGFP-N1.[2] | |
| P3U1 | 6.3% | Transfection with pEGFP-N1.[2] | |
| SP2/0 | 5.5% | Transfection with pEGFP-N1.[2] | |
| NS1 | 8.2% | Transfection with pEGFP-N1.[2] | |
| Disulphide-less this compound (dLCr) | Bovine Embryos | Did not increase the number of GFP-positive embryos compared to plasmid injection alone. | Showed higher DNA complexation efficiency than Lipofectamine but this did not translate to higher transfection efficiency.[3][4] |
Note: The data presented above is compiled from different studies and should be interpreted with caution due to variations in experimental conditions, cell types, and methodologies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for gene transfection using this compound and Lipofectamine.
This compound-Mediated Gene Transfection Protocol (General)
This protocol is based on the principles of forming a complex between the cationic this compound peptide and the anionic plasmid DNA.
-
Complex Formation:
-
Dilute the desired amount of plasmid DNA (e.g., pEGFP-N1) in a serum-free medium.
-
In a separate tube, dilute the this compound peptide in the same serum-free medium.
-
Combine the diluted DNA and this compound solutions.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of this compound-DNA complexes. The optimal DNA-to-peptide mass ratio needs to be determined empirically but ratios of 1:10 to 1:40 (DNA:peptide) have been reported to be effective for complex formation.
-
-
Transfection:
-
Add the this compound-DNA complexes dropwise to the cells cultured in appropriate media.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
-
Post-Transfection:
-
The medium containing the complexes can be replaced with fresh, complete medium after 4-6 hours, although this may not be necessary for all cell types.
-
Gene expression can typically be assessed 24-72 hours post-transfection.
-
Lipofectamine 2000-Mediated Gene Transfection Protocol (General)
This protocol is a standard procedure for using Lipofectamine 2000, a widely used transfection reagent.
-
Cell Plating:
-
One day before transfection, seed cells in a culture plate so that they reach 70-90% confluency at the time of transfection.[5]
-
-
Complex Formation:
-
Dilute the plasmid DNA (e.g., pEGFP-N1) in a serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).[2][5]
-
In a separate tube, dilute Lipofectamine 2000 reagent in the same serum-free medium and incubate for 5 minutes at room temperature.[2][6]
-
Combine the diluted DNA and diluted Lipofectamine 2000 and incubate for 20-25 minutes at room temperature to allow for the formation of DNA-lipid complexes.[2][6]
-
-
Transfection:
-
Add the DNA-Lipofectamine 2000 complexes to the cells.[6]
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium containing the complexes can be replaced with fresh, complete growth medium.
-
Assay for transgene expression after 24-72 hours.[5]
-
Mechanisms of Gene Delivery
Understanding the cellular uptake and intracellular trafficking pathways of this compound and Lipofectamine is essential for optimizing their gene delivery efficiency.
This compound Signaling Pathway
This compound, a cell-penetrating peptide, primarily enters cells through endocytosis. Its internalization is dependent on heparan sulfate (B86663) proteoglycans on the cell surface. Once inside, it needs to escape the endosomal pathway to deliver its cargo to the cytoplasm and subsequently to the nucleus.
Lipofectamine Signaling Pathway
Lipofectamine is a cationic lipid formulation that forms lipoplexes with negatively charged DNA. These complexes interact with the cell membrane and are taken up by the cell, primarily through endocytosis. The cationic nature of the lipids is thought to facilitate the release of the DNA from the endosome into the cytoplasm.
Experimental Workflow Diagrams
The following diagrams illustrate the general experimental workflows for gene transfection using this compound and Lipofectamine.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmb.org [ajmb.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocols · Benchling [benchling.com]
"validating the anticancer activity of Crotamine in preclinical trials"
For Researchers, Scientists, and Drug Development Professionals
Crotamine, a cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising candidate in preclinical anticancer research. Its selective cytotoxicity towards cancer cells while sparing normal tissues presents a significant advantage over conventional chemotherapeutics. This guide provides a comparative analysis of this compound's anticancer activity against other venom-derived peptides and a standard chemotherapeutic agent, supported by experimental data from preclinical trials.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the in vitro cytotoxicity of this compound and its alternatives against various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Concentration | Effect | Citation |
| B16-F10 | Murine Melanoma | 5 µg/mL | Lethal | [1][2] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL | Lethal | [1][2] |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 µg/mL | Lethal | [1][2] |
| K-562 | Human Leukemia | CC50 of 11.09 µM | Toxic | [3] |
Table 2: In Vitro Cytotoxicity of Alternative Snake Venom Peptides
| Peptide | Cell Line | Cancer Type | IC50 / Effect | Citation |
| Cardiotoxin III | K-562 | Human Leukemia | 1.7 µg/mL | [4] |
| Cardiotoxin III | Colo205 | Human Colorectal Cancer | 4 µg/mL (at 48h) | [5] |
| Phospholipase A2 (Drs-PLA2) | SK-MEL-28 | Human Skin Melanoma | IC50 of 25.6 nM (for migration inhibition) | [6] |
| Phospholipase A2 (BthTX-I) | SK-BR-3 | Human Breast Cancer | IC50 of 6.8 µM | [7] |
| Phospholipase A2 (BthTX-I) | MCF-7 | Human Breast Cancer | IC50 of 8 µM | [7] |
Table 3: In Vitro Cytotoxicity of Doxorubicin (Conventional Chemotherapy)
| Cell Line | Cancer Type | IC50 | Citation |
| A375 | Melanoma | Not specified, but cytotoxic | [8] |
| SK-Mel-19, SK-Mel-103, SK-Mel-147 | Melanoma | IC50 higher in 3D co-culture vs. monolayer | [9] |
Table 4: In Vivo Efficacy of this compound in a Murine Melanoma Model (B16-F10)
| Treatment | Dosage | Duration | Key Findings | Citation |
| This compound | 1 µ g/day/animal (subcutaneous) | 21 days | Delayed tumor implantation, inhibited tumor growth, prolonged lifespan. | [1][2] |
| This compound (Oral) | Not specified | 21 days | Efficiently inhibited tumor growth with no potential toxicity. | [10] |
| Untreated Control | Placebo | 21 days | Average tumor weight of 4.60 g. | [1][2] |
| This compound Treated | 1 µ g/day/animal | 21 days | Average tumor weight of 0.27 g. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound, Doxorubicin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vivo Antitumor Activity: Subcutaneous Melanoma Mouse Model
This model is widely used to evaluate the efficacy of anticancer agents in a living organism.
Protocol:
-
Cell Preparation: Culture B16-F10 murine melanoma cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile saline solution or culture medium at a concentration of 1 x 10^6 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 cells (in 100 µL) into the flank of C57BL/6 mice.
-
Treatment Initiation: Once tumors become palpable (typically 5-10 days post-injection), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the therapeutic agent (e.g., this compound at 1 µ g/day/animal , subcutaneously) or a placebo (e.g., saline) to the respective groups for a predetermined duration (e.g., 21 days).
-
Tumor Growth Monitoring: Measure tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and process for further analysis (e.g., histology, immunohistochemistry). Survival rates are also monitored throughout the study.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their anticancer effects is critical for targeted drug development.
This compound's Apoptotic Pathway
This compound's primary mechanism of action involves the induction of apoptosis through lysosomal membrane permeabilization.[11] It selectively targets cancer cells due to their higher negative surface charge, leading to its accumulation in lysosomes.[12] This triggers the release of cathepsins and an increase in intracellular calcium, which in turn leads to mitochondrial dysfunction and the activation of the caspase cascade.
References
- 1. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-like from Southern Pacific rattlesnake (Crotalus oreganus helleri) Venom acts on human leukemia (K-562) cell lines and produces ultrastructural changes on mice adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiotoxin III induces apoptosis in K562 cells through a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiotoxin-III selectively enhances activation-induced apoptosis of human CD8+ T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New view on this compound, a small basic polypeptide myotoxin from South American rattlesnake venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Crotamine's Cytotoxic Profile: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
A comprehensive review of existing research highlights the selective cytotoxic effects of Crotamine, a peptide derived from the venom of the South American rattlesnake (Crotalus durissus terrificus), against a variety of cancer cell lines. This guide provides a comparative analysis of its performance, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a small, cationic polypeptide, has demonstrated significant potential as an anti-cancer agent due to its preferential activity against malignant cells while showing minimal toxicity to non-cancerous cells.[1] This selective action is attributed to its nature as a cell-penetrating peptide (CPP) that preferentially targets actively proliferating cells.[1][2] This document summarizes the cytotoxic effects of this compound across different cancer cell lines, details the experimental protocols used for these assessments, and visualizes the underlying molecular pathways.
Comparative Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been evaluated against several cancer cell lines, with notable effects observed in melanoma and pancreatic cancer. The following table summarizes the key findings from in vitro studies.
| Cell Line | Cancer Type | Organism | Cytotoxic Effect | Concentration | Non-Cancerous Cell Line Comparison |
| B16-F10 | Melanoma | Murine | Lethal | 5 µg/mL | Inoffensive to 3T3 murine fibroblasts at similar concentrations.[1][3] |
| SK-Mel-28 | Melanoma | Human | Lethal (~95% cell death) | 5 µg/mL | Inoffensive to 3T3 murine fibroblasts at similar concentrations.[3] |
| Not toxic | 1 µg/mL | ||||
| Mia PaCa-2 | Pancreatic Carcinoma | Human | Lethal | 5 µg/mL | Inoffensive to 3T3 murine fibroblasts at similar concentrations.[1][3] |
| DU-145 | Prostate Cancer | Human | Inhibition of cell migration | Not specified | No toxicity and no inhibition of migration in HUVEC cells.[4] |
| CHO-K1 | Ovarian Cancer | Hamster | Cytotoxic (IC50) | 5 µM | Not specified |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's cytotoxic activity is initiated by its electrostatic interaction with negatively charged molecules on the surface of cancer cells, facilitating its entry.[1] Once inside, it orchestrates a cascade of events leading to programmed cell death (apoptosis).
The primary intracellular targets of this compound are lysosomes and mitochondria.[1][5] Its accumulation in lysosomes leads to their disruption and the release of enzymes like cysteine cathepsins into the cytoplasm.[6] Concurrently, this compound induces a rapid release of calcium ions (Ca2+) from the endoplasmic reticulum and lysosomes, leading to a significant increase in intracellular calcium concentration.[5][7][8] This calcium overload triggers the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.[5][8] The culmination of these events is the activation of caspases, a family of proteases that execute the final stages of apoptosis.[6][9]
Experimental Protocols
The assessment of this compound's cytotoxicity relies on a panel of well-established in vitro assays. The following sections detail the general methodologies for these key experiments.
Cell Viability and Cytotoxicity Assays
A typical workflow for evaluating the cytotoxic effects of this compound on cancer cell lines is as follows:
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The assay measures the enzymatic activity of LDH in the culture supernatant.
-
Protocol Outline:
-
Culture and treat cells with this compound as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate (B86563) and NAD+.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm.
-
3. Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Protocol Outline:
-
After treatment with this compound, harvest the cells.
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. The results will differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
The available data strongly suggest that this compound is a promising candidate for anti-cancer therapy due to its selective cytotoxicity against various cancer cell lines. Its unique mechanism of action, involving the disruption of lysosomes and mitochondria, offers a potential avenue to overcome resistance to conventional chemotherapeutic agents. Further research, including more extensive in vivo studies and the determination of IC50 values across a broader range of cancer types, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the anti-cancer properties of this intriguing snake venom peptide.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a novel cell-penetrating protein from the venom of rattlesnake Crotalus durissus terrificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound in human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural cell-penetrating peptide this compound targets tumor tissue in vivo and triggers a lethal calcium-dependent pathway in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
"recombinant Crotamine versus native Crotamine: a functional comparison"
A Comparative Guide for Researchers and Drug Development Professionals
Crotamine, a cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest for its diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The advent of recombinant protein technology has provided an alternative to the extraction of native this compound from venom, raising critical questions about the functional equivalence of the two forms. This guide provides an objective comparison of recombinant and native this compound, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies.
Data Presentation: A Head-to-Head Comparison
The functional activities of recombinant and native this compound have been evaluated across various assays. The following tables summarize the key quantitative data from published studies.
| Functional Parameter | Recombinant this compound | Native this compound | Reference |
| Potassium Channel (hKv1.3) Inhibition (IC50) | 67.2 ± 44.7 nM | ~300 nM | [3][4] |
| Antinociceptive Effect (Acetic Acid Writhing) | 0.4 mg/kg (50% inhibition) | 44.5 µg/kg (50% inhibition) | [3][5] |
| Antimicrobial Activity (MIC) | Not widely reported | E. coli: 2.0 µg/µLS. aureus: 8-16 µg/µLC. auris: 40-80 µM | [6][7][8] |
Note: Direct comparison of antinociceptive potency is challenging due to different experimental setups. One study suggests recombinant this compound has approximately 10% the potency of native this compound in this assay.[5]
Key Functional Differences and Considerations
While both forms of this compound exhibit similar biological activities, notable differences in potency have been observed. Recombinant this compound, produced in E. coli, has been shown to have a lower IC50 for inhibiting the hKv1.3 potassium channel, suggesting a potentially higher purity or correct folding.[3][4] Conversely, in an acetic acid-induced writhing test for antinociceptive effects, native this compound appeared to be significantly more potent.[3][5] This discrepancy could be attributed to variations in experimental protocols, the specific recombinant expression system used, or post-translational modifications present in the native form that are absent in the recombinant version.
Native this compound has been more extensively characterized for its antimicrobial and antifungal activities, with established Minimum Inhibitory Concentrations (MIC) against various pathogens.[6][7][8] Similar comprehensive data for recombinant this compound is less available in the current literature.
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of key experimental protocols used to assess the function of both this compound forms.
Production and Purification of this compound
Recombinant this compound (from E. coli)
-
Expression: The gene for this compound is cloned into an expression vector, often with a fusion tag like Maltose-Binding Protein (MBP) to enhance solubility.[4] This vector is then transformed into E. coli.
-
Purification: The fusion protein is purified from bacterial lysates using affinity chromatography (e.g., HisTrap or MBP affinity column).[3][4] The tag is then cleaved by a specific protease (e.g., TEV protease), and the recombinant this compound is further purified to homogeneity.[4]
Native this compound (from Crotalus durissus terrificus venom)
-
Extraction: this compound is purified from the crude, desiccated venom of the South American rattlesnake.[9]
-
Purification: The purification process typically involves multiple chromatography steps, such as gel filtration (e.g., Sephadex G-75) and ion-exchange chromatography, to isolate this compound from other venom components.[2][9]
Functional Assays
Potassium Channel Inhibition Assay
-
Method: The inhibitory effect of this compound on voltage-gated potassium channels (e.g., hKv1.3) is measured using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the target channel.[3][4]
-
Data Analysis: The concentration-response curve is used to determine the half-maximal inhibitory concentration (IC50).[3][4]
Antinociceptive Activity (Acetic Acid-Induced Writhing Test)
-
Procedure: Mice are pre-treated with either saline (control) or different doses of this compound (intraperitoneally). After a set time, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions).[3][5]
-
Measurement: The number of writhes is counted for a specific period, and the percentage of inhibition by this compound is calculated compared to the control group.[3][5]
Anti-inflammatory Activity (Formalin Test)
-
Procedure: A dilute formalin solution is injected into the paw of a mouse, which induces a biphasic pain response (early neurogenic phase and later inflammatory phase). This compound is administered prior to the formalin injection.[3][5]
-
Measurement: The time the animal spends licking or biting the injected paw is recorded as a measure of pain. Paw volume can also be measured to assess inflammation.[3] Additionally, serum levels of inflammatory markers like TNF-α can be quantified using ELISA.[3]
Antimicrobial Activity (Microbroth Dilution Assay)
-
Method: The Minimum Inhibitory Concentration (MIC) is determined by incubating various concentrations of this compound with a standardized suspension of bacteria or fungi in a 96-well plate.[7][10]
-
Measurement: After incubation, the lowest concentration of this compound that prevents visible growth of the microorganism is recorded as the MIC.[7][10]
Visualizing the Workflow and Pathways
To better understand the processes involved in comparing recombinant and native this compound, the following diagrams illustrate the general experimental workflow and a simplified representation of this compound's known interactions.
Caption: General experimental workflow for comparing recombinant and native this compound.
Caption: Simplified overview of this compound's molecular targets and biological effects.
Conclusion
Both recombinant and native this compound offer valuable tools for research and potential therapeutic development. Recombinant this compound provides a consistent and scalable source, potentially with higher purity for specific applications like ion channel studies.[3][4] Native this compound, while more complex to purify, may possess higher potency in certain biological assays, possibly due to post-translational modifications.[5] The choice between the two will ultimately depend on the specific research question, the required purity and quantity, and the biological system being investigated. Further head-to-head studies under identical experimental conditions are warranted to fully elucidate the functional equivalence of recombinant and native this compound across their full spectrum of activities.
References
- 1. A Native CPP from Rattlesnake with Therapeutic and Theranostic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Antinociceptive and Anti-Inflammatory Effects of Recombinant this compound in Mouse Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble prokaryotic expression and purification of this compound using an N-terminal maltose-binding protein tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into functional characteristics of native this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of the Natural Peptide this compound from a South American Rattlesnake on Candida auris, an Emergent Multidrug Antifungal Resistant Human Pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification, crystallization and preliminary X-ray diffraction analysis of this compound, a myotoxic polypeptide from the Brazilian snake Crotalus durissus terrificus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecoevo.com.br [ecoevo.com.br]
"biological activity of Crotamine isoforms: a comparative study"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various Crotamine isoforms, supported by experimental data. This compound, a small basic polypeptide toxin found in the venom of rattlesnakes of the Crotalus genus, has garnered significant interest for its diverse pharmacological effects, including myotoxic, neurotoxic, and antitumor activities. This document summarizes key quantitative data, details experimental protocols for cited assays, and visualizes the underlying signaling pathways.
Data Presentation: A Comparative Overview of this compound Isoform Activities
The biological activities of this compound isoforms vary, exhibiting distinct potencies in cytotoxicity, myotoxicity, and lethality. The following tables summarize the quantitative data available for different isoforms, providing a basis for comparative analysis.
Table 1: Lethality of this compound Isoforms
| Isoform | Source Species | LD50 | Route of Administration | Animal Model | Reference |
| This compound | Crotalus durissus terrificus | 820 µ g/25g body weight | Intraperitoneal (i.p.) | Mice | [1][2] |
| This compound | Crotalus durissus terrificus | 1.5-4 mg/kg | Intravenous (i.v.) | Mice | [3] |
| This compound (this compound-negative pool) | Crotalus durissus terrificus | 1.59 µ g/20g animal | Not Specified | Mice | [4] |
| This compound (this compound-positive pool) | Crotalus durissus terrificus | 1.75 µ g/20g animal | Not Specified | Mice | [4] |
| Isoform IV-2 | Crotalus durissus cumanensis | 0.07 mg/kg | Intracerebroventricular (i.c.v.) | Not Specified | [5] |
| Isoform IV-3 | Crotalus durissus cumanensis | 0.06 mg/kg | Intracerebroventricular (i.c.v.) | Not Specified | [5] |
| Helleramine | Crotalus helleri caliginis | 2.93 µg/g | Not Specified | Mice | [6] |
| rSMD-crotamine | Recombinant | 51.5 µ g/mouse | Intravenous (i.v.) | Mice | [3] |
Table 2: Cytotoxicity of this compound Isoforms
| Isoform | Cell Line | IC50 | Exposure Time | Reference |
| Helleramine | C2C12 (mouse myoblasts) | 11.44 µM | 48 h | [7] |
| This compound | B16-F10 (murine melanoma), SK-Mel-28 (human melanoma), Mia PaCa-2 (human pancreatic carcinoma) | Lethal at 5 µg/mL | Not Specified | [8] |
Table 3: Myotoxic and Neurotoxic Effects of this compound Isoforms
| Isoform | Effect | Experimental Model | Observations | Reference |
| III-4 | Myotoxicity, Pro-inflammatory | In vivo (mice) | Induced myotoxicity and a systemic interleukin-6 response. | [9] |
| III-7 | Myotoxicity, Pro-inflammatory | In vivo (mice) | Induced myotoxicity and a systemic interleukin-6 response. | [9] |
| III-4 | Low Cytotoxicity, Facilitatory Neuromuscular Transmission | C2C12 myoblasts/myotubes, Chick biventer cervicis preparation | Low cytotoxicity in vitro; facilitatory effect on neuromuscular transmission. | [9] |
| III-7 | Low Cytotoxicity, Facilitatory Neuromuscular Transmission | C2C12 myoblasts/myotubes, Chick biventer cervicis preparation | Low cytotoxicity in vitro; facilitatory effect on neuromuscular transmission. | [9] |
| F2 | Skeletal muscle spasms, Spastic paralysis, Increased insulin (B600854) secretion | In vivo (mice), Rat isolated islets | Induced muscle effects; increased insulin secretion at high glucose. | [10] |
| F3 | Skeletal muscle spasms, Spastic paralysis | In vivo (mice), Rat isolated islets | Induced muscle effects; no effect on insulin secretion. | [10] |
| IV-2 | Potent neuromuscular blockade, Myonecrosis | Chick biventer cervicis preparation, In vivo (mice) | Induced potent blockade and myonecrosis. | [5] |
| IV-3 | Potent neuromuscular blockade, Myonecrosis | Chick biventer cervicis preparation, In vivo (mice) | Induced potent blockade and myonecrosis. | [5] |
| Helleramine | Inhibition of cell migration and viability, Apoptosis | C2C12 cells | Inhibited cell migration and viability, promoted apoptosis. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of this compound isoforms.
Myotoxicity Assay (In Vivo)
-
Animal Model: BALB/c mice (18-22 g) are typically used.[7]
-
Toxin Administration: this compound isoforms are dissolved in a sterile saline solution and administered via intramuscular (i.m.) or subcutaneous (s.c.) injection into the gastrocnemius muscle of one hind limb. The contralateral limb receives an injection of saline as a control.
-
Observation: Mice are observed for signs of local tissue damage, such as swelling, hemorrhage, and necrosis, at various time points (e.g., 3, 6, and 24 hours) post-injection.
-
Quantification of Muscle Damage:
-
Creatine Kinase (CK) Activity: Blood samples are collected at different time points to measure the plasma CK activity, a marker of muscle damage.
-
Histopathology: After euthanasia, the injected muscles are excised, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of muscle fiber damage.
-
Cytotoxicity Assay (In Vitro)
-
Cell Culture: C2C12 mouse myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells/well and allowed to adhere overnight.
-
Toxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound isoform to be tested. Control wells receive medium only.
-
Incubation: The plates are incubated for a specified period, typically 24 or 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Apoptosis Detection by Flow Cytometry
-
Cell Culture and Treatment: C2C12 cells are seeded in 24-well plates and treated with the this compound isoform for 48 hours.[7] Staurosporine and Triton-X 100 can be used as positive controls for early and late apoptosis/necrosis, respectively.[7]
-
Cell Harvesting: Cells are detached using trypsin-EDTA.[7]
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms of this compound action and a typical experimental workflow.
Caption: this compound's proposed signaling pathways leading to apoptosis.
Caption: General workflow for comparative analysis of this compound isoforms.
References
- 1. Solution structure of this compound, a Na+ channel affecting toxin from Crotalus durissus terrificus venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Structural and biological characterization of two this compound isoforms IV-2 and IV-3 isolated from the Crotalus durissus cumanensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological and Biochemical Characterization of Coronado Island Rattlesnake (Crotalus helleri caliginis) Venom and Antivenom Neutralization | MDPI [mdpi.com]
- 7. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and pharmacological characterization of the this compound isoforms III-4 (MYX4_CROCu) and III-7 (MYX7_CROCu) isolated from the Crotalus durissus cumanensis venom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical characterization of two this compound isoforms isolated by a single step RP-HPLC from Crotalus durissus terrificus (South American rattlesnake) venom and their action on insulin secretion by pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
"advantages and disadvantages of Crotamine as a drug delivery vehicle"
A detailed analysis of the advantages and disadvantages of the snake venom-derived peptide, crotamine, as a drug delivery vehicle, with comparisons to established platforms like liposomes and polymeric nanoparticles.
This compound, a small cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising candidate for targeted drug delivery, particularly in cancer therapy. Its inherent cell-penetrating properties and preferential accumulation in actively proliferating cells make it an attractive tool for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound with other drug delivery vehicles, supported by experimental data, to aid in the evaluation of its potential.
Advantages of this compound
This compound's primary advantage lies in its intrinsic ability to traverse cell membranes and selectively target rapidly dividing cells, a characteristic attributed to its positive charge and interaction with negatively charged molecules on the surface of these cells.[1][2] This selectivity offers the potential for targeted drug delivery, minimizing off-target effects and associated toxicity.
Key advantages include:
-
High Selectivity for Proliferating Cells: this compound demonstrates a remarkable preference for actively dividing cells, such as cancer cells, while showing minimal cytotoxicity to normal, quiescent cells.[1][2] This selective cytotoxicity is a significant benefit over conventional chemotherapy agents that affect all dividing cells.
-
Cell-Penetrating Peptide (CPP): As a natural CPP, this compound can efficiently enter cells, making it an effective carrier for various therapeutic payloads, including small molecules and nucleic acids.[1]
-
Nucleic Acid Delivery: this compound can form nanoparticles with DNA and RNA, facilitating their delivery into cells for gene therapy applications.[3]
-
Low Immunogenicity: Studies suggest that this compound has low immunogenicity, which is a crucial factor for therapeutic agents to avoid adverse immune reactions.[2]
-
Potential for Oral Administration: Preliminary studies have indicated the feasibility of oral administration of this compound, which would be a significant advantage for patient compliance.
Disadvantages and Challenges
Despite its promising attributes, the use of this compound as a drug delivery vehicle is not without its challenges. Its origin as a venom toxin raises concerns about potential toxicity and immunogenicity, which require thorough investigation.
Key disadvantages include:
-
Inherent Toxicity: At higher concentrations, this compound exhibits myotoxic and neurotoxic effects.[2] Determining a safe therapeutic window is critical for its clinical application.
-
Inflammatory Response: While some studies suggest low immunogenicity, others have shown that this compound can induce an inflammatory response, characterized by the release of cytokines such as TNF-α and IL-10, as well as an increase in C-reactive protein (CRP) levels.[4]
-
Limited Drug Loading Data: There is a lack of extensive research on the drug loading capacity and release kinetics of this compound when used as a carrier for various drugs.
-
Manufacturing and Scalability: The production of this compound, whether through purification from venom or recombinant synthesis, can be complex and costly, potentially posing challenges for large-scale manufacturing.
Performance Data: this compound in Preclinical Studies
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy and toxicity of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| B16-F10 | Murine Melanoma | ~1.02 | [2][5] |
| Mia PaCa-2 | Human Pancreatic Cancer | ~1.02 | [2][5] |
| SK-Mel-28 | Human Melanoma | ~1.02 | [2][5] |
| C2C12 (myoblasts) | Murine Myoblast | 11.44 | [2] |
| DU-145 | Human Prostate Cancer | Non-toxic | [6] |
| HUVEC (normal) | Human Endothelial | Non-toxic | [1][6] |
| 3T3 (normal) | Murine Fibroblast | Inoffensive | [1][2] |
Table 1: In Vitro Cytotoxicity of this compound. IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population. The data highlights this compound's selective toxicity towards cancerous cell lines compared to normal cell lines.
| Animal Model | Tumor Type | Treatment Protocol | Key Findings | Reference |
| C57BL/6 mice | B16-F10 Melanoma | 1 µ g/day subcutaneously for 21 days | Significant inhibition of tumor growth, prolonged lifespan. Average tumor weight: 0.27 g (treated) vs. 4.60 g (untreated). | [5][7] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Model. This study demonstrates the potent anti-tumor activity of this compound in a preclinical cancer model.
| Inflammatory Marker | Dose of this compound | Peak Level Observed | Time Point of Peak Level | Reference |
| TNF-α | 400 µg | 1095.4 pg/mL | Day 1 | [4] |
| IL-10 | 400 µg | 122.2 pg/mL | Day 1 | [4] |
| C-reactive protein (CRP) | 200 µg | 45.8 mg/L | Day 3 | [4] |
Table 3: Inflammatory Response to Intradermal this compound Administration in Rats. These data indicate that this compound can induce a dose-dependent inflammatory response.
Comparison with Other Drug Delivery Vehicles
To provide a broader perspective, the following table compares the key features of this compound with two widely used drug delivery platforms: liposomes and polymeric nanoparticles.
| Feature | This compound | Liposomes | Polymeric Nanoparticles (e.g., PLGA) |
| Mechanism of Action | Cell-penetrating peptide, electrostatic interactions | Fusion with cell membrane, endocytosis | Endocytosis |
| Targeting | Inherent selectivity for proliferating cells | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands |
| Biocompatibility | Generally good, but potential for toxicity | High, composed of natural lipids | Generally good, biodegradable polymers |
| Drug Loading | Primarily for nucleic acids and some small molecules; data is limited | Can encapsulate both hydrophilic and hydrophobic drugs | Can encapsulate a wide range of drugs |
| Stability | Stable peptide | Can be unstable, prone to leakage | Generally stable, tunable degradation rates |
| Immunogenicity | Low, but can induce inflammation | Low, especially with PEGylation | Generally low |
| Clinical Status | Preclinical | Several FDA-approved formulations | Several formulations in clinical trials |
Table 4: Comparison of this compound with Liposomes and Polymeric Nanoparticles. This table provides a high-level overview of the relative strengths and weaknesses of each delivery system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on different cell lines.
-
Cell Seeding: Plate cells (e.g., B16-F10, 3T3) in a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours.[8]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µg/ml) for desired time periods (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: After treatment, add MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Murine Melanoma Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use C57BL/6 mice (6-8 weeks old).[9]
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁵ B16-F10 melanoma cells suspended in a solution like Matrigel into the flank of the mice.[9]
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
This compound Administration: Administer this compound (e.g., 1 µ g/day ) via a chosen route (e.g., subcutaneous, intraperitoneal, or oral) for a specified duration (e.g., 21 days).[5][7]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further analysis (e.g., histology). Monitor survival rates.
Cellular Uptake Analysis by Confocal Microscopy
This technique is used to visualize the internalization of this compound into cells.
-
Cell Culture: Grow cells on glass coverslips or in imaging dishes.
-
Labeling: Label this compound with a fluorescent dye (e.g., Cy3 or FITC).
-
Incubation: Incubate the cells with the fluorescently labeled this compound for various time points (e.g., 5 minutes to 24 hours).[10]
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and, if desired, counterstain for specific cellular compartments (e.g., DAPI for the nucleus).[11]
-
Imaging: Visualize the cells using a confocal microscope to determine the subcellular localization of this compound.
-
Image Analysis: Analyze the images to quantify the fluorescence intensity and co-localization with cellular markers.
Signaling Pathways and Logical Relationships
The cellular uptake and cytotoxic effects of this compound involve specific signaling pathways.
Figure 1: this compound Cellular Uptake Pathway. This diagram illustrates the proposed mechanism of this compound internalization into cells, starting with binding to heparan sulfate proteoglycans and proceeding through clathrin-mediated endocytosis.
Figure 2: Experimental Workflow for this compound Evaluation. This flowchart outlines the key in vitro and in vivo experiments typically performed to assess the potential of this compound as a drug delivery vehicle.
Conclusion
This compound presents a compelling case as a next-generation drug delivery vehicle, particularly for cancer therapy. Its inherent selectivity for proliferating cells is a significant advantage over many existing platforms. However, further research is imperative to fully characterize its safety profile, optimize drug loading and release, and establish robust and scalable manufacturing processes. Direct, head-to-head comparative studies with established delivery systems like liposomes and polymeric nanoparticles will be crucial in determining its ultimate clinical potential. For researchers in drug development, this compound offers a unique and promising avenue for creating more targeted and effective therapies.
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel cell-penetrating polypeptide nanocarrier with potential anti-cancer and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intradermal Application of this compound Induces Inflammatory and Immunological Changes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-Localization of this compound with Internal Membranes and Accentuated Accumulation in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of Crotamine in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crotamine, a small, basic polypeptide toxin from the venom of the South American rattlesnake, has garnered significant interest for its potential therapeutic applications, including its use as a cell-penetrating peptide and an anti-cancer agent.[1][2][3] However, a thorough understanding of its immunogenic profile is critical for its safe and effective translation into clinical use. This guide provides a comparative overview of the immunogenicity of this compound in various animal models, supported by experimental data and detailed methodologies, to aid researchers in designing and interpreting their own immunogenicity studies.
Humoral Immune Response to this compound
The humoral immune response, characterized by the production of antibodies, is a key aspect of immunogenicity. Studies in rabbits and mice have demonstrated that this compound can elicit a humoral immune response, particularly when administered with adjuvants.
Antibody Production in Rabbits
Rabbits are frequently used for antibody production due to their robust immune response.[4] Studies have shown that immunization with this compound, either as a component of whole venom or as a recombinant fusion protein, can generate significant antibody titers.
A study comparing the immunogenicity of two whole rattlesnake venoms containing this compound and a recombinant fusion protein of this compound with Sphingomyelinase D (rSMD-crotamine) in rabbits yielded the following antibody titers as determined by ELISA:[5]
| Immunogen | Animal Model | Adjuvant(s) | Mean Antibody Titer (ELISA) |
| C. oreganus helleri venom | Rabbit | Incomplete Freund's Adjuvant (IFA) & Aluminum Hydroxide (ALUM) | 13,604[5] |
| C. molossus nigrescens venom | Rabbit | Incomplete Freund's Adjuvant (IFA) & Aluminum Hydroxide (ALUM) | 11,048[5] |
| rSMD-crotamine | Rabbit | Incomplete Freund's Adjuvant (IFA) & Aluminum Hydroxide (ALUM) | 1,394[5] |
These results indicate that while this compound within its natural venom context can be immunogenic, the fusion with a highly immunogenic protein like SMD did not result in higher anti-Crotamine antibody titers under the tested conditions.[5]
Neutralization of this compound's Biological Activity
The functional consequence of the antibody response is its ability to neutralize the biological effects of the antigen. In the case of this compound, a key toxic effect is the induction of hind limb paralysis in mice.[5] The neutralizing potency of the rabbit-derived antivenoms was assessed through pre-incubation neutralization experiments in mice.
Inflammatory and Cellular Immune Response
While this compound is generally considered to have low immunogenicity due to its small size, it can induce local inflammatory responses.[1] A study in Wistar rats investigated the effects of intradermal this compound administration, providing insights into its pro-inflammatory potential.
Cytokine Response in Rats
Intradermal injection of this compound in rats led to a dose-dependent increase in the systemic levels of pro-inflammatory and anti-inflammatory cytokines.
| Analyte | Animal Model | This compound Dose (intradermal) | Peak Mean Concentration | Time Point |
| TNF-α | Wistar Rat | 400 µg | 1095.4 pg/mL[6] | Day 1[6] |
| IL-10 | Wistar Rat | 200 µg | 122.2 pg/mL[6] | Day 1[6] |
| IL-10 | Wistar Rat | 400 µg | ~110 pg/mL (estimated from graph) | Day 3 |
| C-Reactive Protein (CRP) | Wistar Rat | 200 µg | 45.8 mg/L[6] | Day 3[6] |
| C-Reactive Protein (CRP) | Wistar Rat | 400 µg | 31.5 mg/L[6] | Day 3[6] |
The elevated levels of TNF-α indicate an acute inflammatory response, while the concurrent increase in IL-10 suggests a counter-regulatory anti-inflammatory mechanism.[6] The rise in C-reactive protein further confirms the induction of a systemic acute phase response.[6]
Experimental Protocols
Accurate and reproducible immunogenicity assessment relies on well-defined experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Rabbit Immunization for Polyclonal Antibody Production
This protocol is based on the methodology used to generate anti-Crotamine antibodies in rabbits.[5]
-
Animal Model: New Zealand white rabbits.
-
Immunogens:
-
Whole rattlesnake venom (e.g., C. o. helleri or C. m. nigrescens)
-
Recombinant this compound fusion protein (e.g., rSMD-crotamine)
-
-
Adjuvants: Incomplete Freund's Adjuvant (IFA) and Aluminum Hydroxide (ALUM) are used alternatively.[5]
-
Immunization Schedule:
-
Pre-immune bleed: Collect blood from the ear artery before the first immunization to obtain pre-immune serum.
-
Primary Immunization: Subcutaneously inject the immunogen emulsified with an adjuvant. Doses are typically escalated in subsequent immunizations.
-
Booster Injections: Administer booster injections at 1-2 week intervals with increasing doses of the immunogen, alternating between IFA and ALUM as adjuvants.[5] The final boosting dose may be administered without an adjuvant.[5]
-
-
Serum Collection: Collect blood at various time points to monitor antibody titers. A final terminal bleed is performed at the end of the immunization schedule.
-
Antibody Titer Determination (ELISA):
-
Coat 96-well plates with this compound.
-
Block non-specific binding sites.
-
Add serial dilutions of rabbit serum (pre-immune and immune).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Add a substrate and measure the absorbance to determine the antibody titer.
-
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutralization of this compound by polyclonal antibodies generated against two whole rattlesnake venoms and a novel recombinant fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intradermal Application of this compound Induces Inflammatory and Immunological Changes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic and Venom-Derived Crotamine for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and venom-derived crotamine is a critical decision. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, to inform this selection process.
This compound, a small, basic polypeptide toxin from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest for its diverse biological activities. It is a cell-penetrating peptide (CPP) with demonstrated anti-cancer, antimicrobial, and analgesic properties. The advent of synthetic peptide production offers a viable alternative to the traditional extraction and purification from venom. This guide will objectively compare these two sources of this compound based on their physicochemical properties, biological activity, and the methodologies used for their characterization.
Physicochemical and Biological Equivalence
Studies have established that synthetically produced this compound can be a functional substitute for its venom-derived counterpart. Synthetic this compound has been shown to have the same amino acid sequence, a similar three-dimensional structure, and to exhibit comparable biological activities, including the induction of hindlimb muscle paralysis in mice and the inhibition of KCNA3 (Kv1.3) channels.
Table 1: Comparison of Physicochemical Properties
| Property | Venom-Derived this compound | Synthetic this compound |
| Source | Crotalus durissus terrificus venom | Chemical peptide synthesis |
| Purity | High, but may contain isoforms | High, with potential for fewer isoforms |
| Molecular Weight | ~4.8 kDa | ~4.8 kDa |
| Structure | 42-amino acid polypeptide with 3 disulfide bridges | Identical primary sequence and disulfide bridge pattern to native this compound |
| Consistency | Batch-to-batch variation possible | High batch-to-batch consistency |
Table 2: Comparative Biological Activity Data
| Biological Activity | Venom-Derived this compound | Synthetic this compound | Reference |
| Myotoxicity | Induces hindlimb paralysis in mice. | Induces hindlimb paralysis in mice, similar to venom-derived. | |
| Cytotoxicity (IC50) | Varies by cell line. | Varies by cell line; functionally equivalent to venom-derived. | |
| Antimicrobial Activity (MIC) | Effective against E. coli with MICs of 25-100 µg/mL. | Expected to be similar to venom-derived. | |
| Analgesic Potency | Reported to be more potent than morphine. | Not explicitly compared in available literature. | |
| Lethal Dose (LD50, IV in mice) | 1.5–4 mg/kg | Not explicitly compared in available literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to characterize and compare this compound from both sources.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of both synthetic and venom-derived this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the this compound concentration.
Cell Penetration Assay
This assay evaluates the ability of this compound to enter cells.
Protocol:
-
Labeling: Label both synthetic and venom-derived this compound with a fluorescent dye (e.g., FITC or Cy3) according to the manufacturer's instructions.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the fluorescently labeled this compound at a specific concentration (e.g., 1-10 µM) for various time points (e.g., 30 min, 1h, 2h).
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. If desired, counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake of labeled this compound using a fluorescence or confocal microscope.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth medium overnight at 37°C.
-
Serial Dilutions: Prepare a two-fold serial dilution of both synthetic and venom-derived this compound in a 96-well microtiter plate with broth.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing this compound's Mechanism of Action
To better understand the processes involved in this compound's biological effects, the following diagrams illustrate key pathways and workflows.
Caption: this compound's cell entry and cytotoxic signaling pathway.
Caption: Workflow for comparing synthetic and venom-derived this compound.
Conclusion
The available evidence strongly suggests that synthetic this compound is a reliable and functionally equivalent alternative to venom-derived this compound. The primary advantages of synthetic this compound lie in its high purity, batch-to-batch consistency, and the avoidance of venom extraction and purification processes, which can be laborious and yield variable results. For research requiring high reproducibility and a well-defined starting material, synthetic this compound is the superior choice. While venom-derived this compound remains a valuable source for initial discovery and characterization, the future of this compound-based research and development will likely lean heavily on synthetic production to ensure consistency and facilitate regulatory approval for any potential therapeutic applications.
Assessing the Therapeutic Index of Crotamine in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Crotamine, a polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has garnered significant interest as a potential anti-cancer agent due to its selective cytotoxicity towards tumor cells. This guide provides a comprehensive assessment of this compound's therapeutic index in various cancer models, comparing its performance with conventional chemotherapy agents and presenting supporting experimental data.
Executive Summary
This compound exhibits a promising therapeutic window, demonstrating high efficacy against cancer cells while maintaining a relatively low toxicity profile for normal cells.[1][2][3] This selectivity is attributed to its cationic nature, which facilitates preferential binding to the negatively charged membranes of cancer cells.[2] In preclinical murine models of melanoma, this compound has been shown to significantly inhibit tumor growth and prolong survival at doses that are well-tolerated.[1][3] While direct comparative studies with conventional chemotherapeutics are limited, the available data suggests this compound's potential as a targeted therapy with a favorable safety profile.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound, providing an overview of its therapeutic index and efficacy in comparison to a standard chemotherapeutic agent, Doxorubicin, in relevant cancer models.
Table 1: Therapeutic Index of this compound in Murine Models
| Compound | LD50 (Mice, IV) | Effective Dose (Melanoma Model) | Estimated Therapeutic Index (LD50/ED) | Reference |
| This compound | ~0.8 mg/kg | ~0.05 mg/kg/day (1 µ g/animal/day ) | ~16 | [3][4] |
Note: The effective dose for this compound is based on a 20g mouse. The therapeutic index is an estimation and can vary based on the model and administration route.
Table 2: In Vitro Cytotoxicity of this compound vs. Doxorubicin
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| This compound | B16-F10 | Murine Melanoma | Lethal at 5 µg/mL ( ~1 µM) | [1][2] |
| Mia PaCa-2 | Human Pancreatic Cancer | Lethal at 5 µg/mL ( ~1 µM) | [1][2] | |
| SK-Mel-28 | Human Melanoma | Lethal at 5 µg/mL ( ~1 µM) | [1][2] | |
| 3T3 Fibroblasts | Normal Murine Fibroblast | Inoffensive at 5 µg/mL | [2] | |
| Doxorubicin | B16-F10 | Murine Melanoma | ~0.1 - 1 µM (IC50) |
Note: Doxorubicin IC50 values are generalized from typical literature values for this cell line and are provided for comparative context.
Table 3: In Vivo Efficacy of this compound in a Murine Melanoma Model (B16-F10)
| Treatment Group | Dosage & Administration | Average Tumor Weight (at day 21) | Survival Rate (at day 21) | Reference |
| This compound | 1 µ g/day/animal , subcutaneous | 0.27 g | 85.7% (30/35) | [1] |
| Control (Placebo) | Placebo | 4.60 g | 20% (7/35) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. The following are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., B16-F10, Mia PaCa-2, SK-Mel-28) and a non-cancerous control cell line (e.g., 3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the existing media from the wells and add 100 µL of the this compound dilutions (e.g., 1 µg/mL and 5 µg/mL). Include wells with media alone as a blank and untreated cells as a negative control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation period, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
In Vivo Tumor Growth Inhibition in a Murine Melanoma Model
This protocol outlines the assessment of this compound's anti-tumor efficacy in a C57Bl/6J mouse model.
-
Animal Model: Use male C57Bl/6J mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 B16-F10 melanoma cells in 100 µL of PBS into the right flank of each mouse.
-
Treatment Groups: Randomly divide the mice into a treatment group and a control group (n=35 per group).
-
Drug Administration:
-
Treatment Group: Administer 1 µg of this compound in 100 µL of saline per animal daily via subcutaneous injection near the tumor site.
-
Control Group: Administer 100 µL of saline (placebo) daily via the same route.
-
-
Monitoring: Monitor the mice daily for tumor growth, body weight, and overall health. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Endpoint: Continue the treatment for 21 days. At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
Data Analysis: Compare the average tumor weight and survival rates between the this compound-treated and control groups.
Mechanism of Action & Signaling Pathway
This compound's anti-cancer activity is initiated by its electrostatic attraction to the negatively charged phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans on the surface of cancer cells.[2] Following this binding, this compound is internalized via endocytosis and accumulates in lysosomes.[5] The high concentration of this compound within these organelles leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytoplasm.[5] This triggers a cascade of events, including an increase in intracellular calcium, mitochondrial dysfunction, and ultimately, the activation of the caspase-dependent apoptotic pathway.[6]
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Experimental Workflow
The assessment of this compound's therapeutic potential follows a structured workflow, from initial in vitro screening to in vivo efficacy and toxicity studies.
Caption: Workflow for assessing this compound's therapeutic index.
Conclusion
This compound demonstrates a significant potential as an anti-cancer therapeutic agent with a favorable therapeutic index. Its selective cytotoxicity towards cancer cells, coupled with its efficacy in preclinical models at well-tolerated doses, positions it as a promising candidate for further drug development. Future studies should focus on direct comparisons with a broader range of standard-of-care chemotherapeutics and evaluation in other cancer models to fully elucidate its clinical potential. The unique mechanism of action also suggests that this compound could be explored in combination therapies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound toxicity and efficacy in mouse models of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxins from Crotalus durissus terrificus venom [inis.iaea.org]
- 5. Cytotoxic effects of this compound are mediated through lysosomal membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
"Crotamine's selectivity for cancer cells compared to normal proliferating cells"
A Comparative Guide for Researchers and Drug Development Professionals
Crotamine, a small, cationic polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising candidate in oncology research due to its demonstrated selectivity in inducing cytotoxicity in cancer cells while sparing normal proliferating cells. This guide provides a comprehensive comparison of this compound's effects on these cell populations, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
Mechanism of Selectivity: An Electrostatic Attraction
The primary basis for this compound's selectivity lies in the fundamental biophysical differences between cancerous and normal cells. Cancer cell membranes are characterized by a higher density of negatively charged molecules, such as heparan sulfate (B86663) proteoglycans and O-glycosylated mucins.[1] This creates a net negative surface charge that electrostatically attracts the highly cationic this compound molecule.[1][2] In contrast, normal cells possess a less negative or even neutral surface charge, resulting in a significantly lower affinity for this compound.[2] This preferential binding to cancer cells leads to a higher intracellular concentration of this compound, initiating a cascade of cytotoxic events.[1][2]
Comparative Cytotoxicity of this compound
Experimental evidence consistently demonstrates this compound's potent and selective cytotoxic effects on a variety of cancer cell lines, while exhibiting minimal toxicity towards normal proliferating cells.
| Cell Line | Cell Type | This compound Concentration (µg/mL) | Effect |
| B16-F10 | Murine Melanoma | 5 | Lethal |
| SK-Mel-28 | Human Melanoma | 5 | Lethal |
| Mia PaCa-2 | Human Pancreatic Carcinoma | 5 | Lethal |
| 3T3 | Murine Fibroblast (Normal) | 5 | Inoffensive |
| Human Fibroblasts | Normal | 1 - 10 | Non-cytotoxic (up to 72h exposure) |
| HUVEC | Human Umbilical Vein Endothelial (Normal) | 1 - 10 | Non-cytotoxic (up to 72h exposure) |
This table summarizes findings from multiple studies, indicating a clear therapeutic window for this compound's anti-cancer activity.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate this compound's selective cytotoxicity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., B16-F10, SK-Mel-28, Mia PaCa-2) and normal cells (e.g., 3T3, HUVEC) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium at various concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include untreated cells as a control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) for each cell line.
Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)
This assay detects the disruption of lysosomal integrity, a key event in this compound-induced cell death.
-
Cell Seeding and Staining: Seed cells on glass coverslips in a 24-well plate. Once attached, incubate the cells with 5 µg/mL Acridine Orange (AO) in serum-free medium for 15 minutes at 37°C. AO accumulates in acidic compartments like lysosomes, fluorescing red.
-
This compound Treatment: Wash the cells with fresh medium and then treat with a cytotoxic concentration of this compound (e.g., 5 µM).
-
Microscopy: Monitor the cells using a fluorescence microscope. The release of AO from the lysosomes into the cytoplasm results in a shift from red to green fluorescence, indicating LMP.
Intracellular Calcium Measurement (Fura-2 AM Staining)
This method measures changes in intracellular calcium concentrations, which are critical signaling events.
-
Cell Seeding and Loading: Seed cells on glass-bottom dishes. Load the cells with 5 µM Fura-2 AM in a calcium-free buffer for 30-45 minutes at 37°C.
-
This compound Treatment: Wash the cells to remove excess dye and add a calcium-containing buffer. After establishing a baseline fluorescence, add this compound to the dish.
-
Fluorescence Imaging: Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Staining)
This assay assesses mitochondrial health, as a loss of ΔΨm is a hallmark of apoptosis.
-
Cell Seeding and Staining: Seed cells in a glass-bottom plate. Incubate the cells with 20-100 nM Tetramethylrhodamine, Methyl Ester (TMRM) for 30 minutes at 37°C. TMRM accumulates in mitochondria with an intact membrane potential.
-
This compound Treatment: Replace the staining solution with fresh medium containing this compound.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane.
-
Data Analysis: Quantify the fluorescence intensity per cell to measure the change in ΔΨm over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in cancer cells and a typical experimental workflow for assessing its selective cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: Experimental workflow for comparing this compound's cytotoxicity.
Conclusion
This compound exhibits a remarkable and inherent selectivity for cancer cells over normal proliferating cells. This selectivity is primarily driven by electrostatic interactions with the negatively charged cancer cell surface, leading to a targeted cytotoxic effect. The subsequent disruption of lysosomal and mitochondrial function, coupled with the activation of apoptotic pathways, underscores its potential as a novel anti-cancer agent. Further research, particularly focusing on in vivo efficacy and safety in diverse cancer models, is warranted to fully elucidate its therapeutic promise.
References
Crotamine vs. Viral Vectors: A Comparative Guide to Gene Transfection Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of gene therapy, the choice of a delivery vehicle is paramount to therapeutic success. While viral vectors have long been the gold standard for their high efficiency, non-viral alternatives are gaining traction due to their potential for improved safety and lower immunogenicity. This guide provides an objective comparison of the gene transfection efficiency of Crotamine, a cell-penetrating peptide derived from rattlesnake venom, against three commonly used viral vectors: Lentivirus, Adenovirus, and Adeno-Associated Virus (AAV). This analysis is supported by a compilation of experimental data from various studies, detailed experimental protocols, and visualizations of the key biological pathways and workflows.
Data Presentation: Performance at a Glance
The following table summarizes the key performance metrics of this compound and the selected viral vectors. It is important to note that transfection and transduction efficiencies are highly dependent on the cell type, experimental conditions, and the specific vector variant used. The data presented here is a synthesis of findings from multiple studies to provide a general comparative overview.
| Feature | This compound | Lentivirus | Adenovirus | Adeno-Associated Virus (AAV) |
| Transfection/Transduction Efficiency | Highly variable; can reach up to 98% in some cancer cell lines, but was found to be inefficient in bovine embryos.[1][2] | Generally high, can exceed 50% at a low multiplicity of infection (MOI) in some cell lines.[3] | Very high in cells expressing the Coxsackie and Adenovirus Receptor (CAR), often reaching 80-90%.[4] | Highly serotype and cell-type dependent; can achieve high transduction rates (e.g., >90% in some cell lines with AAV-DJ), but often requires a high MOI.[5] |
| Mechanism of Entry | Endocytosis, partially clathrin-dependent.[6] | Endocytosis and membrane fusion.[7] | Receptor-mediated endocytosis (CAR-dependent).[4] | Receptor-mediated endocytosis (various receptors depending on serotype). |
| Genome Integration | Non-integrating (episomal). | Integrating (into the host genome).[7] | Non-integrating (episomal).[8] | Primarily non-integrating (episomal), with a low frequency of integration. |
| Expression Duration | Transient. | Stable and long-term.[7] | Transient in dividing cells, longer in non-dividing cells. | Long-term, particularly in non-dividing cells.[9] |
| In Vivo Applicability | Demonstrated in mice, with selective targeting of actively proliferating cells.[2] | Widely used in preclinical and clinical studies. | Used in clinical trials, but immunogenicity can be a challenge.[8] | A leading platform for in vivo gene therapy with several approved drugs.[10] |
| Cytotoxicity | Low cytotoxicity to normal cells at effective concentrations for gene delivery.[6] Higher concentrations can be cytotoxic, particularly to cancer cells.[2] | Can cause cytotoxicity at high MOIs.[11] | Can induce a strong inflammatory and immune response, leading to cytotoxicity.[8][12] | Generally considered to have low cytotoxicity and immunogenicity.[9][13] |
| IC50 Value | A this compound-like peptide, helleramine, showed an IC50 of 11.44 µM in C2C12 cells after 48 hours.[14] | Not typically measured in the context of gene delivery; toxicity is dose-dependent. | Not typically measured in the context of gene delivery; toxicity is related to the host immune response. | Not applicable as it is generally non-toxic at therapeutic doses. |
| Cell Viability | Generally high for normal cells at concentrations used for transfection.[6] | Can be reduced at high viral doses; for example, one study showed 31-33% cell death at a 1:5000 cell-to-virus ratio.[11] | Can be significantly impacted by the host immune response to the virus. | Generally high, with minimal impact on cell viability at therapeutic doses. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for gene transfection using this compound and transduction using Lentivirus, Adenovirus, and AAV.
This compound-Mediated Gene Transfection
This protocol is a generalized procedure based on common practices for using cell-penetrating peptides for gene delivery.
1. Preparation of this compound-DNA Complexes:
-
Dilute this compound and plasmid DNA separately in a serum-free medium or a suitable buffer like 150 mM NaCl.
-
To form the complexes, add the this compound solution to the plasmid DNA solution at a specific mass ratio (e.g., 2.5:1 wt/wt).[1]
-
Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.
2. Cell Culture and Transfection:
-
Plate cells in a suitable culture vessel and grow to 50-70% confluency.
-
Gently add the this compound-DNA complexes drop-wise to the cells in the culture medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2). The incubation time can vary from a few hours to 24 hours or more.
-
After the incubation period, the medium containing the complexes can be replaced with fresh, complete medium.
3. Analysis of Transfection Efficiency:
-
Assess gene expression 24-72 hours post-transfection.
-
If a fluorescent reporter gene (e.g., GFP) is used, transfection efficiency can be quantified by flow cytometry or fluorescence microscopy.
-
For other reporter genes, appropriate enzymatic assays or molecular biology techniques (e.g., qPCR, Western blot) can be used.
Lentiviral Transduction
This protocol outlines the key steps for transducing cells with lentiviral vectors.
1. Cell Preparation:
-
Seed the target cells in a culture plate to achieve 50-70% confluency on the day of transduction.
2. Transduction:
-
Thaw the lentiviral stock on ice.
-
Calculate the required volume of virus to achieve the desired Multiplicity of Infection (MOI).
-
Remove the culture medium from the cells and add fresh medium containing the calculated amount of lentivirus.
-
To enhance transduction efficiency, a polycation such as Polybrene (final concentration of ~8 µg/mL) can be added to the medium.
-
Incubate the cells with the virus-containing medium for 18-24 hours at 37°C and 5% CO2. For cells sensitive to viral toxicity, this incubation time can be reduced.
3. Post-Transduction:
-
After incubation, replace the virus-containing medium with fresh, complete medium.
-
Continue to culture the cells and assess transgene expression after 48-72 hours.
-
For stable cell line generation, cells can be cultured in the presence of a selection agent (e.g., puromycin) if the lentiviral vector contains a resistance gene.
Adenoviral Transduction
This protocol provides a general procedure for gene delivery using adenoviral vectors.
1. Cell Preparation:
-
Plate target cells to be 50-60% confluent at the time of transduction.
2. Transduction:
-
Thaw the adenovirus stock on ice.
-
Determine the appropriate MOI for the target cell line. A typical starting range is 10-100.[15]
-
Dilute the required amount of adenovirus in a minimal volume of serum-free or low-serum medium.
-
Remove the culture medium from the cells and add the diluted virus.
-
Incubate for 4-8 hours at 37°C and 5% CO2.
3. Post-Transduction:
-
After the incubation period, add fresh, complete medium to the cells. It is not always necessary to remove the virus-containing medium.
-
Monitor transgene expression at 24, 48, 72, and 96 hours post-transduction.
Adeno-Associated Viral (AAV) Transduction
This protocol describes the general steps for in vitro transduction with AAV vectors.
1. Cell Preparation:
-
Seed target cells to be at the desired confluency on the day of transduction.
2. Transduction:
-
Thaw the AAV stock at room temperature or on ice.
-
Calculate the volume of AAV needed to achieve the desired MOI. MOIs for AAV can be much higher than for other viruses, often ranging from 10,000 to 500,000.
-
Add the AAV stock directly to the cells in their culture medium.
-
Incubate the cells at 37°C and 5% CO2 for 6-12 hours or longer.
3. Post-Transduction:
-
It is generally not necessary to remove the virus or change the medium after infection.
-
Gene expression can typically be detected 3-7 days after AAV infection.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes and workflows discussed in this guide.
Caption: Experimental workflow for comparing gene transfection efficiency.
Caption: this compound-mediated gene delivery pathway.
Caption: General mechanisms of viral vector gene delivery.
References
- 1. This compound, a cell-penetrating peptide, is able to translocate parthenogenetic and in vitro fertilized bovine embryos but does not improve exogenous DNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of the transduction efficiency of five adeno associated virus serotypes and VSV-G pseudotype lentiviral vector in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenovirus platform enhances transduction efficiency of human mesenchymal stem cells: An opportunity for cellular carriers of targeted TRAIL-based TR3 biologics in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term in vitro monitoring of AAV-transduction efficiencies in real-time with Hoechst 33342 | PLOS One [journals.plos.org]
- 6. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cd-genomics.com [cd-genomics.com]
- 8. Adenovirus as a Vector and Oncolytic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adeno-Associated Virus-Mediated Cancer Gene Therapy: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo applications and toxicities of AAV-based gene therapies in rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling the Efficacy of Oncolytic Adenoviruses In Vitro and In Vivo: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Cytotoxic Vectors Based on Adeno-Associated Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorcore.medicine.uiowa.edu [vectorcore.medicine.uiowa.edu]
A Comparative Guide to Validating Crotamine-Induced Apoptosis in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying Crotamine-induced apoptosis in cancer cells. It offers a comparative analysis with other venom-derived peptides, presents key quantitative data from experimental studies, and supplies detailed protocols for essential validation assays.
Introduction: this compound as a Selective Anticancer Agent
This compound, a 42-amino acid polypeptide from the venom of the South American rattlesnake Crotalus durissus terrificus, has emerged as a promising candidate in cancer therapy. As a member of the cell-penetrating peptide (CPP) family, it demonstrates a notable selectivity for actively proliferating cells, such as tumor cells, over normal, quiescent cells.[1] This specificity is largely attributed to the electrostatic attraction between the highly cationic this compound and the abundance of negatively charged molecules, like heparan sulfate (B86663) proteoglycans, on the surface of cancer cells.[1] This guide delves into the intricate signaling cascade this compound initiates to trigger programmed cell death, or apoptosis, and compares its efficacy and mechanism with other potent venom peptides.
The Molecular Mechanism of this compound-Induced Apoptosis
This compound executes a multi-stage attack on tumor cells, initiating a cascade that begins with lysosomal disruption and culminates in mitochondrial-mediated apoptosis.
-
Cellular Entry and Lysosomal Accumulation : this compound binds to the cancer cell surface and is internalized via endocytosis. It then traffics to and accumulates within lysosomes.[2]
-
Lysosomal Membrane Permeabilization (LMP) : The concentration of this compound within lysosomes leads to the destabilization and permeabilization of the lysosomal membrane. This critical event results in the release of acidic hydrolases, such as cysteine cathepsins, into the cytosol.[2]
-
Mitochondrial Disruption and Intrinsic Apoptosis Pathway : The cellular stress induced by LMP and the release of cathepsins triggers the intrinsic pathway of apoptosis.
-
Mitochondrial Depolarization : this compound causes a loss of the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial dysfunction.[3]
-
Bcl-2 Family Regulation : This dysfunction leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2). While direct modulation by this compound is inferred from the mitochondrial collapse, this is a hallmark of the intrinsic pathway.[3][4]
-
Cytochrome c Release : The activated Bax/Bak proteins form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol.[3]
-
-
Caspase Activation : Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9 .[4][5] Caspase-9 then activates executioner caspases, primarily caspase-3 , which carry out the systematic dismantling of the cell.[3][6][7]
The complete signaling pathway is visualized below.
Figure 1. this compound-induced intrinsic apoptosis pathway.
Comparative Analysis with Other Venom Peptides
To validate this compound's mechanism, it is useful to compare its activity with other well-studied venom-derived peptides that also induce apoptosis, such as Melittin (from bee venom) and Cardiotoxin (B1139618) III (from cobra venom).
| Feature | This compound | Melittin | Cardiotoxin III |
| Primary Target | Lysosomes, Mitochondria | Cell Membrane, Mitochondria | Mitochondria, Other signaling pathways |
| Mechanism | Induces LMP, followed by mitochondrial pathway activation.[2] | Direct membrane pore formation; induces ROS production and modulates Bax/Bcl-2.[8][9] | Induces mitochondrial dysfunction via Bax/Bad upregulation and Bcl-2 downregulation.[10] Also affects Src kinase signaling.[10] |
| Caspase-9 Activation | Yes (via Apoptosome)[3][5] | Yes (via mitochondrial pathway)[9] | Yes (via mitochondrial pathway)[11] |
| Caspase-8 Activation | Not reported as primary activator | Can activate Caspase-8 via death receptors.[8] | Not the primary pathway, but may be involved.[12] |
Data Presentation: Quantitative Comparison of Cytotoxicity
The following table summarizes the cytotoxic potency (IC50) and observed apoptotic effects of this compound and its comparators across various cancer cell lines.
| Peptide | Cell Line | Cancer Type | IC50 / Effective Conc. | Quantitative Apoptotic Effect |
| This compound | B16-F10 | Murine Melanoma | 5 µg/mL (Lethal Conc.)[1][13] | Induces apoptosis, doubles apoptotic cells vs. control.[13] |
| SK-Mel-28 | Human Melanoma | 5 µg/mL (Lethal Conc.)[1] | - | |
| Mia PaCa-2 | Human Pancreatic | 5 µg/mL (Lethal Conc.)[1] | - | |
| Helleramine | C2C12 | Murine Myoblast | 11.44 µM[3] | Promotes early apoptosis.[3] |
| (this compound-like) | ||||
| Melittin | A375 | Human Melanoma | 3.38 µg/mL[14] | 24% early & 11% late apoptosis at 2 µg/mL.[14] |
| HeLa | Human Cervical | 1.8 µg/mL (at 12h)[15] | Induces apoptosis at >1 µg/mL.[15] | |
| SUM159 (TNBC) | Breast Cancer | ~1.5 µM (~4.3 µg/mL)[8] | Substantially increases late apoptotic cells.[16] | |
| NCI-H441 | Lung Cancer | ~2 µg/mL[17] | Induces apoptosis, increases Bax, decreases Bcl-2.[17] | |
| Cardiotoxin III | K562 | Human Leukemia | 1.7 µg/mL[11] | 15.7% early & 57.3% late apoptosis at 2 µg/mL.[18] |
| Colo205 | Colorectal Cancer | 4 µg/mL[16] | Induces apoptosis via mitochondrial pathway.[16] | |
| Ca9-22 | Oral Squamous | ~3-5 µg/mL[19] | Induces apoptosis via Bax/Bad upregulation.[10] |
Experimental Protocols for Mechanism Validation
Validating the apoptotic mechanism of this compound requires a series of well-defined assays. Below is a general workflow and detailed protocols for the key experiments.
Figure 2. Experimental workflow for validating this compound's apoptotic mechanism.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay quantifies the percentage of cells in early and late apoptosis.[13][20][21]
Principle : In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells, allowing for their differentiation.[20][21]
Protocol :
-
Cell Culture : Seed 1-5 x 10⁵ cells per well in a 6-well plate and culture overnight. Treat cells with desired concentrations of this compound (and controls) for the specified time (e.g., 12, 24 hours).
-
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. Combine with the floating cells from the supernatant.
-
Washing : Centrifuge the cell suspension at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution (concentration as per manufacturer's instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Healthy cells : Annexin V- / PI-
-
Early Apoptotic cells : Annexin V+ / PI-
-
Late Apoptotic/Necrotic cells : Annexin V+ / PI+
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11][22][23]
Principle : JC-1 is a cationic dye that accumulates in mitochondria. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers, emitting green fluorescence (~529 nm). The ratio of red to green fluorescence indicates the state of mitochondrial polarization.[11][22]
Protocol :
-
Cell Culture and Treatment : Seed cells in a multi-well plate (black-walled for fluorescence reading) and treat with this compound as described above. Include a positive control (e.g., 50 µM CCCP for 15-30 minutes) to induce complete depolarization.
-
JC-1 Staining :
-
Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium) according to the kit manufacturer's protocol.
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing : Aspirate the staining solution and wash the cells once or twice with pre-warmed Assay Buffer.
-
Analysis : Measure fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Red Fluorescence (J-aggregates) : Excitation ~540 nm / Emission ~590 nm.
-
Green Fluorescence (Monomers) : Excitation ~485 nm / Emission ~535 nm.
-
Calculate the ratio of red/green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.[14][24][25]
Principle : The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3 and -7. When activated caspases in the cell lysate cleave the substrate, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to caspase activity.[14][25]
Protocol :
-
Cell Culture : Seed cells in a white-walled 96-well plate suitable for luminescence assays (e.g., 1 x 10⁴ cells/well in 100 µL). Treat with this compound and controls.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by combining the buffer and lyophilized substrate. Allow it to equilibrate to room temperature.
-
Assay Execution ("Add-Mix-Measure") :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement :
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence in each well using a plate-reading luminometer.
-
Results are often expressed as fold-change in relative light units (RLU) compared to untreated controls.
-
References
- 1. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3.3 Honeybee Venom and Melittin Reduce Breast Cancer Viability – Selected Topics in Health and Disease (Vol. 3) [ecampusontario.pressbooks.pub]
- 10. Taiwan cobra cardiotoxin III inhibits Src kinase leading to apoptosis and cell cycle arrest of oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiotoxin III induces apoptosis in K562 cells through a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Melittin from Apis florea Venom as a Promising Therapeutic Agent for Skin Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptotic Effect of Melittin Purified from Iranian Honey Bee Venom on Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3.4 Honeybee Venom and Melittin Induce Breast Cancer Cell Death – Selected Topics in Health and Disease (Vol. 3) [ecampusontario.pressbooks.pub]
- 17. Melittin induces NSCLC apoptosis via inhibition of miR-183 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cardiotoxin III Inhibits Proliferation and Migration of Oral Cancer Cells through MAPK and MMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of this compound in human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Crotamine
For Immediate Implementation by Laboratory Personnel
This document provides a comprehensive guide for the safe and effective disposal of crotamine, a polypeptide myotoxin isolated from the venom of the South American rattlesnake (Crotalus durissus terrificus). Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use nitrile gloves. Double-gloving is recommended.
-
Body Protection: Wear a lab coat, preferably a disposable one.
-
Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood.
Waste Segregation: The First Line of Defense
Proper segregation of this compound-contaminated waste is the foundation of safe disposal. At the point of generation, all waste materials must be segregated into three distinct categories in clearly labeled, leak-proof containers.
-
Solid Waste: This category includes contaminated consumables such as gloves, pipette tips, vials, and absorbent bench paper. These materials should be collected in a designated, labeled hazardous waste container lined with a biohazard bag.
-
Liquid Waste: This includes all solutions containing this compound, such as stock solutions, experimental buffers, and rinsates. Collect liquid waste in a dedicated, labeled, and leak-proof container.
-
Sharps Waste: Any contaminated sharps, including needles, syringes, and broken glass, must be immediately placed in a designated, puncture-resistant sharps container.
Decontamination and Inactivation Protocols
Due to the toxic nature of this compound, all waste must be chemically inactivated before final disposal. The following protocols are recommended based on best practices for the decontamination of polypeptide toxins.
Chemical Inactivation of Liquid Waste
For liquid waste containing this compound, chemical inactivation using sodium hypochlorite (B82951) (bleach) is recommended. This method has been shown to be effective in digesting and inactivating similar polypeptide toxins.
Experimental Protocol for Chemical Inactivation:
-
Working within a chemical fume hood, slowly add a concentrated sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite) to the liquid this compound waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Gently stir the mixture to ensure thorough contact between the inactivating agent and the toxin.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.
-
After inactivation, the solution should be disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department. Do not pour down the drain.
Decontamination of Solid Waste and Empty Containers
Solid waste and empty containers that held this compound must also be decontaminated.
-
Solid Waste: Solid waste should be placed in an autoclavable biohazard bag.
-
Empty Containers: Empty containers should be triple-rinsed with a 1% sodium hypochlorite solution. The rinsate from this process must be collected and treated as hazardous liquid waste.
Terminal Sterilization by Autoclaving
Following chemical decontamination, solid waste and triple-rinsed containers should undergo terminal sterilization by autoclaving. While some venom components can be heat-stable, autoclaving provides an additional layer of security in the disposal process. A study on the thermal denaturation of this compound showed complete denaturation at 90°C, suggesting that standard autoclaving temperatures will be effective.[1]
Autoclave Protocol:
-
Place the autoclavable bag containing solid waste and the triple-rinsed containers in a secondary, leak-proof, and autoclavable container.
-
Autoclave at 121°C and 15 psi for a minimum of 60 minutes.
-
After autoclaving and allowing the materials to cool, the waste can be disposed of in the appropriate biohazardous waste stream as per your institution's guidelines.
Data Summary for Decontamination Procedures
| Decontamination Method | Agent/Parameter | Target Waste Stream | Contact Time/Duration | Efficacy |
| Chemical Inactivation | 1% Sodium Hypochlorite (final concentration) | Liquid Waste, Rinsate | Minimum 30 minutes | Effective for polypeptide toxin digestion |
| Terminal Sterilization | Autoclaving at 121°C and 15 psi | Solid Waste, Decontaminated Containers | Minimum 60 minutes | Induces thermal denaturation |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound-contaminated waste.
Spill Management
In the event of a spill of this compound-containing material:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE as described in Section 1.
-
Contain the Spill: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Decontaminate: Carefully apply a 1% sodium hypochlorite solution to the spill area and allow a contact time of at least 30 minutes.
-
Clean and Dispose: Collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the appropriate hazardous waste container (solid or sharps).
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.
Disclaimer: These procedures are provided as a guide. Always consult your institution's specific safety guidelines and your Environmental Health & Safety (EHS) department for protocols specific to your location. The Safety Data Sheet (SDS) for any chemical you are working with should also be reviewed.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Crotamine
For immediate reference, researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling crotamine, a myotoxic peptide derived from the venom of the South American rattlesnake. This guide provides essential, actionable information for the safe handling, operational procedures, and disposal of this compound to ensure laboratory safety and minimize exposure risks.
This compound is a 42-amino acid, non-enzymatic polypeptide known for its ability to penetrate cells, making it a valuable tool in research, particularly in studies related to drug delivery and cancer therapy.[1][2][3] However, its inherent myotoxic and cytotoxic properties necessitate a cautious and well-defined approach to its handling in a laboratory setting.[1][4][5] While one Safety Data Sheet (SDS) has characterized it as non-hazardous, the broader scientific literature detailing its biological effects strongly indicates that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure to this compound. The following table summarizes the recommended PPE for handling this potent peptide.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. The outer glove can be removed immediately in case of a splash, minimizing contamination of the inner glove and skin. Nitrile gloves offer good resistance to a variety of chemicals.[6][7] |
| Eye and Face Protection | ANSI-rated safety glasses with side shields. A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation. | Protects the eyes and mucous membranes from accidental splashes of this compound solutions. |
| Body Protection | A dedicated, fully-fastened laboratory coat. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or higher) should be used when handling powdered this compound or when there is a potential for aerosolization. All work with powdered this compound should be conducted within a certified chemical fume hood or biological safety cabinet.[7] | Minimizes the risk of inhalation, a primary route of exposure for powdered substances. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A clear and detailed operational plan is crucial for minimizing risks during the entire lifecycle of this compound use in the laboratory, from receiving and storage to experimentation and disposal.
Pre-Handling Procedures
-
Training and Awareness: All personnel handling this compound must be thoroughly trained on its hazards, handling procedures, and emergency protocols.
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with appropriate warning signs.
-
Gather all Materials: Before starting any experiment, ensure all necessary PPE, handling equipment (e.g., dedicated spatulas, forceps), and waste containers are readily available.
Handling Procedures
-
Work in a Controlled Environment: All manipulations of powdered this compound and concentrated solutions must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.
-
Avoid Skin Contact: Use tools to handle vials and other equipment to minimize direct contact, even with gloved hands.
-
Weighing Powdered this compound: When weighing lyophilized this compound, do so in a fume hood on a draft shield to prevent dissemination of the powder.
-
Reconstitution: Reconstitute this compound by slowly adding the solvent to the vial to avoid frothing and aerosol generation.
Post-Handling Procedures
-
Decontamination: Decontaminate all work surfaces and equipment immediately after use. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) and then deionized water is a generally effective procedure for deactivating peptides.[8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat, face shield, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental release and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, and plasticware, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated liquids should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedures
-
Inactivation of Liquid Waste: For small quantities of liquid waste, inactivation can be achieved by adding a sufficient volume of 10% bleach solution and allowing it to sit for at least 30 minutes before collection in the hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical and biohazardous waste.[9][10] Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.
Experimental Protocols: Reconstitution of Lyophilized this compound
The following is a general protocol for the reconstitution of lyophilized this compound. Always refer to the manufacturer's specific instructions for the particular product.
-
Preparation: Work within a certified chemical fume hood. Wear all required PPE.
-
Centrifugation: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Solvent Addition: Using a sterile, calibrated pipette, slowly add the recommended solvent (e.g., sterile water, phosphate-buffered saline) down the side of the vial.
-
Dissolution: Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can cause denaturation.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound into smaller, single-use volumes and store them at the recommended temperature (typically -20°C or -80°C). This compound is a stable peptide, but proper storage is crucial to maintain its activity.[2][11]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. Biological activities of a new this compound-like peptide from Crotalus oreganus helleri on C2C12 and CHO cell lines, and ultrastructural changes on motor endplate and striated muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small basic polypeptide myotoxin from rattlesnake venom with cell-penetrating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. peptide24.store [peptide24.store]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. epa.tas.gov.au [epa.tas.gov.au]
- 10. Waste Disposal Guidance [blink.ucsd.edu]
- 11. State of the Art in the Studies on this compound, a Cell Penetrating Peptide from South American Rattlesnake - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
